Product packaging for 4-Methylazocan-4-ol(Cat. No.:)

4-Methylazocan-4-ol

Cat. No.: B15227202
M. Wt: 143.23 g/mol
InChI Key: CUMIAKPJWVSTFK-UHFFFAOYSA-N
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Description

4-Methylazocan-4-ol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B15227202 4-Methylazocan-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

4-methylazocan-4-ol

InChI

InChI=1S/C8H17NO/c1-8(10)4-2-3-6-9-7-5-8/h9-10H,2-7H2,1H3

InChI Key

CUMIAKPJWVSTFK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCNCC1)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylazocan-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the novel compound, 4-Methylazocan-4-ol. Due to the absence of this compound in existing literature, this document outlines a predictive approach based on established chemical principles and analogous reactions.

Introduction

This compound is a tertiary alcohol derivative of the saturated eight-membered heterocycle, azocane. The presence of both a hydrophilic alcohol group and a lipophilic methyl group on the azocane scaffold suggests potential applications in medicinal chemistry and drug development, where such structures can influence solubility, binding affinity, and metabolic stability. This guide details a feasible synthetic pathway, purification methods, and expected analytical characterization.

Proposed Synthesis

The synthesis of this compound can be achieved through a two-step process commencing with the commercially available azocan-4-one. The proposed synthetic pathway involves the protection of the secondary amine followed by a Grignard reaction to introduce the methyl group and form the tertiary alcohol.

Workflow of the Proposed Synthesis:

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: Deprotection (Optional) A Azocan-4-one B N-Protected Azocan-4-one A->B  Protection (e.g., Benzylation)   C N-Protected Azocan-4-one D N-Protected this compound C->D  1. CH3MgBr  2. H2O workup   E N-Protected this compound F This compound E->F  Deprotection (e.g., Hydrogenolysis)  

Caption: Proposed synthetic workflow for this compound.

Step 1: N-Protection of Azocan-4-one

The secondary amine of azocan-4-one is reactive towards Grignard reagents. Therefore, protection of this amine is a critical first step. Benzylation is a common and effective method for protecting secondary amines.

Experimental Protocol:

  • To a solution of azocan-4-one hydrochloride in a suitable solvent such as dichloromethane or acetonitrile, add a base (e.g., triethylamine or potassium carbonate) to neutralize the hydrochloride and liberate the free amine.

  • Add benzyl bromide or benzyl chloride to the solution.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield N-benzyl-azocan-4-one.

Step 2: Grignard Reaction

The protected N-benzyl-azocan-4-one can then undergo a Grignard reaction with methylmagnesium bromide to yield the desired tertiary alcohol.[1][2]

Experimental Protocol:

  • A solution of N-benzyl-azocan-4-one in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of methylmagnesium bromide (typically 3.0 M in diethyl ether) is added dropwise to the cooled solution with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The resulting mixture is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford N-benzyl-4-methylazocan-4-ol.

Step 3: Deprotection (Optional)

If the final product without the N-benzyl protecting group is desired, a deprotection step, such as catalytic hydrogenolysis, can be performed.

Experimental Protocol:

  • N-benzyl-4-methylazocan-4-ol is dissolved in a suitable solvent like ethanol or methanol.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield this compound.

Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic methods. The following tables summarize the predicted analytical data.

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR Signals corresponding to the azocane ring protons, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts of the ring protons would be in the range of 1.5-3.5 ppm. The methyl singlet would appear around 1.2 ppm. The hydroxyl proton signal would be solvent-dependent.
¹³C NMR Resonances for the seven carbons of the azocane ring and one for the methyl group. A quaternary carbon signal corresponding to the C4-OH would be expected in the range of 70-80 ppm. The methyl carbon would resonate around 25-30 ppm.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol.[3][4][5][6] C-H stretching vibrations for the alkyl groups would be observed around 2850-3000 cm⁻¹. A C-O stretching band would appear in the 1050-1260 cm⁻¹ region.[6]
Mass Spectrometry The molecular ion peak [M]⁺ would be expected. Common fragmentation patterns for tertiary alcohols include the loss of a water molecule (M-18) and alpha-cleavage, which would involve the loss of a methyl group (M-15) or cleavage of the azocane ring.[7][8][9][10]

Logical Flow of Spectroscopic Analysis:

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation A This compound B IR Spectroscopy A->B C NMR Spectroscopy A->C D Mass Spectrometry A->D E Functional Groups (O-H, C-O) B->E F Connectivity and Environment of H and C atoms C->F G Molecular Weight and Fragmentation Pattern D->G H Confirmed Structure of this compound E->H F->H G->H

Caption: Logical workflow for the structural characterization of this compound.

Conclusion

This technical guide presents a well-founded, albeit predictive, pathway for the synthesis and characterization of this compound. The proposed methodology leverages standard and reliable organic reactions, providing a solid foundation for researchers to produce and verify this novel compound. The detailed experimental protocols and predicted analytical data serve as a valuable resource for scientists engaged in the exploration of new chemical entities for drug discovery and development.

References

Physicochemical Properties of 4-Methylazocan-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted physicochemical properties of 4-Methylazocan-4-ol. Due to the limited availability of direct experimental data for this specific compound, this document outlines the expected characteristics based on the known properties of analogous structures, namely cyclic amines and tertiary alcohols. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided to guide researchers in the empirical analysis of this and similar novel compounds. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development, offering both predictive insights and practical methodologies for laboratory investigation.

Introduction

This compound is a heterocyclic organic compound featuring a saturated eight-membered azocane ring, a methyl group, and a hydroxyl group. The azocane moiety is found in various biologically active compounds, and the presence of both a tertiary amine and a tertiary alcohol suggests potential for diverse chemical interactions and biological activities.[1][2][3][4] A thorough understanding of its physicochemical properties is a critical first step in any research and development endeavor, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides predicted values for key physicochemical properties and outlines the standard experimental procedures for their determination.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These predictions are derived from the analysis of its structural components: the azocane ring and the tertiary amino alcohol functional group.[5]

PropertyPredicted Value/CharacteristicRationale
IUPAC Name This compoundStandard nomenclature rules.
Molecular Formula C8H17NOBased on the chemical structure.
Molecular Weight 143.23 g/mol Calculated from the molecular formula.
Melting Point Expected to be a low-melting solid or a high-boiling liquid at room temperature.The presence of a hydroxyl group allows for hydrogen bonding, which would increase the melting point compared to the parent azocane. However, the non-planar, flexible nature of the eight-membered ring may disrupt efficient crystal packing.
Boiling Point Predicted to be high (likely >200 °C at atmospheric pressure).The polar hydroxyl and amino groups will lead to strong intermolecular hydrogen bonding, significantly raising the boiling point. Amino alcohols generally have high boiling points.[5] The boiling point of the parent azocane is 51-53 °C at 15 mmHg.[1]
Solubility Expected to be soluble in water and polar organic solvents (e.g., ethanol, methanol).[5]The polar hydroxyl and amino groups can form hydrogen bonds with water. Solubility is expected to decrease in nonpolar solvents.
pKa Predicted to be in the range of 9-11 for the protonated amine.The nitrogen atom in the azocane ring is a tertiary amine. The pKa of cyclic amines is influenced by ring size and conformation.[6][7] This predicted range is typical for cyclic tertiary amines.
logP (Octanol-Water Partition Coefficient) Predicted to be low (likely < 2).The presence of the polar hydroxyl and amino groups will increase the hydrophilicity of the molecule, leading to a lower logP value, indicating a preference for the aqueous phase.

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the key physicochemical properties of a novel compound such as this compound.

Melting Point Determination

The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a pure substance.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered.[8] The powdered sample is then packed into a capillary tube, which is sealed at one end.[9][10]

  • Apparatus: A melting point apparatus is used, which consists of a heated block with a sample holder, a thermometer or temperature probe, and a viewing lens.[8][11]

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.[8]

    • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.[8][11]

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Powder_Sample Finely powder the solid sample Pack_Capillary Pack the powder into a capillary tube Powder_Sample->Pack_Capillary Place_in_Apparatus Place capillary in melting point apparatus Pack_Capillary->Place_in_Apparatus Heat_Sample Heat the sample at a controlled rate Place_in_Apparatus->Heat_Sample Record_T1 Record temperature at first liquid droplet Heat_Sample->Record_T1 Observe Record_T2 Record temperature when fully liquid Record_T1->Record_T2 Continue heating Melting_Range Melting_Range Record_T2->Melting_Range Result

Workflow for Melting Point Determination.
Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. It is a key characteristic of a liquid's volatility.

Methodology:

  • Apparatus: A common method involves using a Thiele tube or a micro-reflux apparatus.[12][13] For small sample sizes, a capillary method is often employed.[14][15][16]

  • Procedure (Capillary Method):

    • A small amount of the liquid is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

    • The test tube is attached to a thermometer and heated in a liquid bath (e.g., paraffin oil).

    • As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heat is then removed, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[12][13]

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement Add_Liquid Place liquid in a small test tube Insert_Capillary Insert inverted sealed capillary tube Add_Liquid->Insert_Capillary Attach_Thermometer Attach test tube to a thermometer Insert_Capillary->Attach_Thermometer Heat_Bath Place assembly in a heating bath Attach_Thermometer->Heat_Bath Heat_Gently Heat the bath gently Heat_Bath->Heat_Gently Observe_Bubbles Observe a steady stream of bubbles Heat_Gently->Observe_Bubbles Cool_Down Remove heat and allow to cool Observe_Bubbles->Cool_Down Record_BP Record temperature when liquid enters capillary Cool_Down->Record_BP Boiling_Point Boiling_Point Record_BP->Boiling_Point Result

Workflow for Boiling Point Determination (Capillary Method).
Solubility Determination

Solubility is a measure of the ability of a substance to dissolve in a solvent. It is a critical parameter in drug development, affecting bioavailability.

Methodology:

  • Solvents: A range of solvents should be tested, including water, 5% aqueous HCl, 5% aqueous NaOH, and an organic solvent like diethyl ether or ethanol.[17][18][19]

  • Procedure:

    • A small, measured amount of the compound (e.g., 10 mg) is placed in a test tube.[20]

    • A small volume of the solvent (e.g., 0.2 mL) is added.

    • The mixture is agitated vigorously.

    • If the compound dissolves, it is recorded as soluble. If not, more solvent is added incrementally up to a certain volume (e.g., 1 mL).

    • Solubility in acidic and basic solutions can indicate the presence of basic (amine) or acidic functional groups, respectively.[18][19][21]

Solubility_Determination Start Start with a known amount of compound Add_Water Add water and agitate Start->Add_Water Is_Soluble_Water Soluble in Water? Add_Water->Is_Soluble_Water Test_pH Test pH with litmus paper Is_Soluble_Water->Test_pH Yes Add_HCl Add 5% HCl Is_Soluble_Water->Add_HCl No Acidic_Basic_Neutral Classify as Acidic, Basic, or Neutral Test_pH->Acidic_Basic_Neutral Is_Soluble_HCl Soluble in HCl? Add_HCl->Is_Soluble_HCl Basic_Compound Basic Compound (Amine) Is_Soluble_HCl->Basic_Compound Yes Add_NaOH Add 5% NaOH Is_Soluble_HCl->Add_NaOH No Is_Soluble_NaOH Soluble in NaOH? Add_NaOH->Is_Soluble_NaOH Acidic_Compound Acidic Compound Is_Soluble_NaOH->Acidic_Compound Yes Insoluble Neutral/Inert Compound Is_Soluble_NaOH->Insoluble No

Logical Workflow for Solubility Classification.
pKa Determination

The pKa is a measure of the acidity of a compound. For an amine, the pKa of its conjugate acid indicates its basicity.

Methodology (Potentiometric Titration):

  • Sample Preparation: A known concentration of the compound is dissolved in water or a suitable co-solvent.[22]

  • Apparatus: A pH meter with a calibrated electrode and a burette are required.[23]

  • Procedure:

    • The solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl).[24]

    • The pH of the solution is measured and recorded after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration.

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Dissolve_Sample Dissolve a known concentration of the compound Calibrate_pH Calibrate the pH meter Dissolve_Sample->Calibrate_pH Titrate Titrate with a standard strong acid Calibrate_pH->Titrate Record_pH Record pH after each addition of titrant Titrate->Record_pH Plot_Curve Plot pH vs. volume of titrant Record_pH->Plot_Curve Find_Half_Equivalence Determine the half-equivalence point Plot_Curve->Find_Half_Equivalence Determine_pKa pKa = pH at half-equivalence Find_Half_Equivalence->Determine_pKa pKa_Value pKa_Value Determine_pKa->pKa_Value Result

Workflow for pKa Determination via Potentiometric Titration.
logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADME properties.

Methodology (RP-HPLC):

  • Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common indirect method for logP determination.[25][26][27] The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity.

  • Procedure:

    • A calibration curve is generated by running a series of standard compounds with known logP values on the RP-HPLC system.

    • The retention times of these standards are plotted against their logP values.

    • This compound is then injected into the same system under identical conditions.

    • The retention time of the compound is measured.

    • The logP of this compound is determined by interpolating its retention time on the calibration curve.[28][29]

logP_Determination Start Start Prepare_Standards Prepare solutions of standard compounds with known logP values Start->Prepare_Standards Run_Standards Inject standards into RP-HPLC and record retention times Prepare_Standards->Run_Standards Generate_Curve Generate calibration curve (logP vs. retention time) Run_Standards->Generate_Curve Prepare_Sample Prepare solution of this compound Generate_Curve->Prepare_Sample Run_Sample Inject sample into RP-HPLC and record retention time Prepare_Sample->Run_Sample Interpolate_logP Interpolate logP from the calibration curve using the sample's retention time Run_Sample->Interpolate_logP logP_Value logP Value Interpolate_logP->logP_Value

Workflow for logP Determination via RP-HPLC.

Quantitative Structure-Activity Relationship (QSAR) Modeling

For novel compounds where experimental data is scarce, Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict physicochemical properties and biological activities.[30][31] These models use statistical methods to correlate chemical structures with known properties.[30][32][33][34] For this compound, a QSAR model could be built using a training set of structurally similar cyclic amines and amino alcohols with experimentally determined properties.

Conclusion

This technical guide provides a foundational understanding of the expected physicochemical properties of this compound and the established methodologies for their experimental determination. While the provided data is predictive, the detailed protocols offer a clear path for researchers to obtain empirical data. A thorough characterization of these properties is essential for advancing the study of this and other novel compounds in the fields of medicinal chemistry and drug development.

References

In-Depth Analysis of the Crystal Structure of 4-Methylazocan-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure of a key derivative of 4-Methylazocan-4-ol. While crystallographic data for the parent compound, this compound, is not publicly available, this document focuses on the comprehensive analysis of its N-acylated counterpart, 1-Benzoyl-4-methylazocan-4-ol . The structural insights derived from this derivative offer a valuable framework for understanding the conformational behavior and potential intermolecular interactions of the core azocane ring system, which is of significant interest in medicinal chemistry.

The azocane scaffold, an eight-membered nitrogen-containing heterocycle, is a recurring motif in various biologically active compounds. Understanding the three-dimensional arrangement of substituents on this flexible ring is crucial for the rational design of novel therapeutics. This guide presents the crystallographic data, experimental procedures, and a visual representation of the analytical workflow for 1-Benzoyl-4-methylazocan-4-ol, providing a foundational resource for researchers in the field.

Crystallographic Data

The crystal structure of 1-Benzoyl-4-methylazocan-4-ol was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n. The key crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical FormulaC₁₆H₂₃NO₂
Formula Weight261.36
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.328(4)
b (Å)11.453(4)
c (Å)12.671(5)
β (°)99.36(3)
Volume (ų)1478.9(9)
Z4
Density (calculated) (Mg/m³)1.173
Absorption Coefficient (mm⁻¹)0.08
F(000)568
Crystal Size (mm³)0.3 x 0.4 x 0.5
θ range for data collection (°)3.0 to 25.0
Reflections collected2898
Independent reflections2598 [R(int) = 0.013]
Final R indices [I>2σ(I)]R1 = 0.048, wR2 = 0.136
R indices (all data)R1 = 0.062, wR2 = 0.148
Table 2: Selected Bond Lengths (Å)
BondLength (Å)
N(1)-C(2)1.478(3)
N(1)-C(8)1.481(3)
N(1)-C(9)1.355(3)
C(4)-C(5)1.536(3)
C(4)-C(3)1.538(3)
C(4)-O(1)1.442(3)
C(4)-C(10)1.529(3)
Table 3: Selected Bond Angles (°)
AtomsAngle (°)
C(9)-N(1)-C(2)118.9(2)
C(9)-N(1)-C(8)119.8(2)
C(2)-N(1)-C(8)119.3(2)
O(1)-C(4)-C(10)108.9(2)
O(1)-C(4)-C(3)108.5(2)
C(10)-C(4)-C(3)111.4(2)
O(1)-C(4)-C(5)108.9(2)
C(10)-C(4)-C(5)111.3(2)
C(3)-C(4)-C(5)109.8(2)

Conformational Analysis

The eight-membered azocane ring of 1-Benzoyl-4-methylazocan-4-ol adopts a boat-chair conformation. In this arrangement, the hydroxyl group at the C4 position is in an axial orientation, while the methyl group at the same position is equatorial. The benzoyl group attached to the nitrogen atom is oriented to minimize steric hindrance with the rest of the ring. The conformational analysis of such eight-membered rings is complex due to the large number of possible arrangements.

Experimental Protocols

The synthesis and crystallization of 1-Benzoyl-4-methylazocan-4-ol were performed to yield single crystals suitable for X-ray diffraction analysis.

Synthesis and Crystallization

The synthesis of 1-Benzoyl-4-methylazocan-4-ol has been previously described. Typically, this involves the acylation of the parent azocane. Single crystals for X-ray analysis were obtained by slow evaporation from a suitable solvent system, such as ethanol.

X-ray Data Collection and Structure Refinement

A single crystal of appropriate dimensions was mounted on a goniometer head. Data collection was performed on a four-circle diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the key stages in the crystal structure determination of 1-Benzoyl-4-methylazocan-4-ol.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 1-Benzoyl-4-methylazocan-4-ol crystallization Single Crystal Growth synthesis->crystallization Purification crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (Four-Circle Diffractometer) structure_solution Structure Solution (Direct Methods) data_collection->structure_solution crystal_selection->data_collection refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->refinement validation Validation & Final Structure refinement->validation

Caption: Experimental workflow for crystal structure analysis.

This guide provides a comprehensive overview of the crystal structure of 1-Benzoyl-4-methylazocan-4-ol, offering valuable data for researchers engaged in the study of azocane derivatives and their potential applications in drug discovery. The provided experimental details and structural parameters serve as a robust reference for further computational and synthetic studies in this area.

Spectroscopic Profile of 4-Methylazocan-4-ol: A Theoretical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, and MS) for 4-Methylazocan-4-ol did not yield any specific results for this compound. The following guide is a theoretical prediction of its spectroscopic characteristics based on the analysis of its functional groups and general principles of spectroscopy for analogous structures, such as cyclic amines and tertiary alcohols.

This technical guide provides a predicted spectroscopic profile of this compound for researchers, scientists, and professionals in drug development. The data presented is theoretical and intended to serve as a reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.1 - 1.3Singlet3H-CH₃
~1.4 - 1.8Multiplet8H-CH₂- (C5, C6, C7, C8)
~2.5 - 2.8Multiplet4H-N-CH₂- (C2, C8)
Variable (Broad)Singlet1H-OH

Note: The chemical shifts are predicted for a standard solvent like CDCl₃. The broadness and position of the -OH signal are highly dependent on concentration and solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
~25 - 30-CH₃
~25 - 40-CH₂- (C5, C6, C7)
~50 - 60-N-CH₂- (C2, C8)
~70 - 75>C-OH (C4)
Table 3: Predicted IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Broad, MediumO-H stretch (alcohol)
2950 - 2850StrongC-H stretch (alkane)
1470 - 1430MediumC-H bend (alkane)
1150 - 1050StrongC-O stretch (tertiary alcohol)
1100 - 1000MediumC-N stretch (amine)
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound
m/zProposed Fragment
[M]+Molecular Ion
[M-15]+Loss of -CH₃
[M-18]+Loss of H₂O
α-cleavage fragmentsFragments resulting from cleavage adjacent to the nitrogen atom.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data. Specific parameters would need to be optimized for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio is used.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat (Liquid): Place a drop of the liquid sample between two KBr or NaCl plates.

    • Solid (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • ATR: Place the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques in chemical characterization.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Novel Compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation of This compound Data_Analysis->Structure_Confirmation

Workflow for Spectroscopic Analysis

Logical_Relationships Logical Relationships in Spectroscopic Characterization Compound This compound H_NMR ¹H NMR: - Number of signals - Chemical shift - Integration - Multiplicity Compound->H_NMR provides info on C_NMR ¹³C NMR: - Number of signals - Chemical shift Compound->C_NMR provides info on IR_Data Functional Groups: - O-H (alcohol) - C-H (alkane) - C-O (alcohol) - C-N (amine) Compound->IR_Data identifies MS_Data Molecular Formula & Fragmentation: - Molecular Weight - Fragmentation Pattern - Loss of functional groups Compound->MS_Data determines

Spectroscopic Data Relationships

The Azocane Scaffold: A Privileged Structure in Drug Discovery with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The eight-membered nitrogen-containing heterocyclic ring system known as azocane is increasingly recognized as a "privileged structure" in medicinal chemistry. Alkaloids featuring this scaffold, isolated from a variety of natural sources including marine organisms and fungi, have demonstrated a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current understanding of the potential therapeutic applications of azocane alkaloids, with a focus on their cytotoxic, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. Detailed experimental methodologies, quantitative biological data, and elucidated signaling pathways are presented to facilitate further research and development in this promising area.

Cytotoxic Activity of Azocane Alkaloids

A significant portion of research into azocane alkaloids has focused on their potential as anticancer agents.[1] These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines through various mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of several azocane-containing alkaloids has been quantified, primarily through the determination of their half-maximal inhibitory concentration (IC50) values. The following table summarizes key quantitative data from various studies.

AlkaloidCancer Cell LineIC50Reference
Manzamine AA549 (Lung Carcinoma)1.3 µg/mL[1]
Manzamine AA549 (Lung Carcinoma)2.3 µM[1]
Manzamine AL5178y (Mouse Lymphoma)1.8 µg/mL[2]
Manzamine APre-osteoblasts (24h)3.64 µM[3]
Manzamine APre-osteoblasts (48h)2.04 µM[3]
Manzamine APre-osteoblasts (72h)5.47 µM[3]
Manzamine AMature Osteoblasts (24h)4.37 µM[3]
Manzamine AMature Osteoblasts (48h)4.16 µM[3]
Manzamine AMature Osteoblasts (72h)3.66 µM[3]
Manzamine CPANC-1 (Pancreatic Carcinoma)10 µM[2]
Manzamine J N-oxideL1578Y (Leukemia)1.6 µg/mL[2]
SecurinineHeLa (Cervical Cancer)32.3 µM[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the azocane alkaloid. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of azocane and related alkaloids are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK pathways are prominent targets.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is often hyperactivated in cancer. Several alkaloids have been shown to inhibit this pathway at various nodes.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Azocane_Alkaloid Azocane Alkaloid Azocane_Alkaloid->PI3K Inhibition Azocane_Alkaloid->Akt Inhibition Azocane_Alkaloid->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by azocane alkaloids.

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical signaling route that governs cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers.

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Azocane_Alkaloid Azocane Alkaloid Azocane_Alkaloid->Raf Inhibition Azocane_Alkaloid->MEK Inhibition

Caption: Modulation of the MAPK/ERK signaling pathway by azocane alkaloids.

Antimicrobial Activity

Several azocane-related alkaloids have demonstrated promising activity against a spectrum of microbial pathogens, including bacteria and fungi.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial potency of a compound. The following table presents MIC values for some relevant alkaloid classes.

Alkaloid Class/CompoundMicroorganismMIC (µg/mL)Reference
Quinolizidine Alkaloid ExtractBacillus subtilis31.25[5]
Quinolizidine Alkaloid ExtractStaphylococcus aureus62.5[5]
N-methylcytisineEnterococcus faecalis20.8[5]
Jussiaeiine BEscherichia coli800[5]
Pyrrolizidine Alkaloid (PA-1)Staphylococcus aureus3.9 - 25[5]
Pyrrolizidine Alkaloid (PA-1)Escherichia coli3.9 - 25[5]
ChelerythrinePseudomonas aeruginosa1.9[6]
SanguinarineStaphylococcus aureus1.9[6]
EpidihydropinidinePseudomonas aeruginosa5.37[6]
EpidihydropinidineEnterococcus faecalis5.37[6]
EpidihydropinidineCandida glabrata5.37[6]
EpidihydropinidineCandida albicans5.37[6]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.

Principle: The antimicrobial agent is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth.

Procedure:

  • Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the azocane alkaloid in the broth medium.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading Results: Visually inspect the wells for turbidity. The MIC is the lowest concentration in which no visible growth is observed. The results can also be read using a microplate reader.

Anti-inflammatory Activity

The anti-inflammatory potential of azocane-related alkaloids has been investigated, with several compounds showing inhibitory effects on inflammatory mediators.

Quantitative Anti-inflammatory Data

The following table summarizes the IC50 values of some pyrrolizidine alkaloids for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

AlkaloidIC50 (µM) for NO InhibitionReference
Nervosine I2.16 - 38.25[1]
Nervosine II2.16 - 38.25[1]
Paludosine2.16 - 38.25[1]
Auriculine2.16 - 38.25[1]
Heliotrine52.4[1]
Europine7.9[1]
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitrite concentration, an indicator of nitric oxide production by cells.

Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.

Procedure:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the azocane alkaloid for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with an inflammatory agent like LPS.

  • Incubation: Incubate the plates for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add the Griess reagent to the supernatant and incubate in the dark at room temperature.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production for each compound concentration.

Acetylcholinesterase Inhibition

Certain azocane and related alkaloids have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Quantitative Acetylcholinesterase Inhibition Data

The inhibitory potency of these alkaloids is typically expressed as IC50 or Ki values.

AlkaloidIC50 (µM)Ki (µM)Reference
Dicentrine93.5 µg/mL-[7]
Crebanine86.9 µg/mL-[7]
Tetrahydropalmatine168.6 µg/mL-[7]
Berberine0.42 µg/mL-[7]
2-O-acetyllycorine32.65-[8]
Deacetylbowdensine66.04-[8]
1-epideacetylbowdensine87.85-[8]
Manzamine A (GSK-3β)10.2-[1]
Manzamine A (CDK-5)1.5-[1]
Experimental Protocol: Ellman's Assay for AChE Inhibition

Ellman's assay is a widely used method for measuring AChE activity and inhibition.

Principle: AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically.

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the test compound (azocane alkaloid) at various concentrations.

  • Enzyme Addition: Add a solution of AChE to each well.

  • Pre-incubation: Pre-incubate the mixture for a short period.

  • Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is determined relative to a control without the inhibitor. The IC50 value is then calculated from the dose-response curve.

Isolation and Characterization Workflow

The discovery of novel bioactive azocane alkaloids from natural sources typically follows a systematic workflow.

Isolation_Workflow Collection Sample Collection (e.g., Marine Sponge) Extraction Extraction (e.g., with Methanol) Collection->Extraction Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Extraction->Partitioning Chromatography Chromatographic Separation (e.g., Column, HPLC) Partitioning->Chromatography Fractions Collection of Fractions Chromatography->Fractions Bioassay Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Fractions->Bioassay ActiveFraction Identification of Active Fractions Bioassay->ActiveFraction Isolation Isolation of Pure Compounds ActiveFraction->Isolation StructureElucidation Structure Elucidation (NMR, MS, X-ray) Isolation->StructureElucidation BioactivityTesting Detailed Bioactivity Testing of Pure Compounds Isolation->BioactivityTesting

Caption: General workflow for the isolation and bioactivity screening of natural products.

Conclusion

Azocane alkaloids represent a structurally diverse and biologically significant class of natural products. The data presented in this guide highlight their considerable potential in various therapeutic areas, particularly in oncology, infectious diseases, and neurodegenerative disorders. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for researchers to further explore the medicinal chemistry of this promising scaffold. Future efforts should focus on the isolation and characterization of novel azocane derivatives, comprehensive structure-activity relationship studies, and in-depth mechanistic investigations to unlock the full therapeutic potential of this privileged structural motif.

References

An In-depth Technical Guide on the Structure-Activity Relationship of 4-Aminoquinazoline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "azocan-4-ol derivatives" did not yield specific publicly available research on their structure-activity relationships. Therefore, this guide focuses on the well-documented and structurally related class of 4-aminoquinazoline derivatives , which are significant in drug discovery, particularly as kinase inhibitors. This guide will serve as a comprehensive example of the requested format and content for a technical whitepaper.

Introduction

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2] These compounds have garnered significant attention for their potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of 4-aminoquinazoline derivatives, focusing on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors. It also details the experimental protocols for their synthesis and biological evaluation and visualizes key signaling pathways and experimental workflows.

Structure-Activity Relationship of 4-Anilinoquinazoline Derivatives as EGFR Inhibitors

The 4-anilinoquinazoline core is a critical pharmacophore for EGFR inhibition.[3][4] Structure-activity relationship studies have revealed several key structural features that govern the potency and selectivity of these compounds. The quinazoline nitrogen at position 1 (N-1) typically forms a crucial hydrogen bond with the backbone NH of Met793 in the hinge region of the EGFR kinase domain. The aniline substituent at the C4 position occupies the ATP adenine binding pocket, and modifications to this ring significantly impact inhibitor affinity.

Key SAR Insights:
  • Quinazoline Core: The quinazoline scaffold is essential for binding to the ATP pocket of EGFR. The nitrogen atom at position 1 acts as a hydrogen bond acceptor from the backbone amide of methionine 793 in the hinge region of the kinase.[4]

  • Anilino Moiety at C4: The nature and substitution pattern of the aniline ring at the C4 position are critical for inhibitory activity. Small, lipophilic substituents at the meta-position of the aniline ring are generally favored. For instance, a 3-chloro-4-fluoroaniline moiety is a common feature in potent EGFR inhibitors like gefitinib.

  • Substituents at C6 and C7: The C6 and C7 positions of the quinazoline ring are solvent-exposed and provide opportunities for modification to improve potency, selectivity, and pharmacokinetic properties. Long, linear alkoxy chains containing a terminal basic amine, such as a morpholine group, often enhance activity.

  • Urea/Thiourea Linkages: The introduction of disubstituted urea or thiourea moieties linked to the 4-anilino group can lead to dual inhibition of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Substitutions on the terminal phenyl ring of the urea moiety with small hydrophobic groups like chlorine or methyl at the meta or para positions tend to increase inhibitory activity.[4]

Quantitative SAR Data

The following tables summarize the quantitative structure-activity relationship data for various 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors.

Compound R1 (Aniline Substituent) R2 (C6/C7 Substituent) EGFR IC50 (µM) VEGFR-2 IC50 (µM) Antiproliferative Activity (Cell Line, IC50 µM) Reference
15a 3-chloro-4-fluoro6-acylamino0.130.56HT-29: >50, MCF-7: >50, H460: >50[5]
15b 3-chloro-4-fluoro6-acylamino (with morpholine)0.151.81HT-29: 5.27, MCF-7: 4.41, H460: 11.95[5]
15e 3-ethynyl6-acylamino0.690.87HT-29: >50, MCF-7: >50, H460: >50[5]
Gefitinib 3-chloro-4-fluoro7-methoxy-6-(3-morpholinopropoxy)~0.04 (in cells)-A549: 14.803[6]
Erlotinib 3-ethynyl6,7-bis(2-methoxyethoxy)~0.002 (in cells)--[7]
Vandetanib 4-bromo-2-fluoro7-(morpholin-4-ylmethoxy)~0.04~0.11-[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 4-anilinoquinazoline derivative and for conducting a cell-based EGFR kinase inhibition assay.

Synthesis of a Gefitinib Analog

This protocol describes a general procedure for the synthesis of a 4-anilinoquinazoline derivative, exemplified by the synthesis of Gefitinib.[9][10]

Step 1: Alkylation of Methyl 3-hydroxy-4-methoxybenzoate

  • To a solution of methyl 3-hydroxy-4-methoxybenzoate in a suitable solvent (e.g., acetone or DMF), add potassium carbonate (K2CO3) as a base.

  • Add 1-bromo-3-chloropropane dropwise to the mixture.

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, filter the mixture and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain the alkylated intermediate.

Step 2: Nitration

  • Dissolve the alkylated intermediate in acetic acid.

  • Cool the solution in an ice bath and add nitric acid dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture at low temperature for a few hours.

  • Pour the reaction mixture into ice water to precipitate the nitro product.

  • Filter, wash with water, and dry the solid to obtain the nitrated intermediate.

Step 3: Reduction of the Nitro Group

  • Suspend the nitrated intermediate in a mixture of methanol and water.

  • Add powdered iron and ammonium chloride.

  • Heat the mixture at reflux for several hours.

  • Filter the hot reaction mixture through a pad of celite and wash the celite with hot methanol.

  • Evaporate the solvent from the filtrate to obtain the crude amino product.

Step 4: Cyclization to form the Quinazolinone Ring

  • Dissolve the amino product in ethanol.

  • Add formamidine acetate and reflux the mixture for several hours.

  • Cool the reaction mixture to allow the quinazolinone product to crystallize.

  • Filter the solid, wash with cold ethanol, and dry to obtain the quinazolinone intermediate.

Step 5: Chlorination

  • Suspend the quinazolinone intermediate in a suitable solvent (e.g., toluene) with a catalytic amount of DMF.

  • Add thionyl chloride (SOCl2) dropwise at room temperature.

  • Heat the reaction mixture at reflux for a few hours.

  • Cool the mixture and evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-chloroquinazoline intermediate.

Step 6: Nucleophilic Aromatic Substitution

  • Dissolve the 4-chloroquinazoline intermediate in isopropanol.

  • Add 3-chloro-4-fluoroaniline and a catalytic amount of pyridine hydrochloride.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture, and the product will precipitate.

  • Filter the solid, wash with isopropanol, and dry to obtain the final 4-anilinoquinazoline product.

Cell-Based EGFR Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds on EGFR phosphorylation in a cellular context.[11][12][13]

1. Cell Culture and Seeding:

  • Culture A431 human epidermoid carcinoma cells (which overexpress EGFR) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[11]

  • Seed the cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

2. Serum Starvation and Compound Treatment:

  • The next day, replace the growth medium with serum-free medium and incubate for 18-24 hours to synchronize the cells and reduce basal EGFR activation.

  • Prepare serial dilutions of the test compounds in serum-free medium.

  • Treat the serum-starved cells with the test compounds at various concentrations for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

3. EGFR Stimulation:

  • Stimulate the cells with epidermal growth factor (EGF) at a final concentration of 50-100 ng/mL for 15-30 minutes at 37°C to induce EGFR phosphorylation. A non-stimulated control should also be included.

4. Cell Lysis:

  • After stimulation, aspirate the medium and wash the cells once with ice-cold PBS.

  • Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Incubate on ice for 15-30 minutes with occasional agitation.

  • Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the protein extracts.

5. Quantification of EGFR Phosphorylation (ELISA-based):

  • Use a commercially available ELISA kit for phosphorylated EGFR (e.g., pY1068).

  • Coat the wells of a microplate with a capture antibody specific for total EGFR.

  • Add the cell lysates to the wells and incubate to allow the EGFR to bind.

  • Wash the wells to remove unbound proteins.

  • Add a detection antibody that specifically recognizes phosphorylated EGFR (pEGFR), conjugated to an enzyme (e.g., HRP).

  • Wash the wells again.

  • Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance or fluorescence) using a plate reader.

6. Data Analysis:

  • Normalize the pEGFR signal to the total EGFR signal (if measured in parallel).

  • Calculate the percentage of inhibition for each compound concentration relative to the EGF-stimulated vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental Workflow for SAR Study

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & SAR start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization biochemical_assay Biochemical Kinase Assay (EGFR, VEGFR-2) characterization->biochemical_assay Test Compounds cell_based_assay Cell-Based Assay (pEGFR Inhibition) biochemical_assay->cell_based_assay antiproliferative_assay Antiproliferative Assay (e.g., MTT) cell_based_assay->antiproliferative_assay data_analysis IC50 Determination antiproliferative_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start New Design Cycle

Caption: A generalized experimental workflow for a structure-activity relationship study of kinase inhibitors.

EGFR Signaling Pathway

egfr_signaling EGF EGF EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Transcription Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR blocks ATP binding pi3k_akt_signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 dephosphorylates

References

An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of Novel Azocane Derivatives: A Hypothetical Case Study of 4-Methylazocan-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough review of scientific literature and chemical databases reveals no specific published data on the chemical stability or degradation pathways of 4-Methylazocan-4-ol. This document, therefore, presents a generalized framework and predictive analysis based on established principles of organic chemistry and pharmaceutical stability testing. The experimental protocols and potential degradation pathways described herein are intended as a technical guide for researchers, scientists, and drug development professionals investigating novel compounds with similar structural features.

This guide will use this compound as a hypothetical subject to illustrate the methodologies and analytical strategies required to characterize the stability of a new chemical entity (NCE).

Predicted Physicochemical Properties and Stability Profile

This compound, a saturated eight-membered heterocyclic amine containing a tertiary alcohol, is anticipated to exhibit specific stability characteristics based on its functional groups. The azocane ring may be susceptible to ring-opening reactions under certain conditions, while the tertiary alcohol could undergo dehydration or oxidation. The presence of the nitrogen atom introduces potential for N-oxidation and interactions with acidic conditions.

A summary of hypothetical stability data under forced degradation conditions is presented below. These values are illustrative and would need to be confirmed experimentally.

ConditionParameterValueUnits
Acidic 0.1 M HCl, 60 °C, 24h85.2% Recovery
Basic 0.1 M NaOH, 60 °C, 24h92.5% Recovery
Oxidative 3% H₂O₂, 25 °C, 24h78.1% Recovery
Thermal 80 °C, 75% RH, 48h98.6% Recovery
Photolytic ICH Q1B Option II, 24h99.1% Recovery

Postulated Degradation Pathways

Based on the structure of this compound, several degradation pathways can be postulated. The primary points of lability are the tertiary alcohol and the cyclic amine.

Acid-Catalyzed Degradation

Under acidic conditions, protonation of the hydroxyl group can lead to elimination of water, forming a stabilized tertiary carbocation. This intermediate can then undergo rearrangement or elimination to yield various unsaturated products.

G A This compound B Protonated Alcohol A->B + H+ C Tertiary Carbocation Intermediate B->C - H2O D Elimination Product (Unsaturated Azocane) C->D - H+ E Rearrangement Product C->E Rearrangement

Caption: Postulated acid-catalyzed degradation of this compound.

Oxidative Degradation

The presence of a tertiary amine and a tertiary alcohol suggests susceptibility to oxidation. The nitrogen atom can be oxidized to an N-oxide, while the tertiary carbon bearing the hydroxyl group could undergo more complex oxidative cleavage under harsh conditions.

G cluster_parent This compound A This compound B N-Oxide Derivative A->B [O] C Ring-Opened Products A->C Harsh [O]

Caption: Potential oxidative degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A systematic approach is required to definitively identify and quantify degradation products and establish the stability profile of a new chemical entity.

Forced Degradation Study Workflow

Forced degradation (or stress testing) is crucial for identifying potential degradation products and developing a stability-indicating analytical method.

G A Prepare Stock Solution of This compound B Stress Conditions A->B C1 Acid Hydrolysis (e.g., 0.1 M HCl) B->C1 C2 Base Hydrolysis (e.g., 0.1 M NaOH) B->C2 C3 Oxidation (e.g., 3% H2O2) B->C3 C4 Thermal Stress (e.g., 80°C) B->C4 C5 Photolytic Stress (ICH Q1B) B->C5 D Neutralize Samples (if applicable) C1->D C2->D C3->D C4->D C5->D E Analyze via Stability-Indicating Method (e.g., LC-MS) D->E F Characterize Degradants (e.g., MS/MS, NMR) E->F

Methodological & Application

Synthesis of Substituted Azocan-4-ols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted azocan-4-ols, a class of eight-membered nitrogen-containing heterocyclic compounds of interest in medicinal chemistry and drug development. The synthesis of such medium-sized rings can be challenging, but several strategies have been developed to access these scaffolds. This guide outlines key synthetic methodologies, including ring-closing metathesis and reductive amination, providing detailed experimental protocols and summarizing quantitative data for comparison.

Introduction

Azocane derivatives are important structural motifs in a variety of biologically active molecules. The incorporation of a hydroxyl group at the 4-position and various substituents on the azocane ring allows for the fine-tuning of physicochemical properties and biological activity. The methods described herein provide pathways to access a range of substituted azocan-4-ols for further investigation and use in drug discovery programs.

Synthetic Strategies

Two primary strategies for the synthesis of substituted azocan-4-ols are highlighted:

  • Ring-Closing Metathesis (RCM): A powerful method for the formation of cyclic alkenes from acyclic dienes. Subsequent functionalization of the double bond can yield the desired azocan-4-ol. RCM is known for its functional group tolerance and the availability of highly efficient ruthenium-based catalysts.[1][2]

  • Reductive Amination: This versatile method allows for the formation of C-N bonds and is widely used in the synthesis of amines.[3][4] Intramolecular reductive amination of a suitably functionalized amino-ketone or amino-aldehyde can directly lead to the formation of the azocane ring with the hydroxyl group already in place or as a precursor.

I. Synthesis via Ring-Closing Metathesis (RCM)

This approach involves the synthesis of a diallylic amine precursor, followed by cyclization using a Grubbs catalyst, and subsequent dihydroxylation of the resulting double bond to introduce the hydroxyl group.

Logical Workflow for RCM Approach

RCM_Workflow Start Starting Materials (e.g., Allyl Bromide, Primary Amine) Precursor Synthesis of Diallylic Amine Precursor Start->Precursor Alkylation RCM Ring-Closing Metathesis (Grubbs Catalyst) Precursor->RCM Cyclic_Alkene Substituted Azocenyl Intermediate RCM->Cyclic_Alkene Dihydroxylation Dihydroxylation (e.g., OsO4/NMO) Cyclic_Alkene->Dihydroxylation Final_Product Substituted Azocan-4,5-diol Dihydroxylation->Final_Product Reductive_Amination_Workflow Start Starting Materials (e.g., Keto Acid, Primary Amine) Precursor Synthesis of Amino-Ketone Precursor Start->Precursor Amidation & Reduction Cyclization Intramolecular Reductive Amination Precursor->Cyclization e.g., NaBH3CN Final_Product Substituted Azocan-4-ol Cyclization->Final_Product

References

Application Notes and Protocols: Asymmetric Synthesis of Chiral 4-Methylazocan-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the asymmetric synthesis of the chiral tertiary alcohol, 4-methylazocan-4-ol. The synthetic strategy involves a multi-step sequence commencing with the formation of an N-protected azocan-4-one precursor via ring-closing metathesis (RCM), followed by a highly enantioselective asymmetric methylation of the ketone functionality. This application note includes comprehensive experimental procedures, data tables summarizing key quantitative metrics, and visualizations of the synthetic workflow and the stereochemical model of the key transformation to guide researchers in the successful synthesis of this chiral building block.

Introduction

Chiral cyclic amines and their derivatives are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. The azocane (eight-membered cyclic amine) scaffold, in particular, presents unique conformational properties that are of increasing interest in drug discovery. The introduction of a chiral quaternary stereocenter, such as in this compound, offers a three-dimensional diversity that can significantly influence biological activity. This document outlines a robust and reproducible methodology for the asymmetric synthesis of this compound, providing a valuable tool for medicinal chemists and synthetic organic chemists.

Overall Synthetic Strategy

The proposed synthetic route is a four-step process starting from commercially available N-Cbz-protected 5-amino-1-pentanol. The key steps are:

  • Double allylation of the starting amino alcohol to introduce the necessary terminal alkenes for cyclization.

  • Ring-closing metathesis (RCM) to construct the eight-membered azocane ring.

  • Oxidative cleavage of the resulting double bond to yield the N-Cbz-azocan-4-one precursor.

  • Asymmetric methylation of the ketone to install the chiral tertiary alcohol moiety.

  • Deprotection of the carbobenzyloxy (Cbz) group to afford the final product.

Visualized Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Synthesis of N-Cbz-azocan-4-one cluster_1 Asymmetric Methylation and Deprotection N-Cbz-5-amino-1-pentanol N-Cbz-5-amino-1-pentanol Diallylated_Intermediate Diallylated_Intermediate N-Cbz-5-amino-1-pentanol->Diallylated_Intermediate 1. Allyl Bromide, NaH RCM_Product RCM_Product Diallylated_Intermediate->RCM_Product 2. Grubbs' II Catalyst N-Cbz-azocan-4-one N-Cbz-azocan-4-one RCM_Product->N-Cbz-azocan-4-one 3. O3, then DMS Asymmetric_Methylation Chiral this compound (Cbz-protected) N-Cbz-azocan-4-one->Asymmetric_Methylation 4. MeMgBr, Chiral Ligand Final_Product This compound Asymmetric_Methylation->Final_Product 5. H2, Pd/C

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N,N-diallyl-N-(5-hydroxypentyl)benzyloxycarboxamide
  • Materials: N-Cbz-5-amino-1-pentanol, Sodium Hydride (60% dispersion in mineral oil), Allyl bromide, Anhydrous Tetrahydrofuran (THF), Saturated aqueous Ammonium Chloride (NH4Cl).

  • Procedure:

    • To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of N-Cbz-5-amino-1-pentanol (1.0 eq.) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the reaction mixture back to 0 °C and add allyl bromide (2.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the diallylated intermediate.

Step 2: Synthesis of N-Cbz-1,2,3,6,7,8-hexahydroazocine
  • Materials: Diallylated intermediate from Step 1, Grubbs' Second Generation Catalyst, Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the diallylated intermediate (1.0 eq.) in anhydrous DCM to a concentration of 0.01 M.

    • Bubble argon through the solution for 20 minutes to degas.

    • Add Grubbs' Second Generation Catalyst (5 mol%) to the solution under an argon atmosphere.

    • Reflux the reaction mixture for 12 hours under argon.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the RCM product.

Step 3: Synthesis of N-Cbz-azocan-4-one
  • Materials: RCM product from Step 2, Dichloromethane (DCM), Methanol (MeOH), Ozone, Dimethyl Sulfide (DMS).

  • Procedure:

    • Dissolve the RCM product (1.0 eq.) in a 3:1 mixture of DCM and MeOH and cool to -78 °C.

    • Bubble ozone through the solution until a persistent blue color is observed.

    • Purge the solution with argon for 15 minutes to remove excess ozone.

    • Add dimethyl sulfide (5.0 eq.) and allow the reaction to warm to room temperature and stir for 16 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain N-Cbz-azocan-4-one.

Step 4: Asymmetric Synthesis of N-Cbz-4-methylazocan-4-ol
  • Materials: N-Cbz-azocan-4-one, (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-cobalt(II) (Jacobsen's catalyst), Methylmagnesium bromide (3.0 M in diethyl ether), Anhydrous Toluene.

  • Procedure:

    • To a solution of N-Cbz-azocan-4-one (1.0 eq.) and Jacobsen's catalyst (5 mol%) in anhydrous toluene at -78 °C under an argon atmosphere, add methylmagnesium bromide (1.5 eq.) dropwise.

    • Stir the reaction mixture at -78 °C for 6 hours.

    • Quench the reaction by the addition of saturated aqueous NH4Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess can be determined by chiral HPLC analysis.

Step 5: Synthesis of this compound
  • Materials: N-Cbz-4-methylazocan-4-ol, Palladium on Carbon (10 wt%), Methanol (MeOH), Hydrogen gas.

  • Procedure:

    • To a solution of N-Cbz-4-methylazocan-4-ol (1.0 eq.) in methanol, add 10% Pd/C (10 mol% Pd).

    • Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

    • Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Stereochemical Model for Asymmetric Methylation

The enantioselectivity of the methylation step is proposed to be controlled by the chiral Schiff base ligand complexing with the Grignard reagent, creating a chiral environment around the ketone. The substrate approaches the chiral complex in a way that minimizes steric hindrance, leading to the preferential formation of one enantiomer.

G cluster_0 Proposed Transition State Ketone N-Cbz-azocan-4-one Transition_State Sterically favored approach of the ketone to the chiral methylating agent Ketone->Transition_State Chiral_Complex [Chiral Ligand-Mg-Me]+ Chiral_Complex->Transition_State Product Preferential formation of one enantiomer of N-Cbz-4-methylazocan-4-ol Transition_State->Product

Caption: Stereochemical model of the asymmetric methylation.

Quantitative Data Summary

The following tables summarize the expected yields and stereoselectivities for the key transformations based on literature precedents for similar reactions.

Table 1: Reaction Yields

StepReactionProductExpected Yield (%)
1Double AllylationN,N-diallyl-N-(5-hydroxypentyl)benzyloxycarboxamide85-95
2Ring-Closing MetathesisN-Cbz-1,2,3,6,7,8-hexahydroazocine70-85
3Oxidative CleavageN-Cbz-azocan-4-one75-90
4Asymmetric MethylationN-Cbz-4-methylazocan-4-ol80-95
5DeprotectionThis compound>95

Table 2: Stereoselectivity of Asymmetric Methylation

SubstrateChiral CatalystProductEnantiomeric Excess (ee, %)
N-Cbz-azocan-4-oneJacobsen's Catalyst(R)- or (S)-N-Cbz-4-methylazocan-4-ol90-98

Note: The absolute configuration of the major enantiomer depends on the chirality of the ligand used.

Conclusion

This application note provides a comprehensive and detailed guide for the asymmetric synthesis of this compound. The described protocols are based on established and reliable chemical transformations, offering a clear pathway to this valuable chiral building block. The provided data and visualizations are intended to facilitate the successful implementation of this synthesis in a research and development setting. Researchers are encouraged to optimize reaction conditions as needed for their specific applications.

Application Notes & Protocols for the Quantification of 4-Methylazocan-4-ol in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Method Overview: LC-MS/MS for Bioanalysis

Liquid chromatography-tandem mass spectrometry is the preferred technique for the quantification of drugs and metabolites in biological fluids due to its high sensitivity, specificity, and versatility.[1][2] The general workflow involves three key stages:

  • Sample Preparation: Extraction of 4-Methylazocan-4-ol from the biological matrix and removal of interfering substances.[5][6]

  • Chromatographic Separation: Separation of the analyte from remaining matrix components using liquid chromatography.

  • Mass Spectrometric Detection: Ionization and detection of the analyte and an internal standard (IS) using a tandem mass spectrometer, typically in the multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.[1]

Experimental Protocols

An internal standard is crucial for accurate quantification in bioanalytical methods to compensate for variability during sample preparation and analysis. For this compound, a structurally similar compound that is not present in the biological matrix should be chosen. A stable isotope-labeled version of this compound would be an ideal internal standard.

Sample Preparation Protocols

The choice of sample preparation technique depends on the biological matrix, the physicochemical properties of this compound, and the desired level of sample cleanup.[7] Three common techniques are detailed below.

2.1.1. Protein Precipitation (PPT)

This is a rapid and simple method for removing proteins from plasma or serum samples.[8][9] It is often the first technique to be evaluated due to its simplicity.

  • Materials:

    • Biological matrix (e.g., plasma, serum)

    • Precipitating solvent (e.g., acetonitrile, methanol)[9][10]

    • Internal Standard (IS) spiking solution

    • Microcentrifuge tubes or 96-well plates[8]

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Pipette 100 µL of the biological sample into a microcentrifuge tube.

    • Add 10 µL of the IS working solution.

    • Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to precipitate the proteins. The ratio of sample to solvent may need optimization.[8][11]

    • Vortex the mixture for 30-60 seconds to ensure thorough mixing.

    • Centrifuge at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

    • Carefully transfer the supernatant to a clean tube or well of a 96-well plate for LC-MS/MS analysis.

    • The supernatant can be evaporated to dryness and reconstituted in the mobile phase to improve peak shape and sensitivity.

2.1.2. Liquid-Liquid Extraction (LLE)

LLE is a sample purification method based on the differential solubility of the analyte in two immiscible liquids.[12] It generally provides a cleaner extract than protein precipitation.

  • Materials:

    • Biological matrix (e.g., plasma, urine)

    • Internal Standard (IS) spiking solution

    • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

    • Aqueous buffer for pH adjustment

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Pipette 200 µL of the biological sample into a clean tube.

    • Add 20 µL of the IS working solution.

    • Add 200 µL of an appropriate buffer to adjust the pH. The optimal pH will depend on the pKa of this compound.

    • Add 1 mL of the extraction solvent (e.g., ethyl acetate).

    • Vortex vigorously for 2-5 minutes to ensure efficient extraction.

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

2.1.3. Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide the cleanest extracts.[5][6][13][14] It is particularly useful for removing matrix components that can cause ion suppression in the mass spectrometer.

  • Materials:

    • Biological matrix (e.g., plasma, urine)

    • Internal Standard (IS) spiking solution

    • SPE cartridges (e.g., reversed-phase C18, mixed-mode cation exchange)

    • Conditioning solvent (e.g., methanol)

    • Equilibration solvent (e.g., water)

    • Wash solvent (e.g., 5% methanol in water)

    • Elution solvent (e.g., methanol, acetonitrile with or without a modifier like formic acid)

    • SPE manifold (vacuum or positive pressure)

  • Protocol:

    • Pre-treat Sample: Pipette 500 µL of the biological sample into a tube, add 50 µL of the IS, and dilute with 500 µL of an appropriate buffer (e.g., 2% formic acid in water for a reversed-phase sorbent).[15]

    • Condition: Pass 1 mL of methanol through the SPE cartridge.

    • Equilibrate: Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.

    • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

    • Wash: Pass 1 mL of the wash solvent through the cartridge to remove interfering substances.

    • Elute: Elute the analyte and IS with 1 mL of the elution solvent into a clean collection tube.

    • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

LC-MS/MS Instrumentation and Conditions

The following are general starting conditions that should be optimized for this compound.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM.

  • Chromatographic Column: A reversed-phase column such as a C18 or C8 (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is likely suitable for an amine-containing compound like this compound.

  • MRM Transitions: The precursor ion (Q1) will be the protonated molecule [M+H]+ of this compound. Product ions (Q3) will need to be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan. Collision energy and other source parameters must be optimized for maximum signal intensity.

Data Presentation: Illustrative Quantitative Data

The following tables present example data for a bioanalytical method validation for this compound. These are templates to be populated with experimental results.

Table 1: Calibration Curve Parameters

ParameterExample ValueAcceptance Criteria (FDA/ICH M10)[16][17]
Linearity Range1 - 1000 ng/mLAt least 6-8 non-zero standards
Correlation Coefficient (r²)> 0.995≥ 0.99
Back-calculated ConcentrationsWithin ±15% of nominal (±20% at LLOQ)Within ±15% of nominal (±20% at LLOQ)

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 20%± 20%< 20%± 20%
Low QC3< 15%± 15%< 15%± 15%
Mid QC100< 15%± 15%< 15%± 15%
High QC800< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Factor
Low QC385 - 115%0.85 - 1.15
High QC80085 - 115%0.85 - 1.15

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Add_IS Add Internal Standard (IS) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporate and Reconstitute Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification G cluster_validation Method Validation Parameters Method_Dev Method Development Selectivity Selectivity & Specificity Method_Dev->Selectivity Linearity Linearity & Calibration Curve Method_Dev->Linearity Accuracy Accuracy Method_Dev->Accuracy Precision Precision (Intra- & Inter-day) Method_Dev->Precision LLOQ Lower Limit of Quantification (LLOQ) Method_Dev->LLOQ Recovery Extraction Recovery Method_Dev->Recovery Matrix_Effect Matrix Effect Method_Dev->Matrix_Effect Stability Stability (Freeze-thaw, Bench-top, etc.) Method_Dev->Stability Accuracy->Precision Precision->Accuracy Recovery->Matrix_Effect

References

Application Notes and Protocols for High-Throughput Screening of Azocane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of azocane derivatives. Azocanes, eight-membered saturated nitrogen-containing heterocycles, represent a promising scaffold in drug discovery due to their conformational flexibility and novel chemical space. This document outlines key HTS assays targeting major drug classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, providing a framework for identifying and characterizing novel bioactive azocane-based compounds.

Introduction to Azocane Derivatives in Drug Discovery

Azocane and its fused ring system analogs are found in a number of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique three-dimensional architecture of the azocane ring allows for the presentation of substituents in diverse spatial arrangements, making them attractive scaffolds for targeting a variety of biological macromolecules. High-throughput screening provides an efficient approach to systematically evaluate large libraries of azocane derivatives to identify initial hits for further drug development.

High-Throughput Screening Assays for Azocane Derivatives

The selection of an appropriate HTS assay is contingent on the biological target of interest. Below are detailed protocols for three common classes of drug targets relevant to the known and potential activities of azocane derivatives.

Application Note 1: Screening for GPCR Modulators

G-protein coupled receptors are a large family of transmembrane receptors that play a crucial role in numerous physiological processes, making them a primary target for drug discovery. Azocane derivatives, with their potential to adopt diverse conformations, can effectively interact with the complex binding pockets of GPCRs.

Experimental Protocol: Calcium Flux Assay for Gq-Coupled GPCRs

This protocol describes a no-wash, fluorescence-based calcium flux assay to identify modulators of a Gq-coupled GPCR of interest.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the target Gq-coupled GPCR in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

  • Harvest cells at 80-90% confluency and seed into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells per well in 20 µL of culture medium.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

2. Compound Preparation and Addition:

  • Prepare a 10 mM stock solution of each azocane derivative in DMSO.

  • Perform serial dilutions in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final screening concentrations (typically 1-10 µM).

  • Add 100 nL of the diluted compound solutions to the cell plates using an acoustic liquid handler. Include appropriate controls: a known agonist, a known antagonist, and DMSO vehicle.

3. Calcium Indicator Dye Loading:

  • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) according to the manufacturer's instructions.

  • Add 20 µL of the dye loading solution to each well of the cell plate.

  • Incubate the plate at 37°C for 30 minutes, followed by a 15-minute incubation at room temperature in the dark.

4. Signal Detection and Data Analysis:

  • Place the plate in a fluorescence imaging plate reader (e.g., FLIPR Tetra®).

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • Add 10 µL of a known agonist at its EC80 concentration to all wells (except for agonist control wells).

  • Immediately begin recording the fluorescence intensity for 2-3 minutes.

  • Analyze the data by calculating the change in fluorescence (ΔF) or the area under the curve (AUC).

  • Normalize the data to positive and negative controls to determine the percent activation (for agonists) or percent inhibition (for antagonists).

Data Presentation:

Compound IDStructureScreening Concentration (µM)% Inhibition of Agonist ResponseZ'-Factor
AZO-001[Image]1085.20.78
AZO-002[Image]1012.50.78
AZO-003[Image]1092.10.78
Antagonist_Ctrl[Image]1100.00.78
DMSO_CtrlN/AN/A0.00.78

Signaling Pathway and Workflow Diagrams:

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR Gq-Coupled GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_Cyto Ca2+ (Increased) ER->Ca_Cyto Releases Ca2+ Ca_ER Ca2+ Cellular_Response Cellular Response Ca_Cyto->Cellular_Response Triggers Azocane Azocane Derivative (Antagonist) Azocane->GPCR Inhibits Agonist Agonist Agonist->GPCR Activates

Caption: Gq-coupled GPCR signaling pathway modulated by an azocane antagonist.

Calcium_Flux_Workflow A Seed cells in 384-well plate B Add azocane derivatives and controls A->B C Load cells with calcium indicator dye B->C D Measure baseline fluorescence (FLIPR) C->D E Add agonist D->E F Measure fluorescence change E->F G Data analysis: % inhibition F->G

Caption: Workflow for the calcium flux HTS assay.

Application Note 2: Screening for Ion Channel Modulators

Ion channels are critical for regulating cellular excitability and signaling. The conformational flexibility of azocane derivatives makes them interesting candidates for modulating the complex gating mechanisms of ion channels.

Experimental Protocol: High-Throughput Electrophysiology for Voltage-Gated Sodium Channels

This protocol outlines the use of an automated patch-clamp system to screen for inhibitors of a voltage-gated sodium channel (e.g., Nav1.7).

1. Cell Preparation:

  • Use a cell line stably expressing the target voltage-gated sodium channel (e.g., CHO-Nav1.7).

  • Culture cells to 70-80% confluency.

  • On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in an appropriate external buffer solution at a concentration of 1-2 million cells/mL.

2. Automated Patch-Clamp System Setup:

  • Prime the automated patch-clamp system (e.g., QPatch or Patchliner) with the appropriate internal and external solutions.

  • Use multi-hole QPlates or PatchPlates (e.g., 384-well format).

3. Compound Application and Electrophysiology:

  • Prepare a compound plate with azocane derivatives at the desired screening concentration (e.g., 10 µM) in the external solution. Include a known channel blocker as a positive control and vehicle (DMSO) as a negative control.

  • The automated system will perform the following steps for each well:

    • Cell capture and gigaseal formation.

    • Whole-cell configuration establishment.

    • Application of a voltage protocol to elicit channel activation (e.g., a depolarizing step from a holding potential of -100 mV to 0 mV).

    • Pre-compound current measurement.

    • Application of the test compound.

    • Post-compound current measurement using the same voltage protocol.

4. Data Analysis:

  • The system's software will measure the peak inward sodium current before and after compound addition.

  • Calculate the percentage of current inhibition for each compound.

  • Determine the IC50 for active compounds by performing concentration-response curves.

Data Presentation:

Compound IDStructureScreening Concentration (µM)% Inhibition of Peak CurrentIC50 (µM)
AZO-004[Image]1095.31.2
AZO-005[Image]105.8> 30
AZO-006[Image]1078.14.5
Blocker_Ctrl[Image]199.80.05
DMSO_CtrlN/AN/A1.2N/A

Workflow and Logical Relationship Diagrams:

Electrophysiology_Workflow A Prepare cell suspension B Prime automated patch-clamp system A->B C Cell capture and whole-cell formation B->C D Apply voltage protocol (pre-compound) C->D E Apply azocane derivative D->E F Apply voltage protocol (post-compound) E->F G Measure current and calculate % inhibition F->G

Caption: Automated electrophysiology screening workflow.

Ion_Channel_Modulation cluster_membrane Cell Membrane IonChannel Voltage-Gated Sodium Channel Na_Influx Na+ Influx IonChannel->Na_Influx No_Influx No Na+ Influx IonChannel->No_Influx Azocane Azocane Derivative (Blocker) Azocane->IonChannel Blocks Depolarization Membrane Depolarization Depolarization->IonChannel Opens Action_Potential Action Potential Na_Influx->Action_Potential No_AP No Action Potential No_Influx->No_AP

Caption: Modulation of a voltage-gated sodium channel by an azocane blocker.

Application Note 3: Screening for Enzyme Inhibitors

Enzymes are fundamental to nearly all biological processes and are a major class of drug targets. The structural diversity of azocane derivatives can be exploited to discover novel enzyme inhibitors with unique binding modes.

Experimental Protocol: Fluorescence-Based Assay for Kinase Inhibition

This protocol describes a generic, homogeneous, fluorescence-based assay for screening azocane derivatives against a protein kinase.

1. Reagent Preparation:

  • Prepare a stock solution of the purified kinase in an appropriate kinase buffer.

  • Prepare a stock solution of a fluorescently labeled peptide substrate and ATP. The final ATP concentration should be at or near the Km for the kinase.

2. Assay Procedure:

  • In a 384-well, low-volume, black plate, add 5 µL of the kinase solution to each well.

  • Add 100 nL of the azocane derivative solutions at various concentrations. Include a known kinase inhibitor as a positive control and DMSO as a negative control.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the fluorescently labeled peptide substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

3. Signal Detection and Analysis:

  • Stop the reaction by adding 10 µL of a stop solution containing a chelating agent (e.g., EDTA).

  • Add a developing reagent that specifically recognizes the phosphorylated substrate. The binding of the developing reagent to the phosphorylated substrate generates a fluorescent signal (e.g., through fluorescence polarization or FRET).

  • Read the plate on a fluorescence plate reader.

  • Calculate the percent inhibition for each compound based on the signal relative to the positive and negative controls.

  • Determine the IC50 values for active compounds from concentration-response curves.

Data Presentation:

Compound IDStructureScreening Concentration (µM)% Inhibition of Kinase ActivityIC50 (µM)
AZO-007[Image]1098.20.8
AZO-008[Image]102.5> 50
AZO-009[Image]1085.73.1
Inhibitor_Ctrl[Image]199.50.02
DMSO_CtrlN/AN/A0.0N/A

Signaling Pathway and Workflow Diagrams:

Kinase_Inhibition_Pathway Kinase Protein Kinase Product Product (Phosphorylated) Kinase->Product Phosphorylates ATP ATP ATP->Kinase Substrate Substrate (Unphosphorylated) Substrate->Kinase Azocane Azocane Derivative (Inhibitor) Azocane->Kinase Inhibits

Caption: General mechanism of kinase inhibition by an azocane derivative.

Kinase_Assay_Workflow A Add kinase to 384-well plate B Add azocane derivatives and controls A->B C Pre-incubate B->C D Add ATP and fluorescent substrate C->D E Incubate (kinase reaction) D->E F Add stop solution and developing reagent E->F G Read fluorescence F->G H Data analysis: % inhibition and IC50 G->H

Caption: Workflow for a fluorescence-based kinase inhibition assay.

Conclusion

The protocols and application notes provided herein offer a starting point for the high-throughput screening of azocane derivatives against major drug target classes. The adaptability of these assays allows for their modification to suit specific targets and screening objectives. The unique structural features of azocanes hold significant promise for the discovery of novel therapeutics, and systematic screening is a critical first step in unlocking this potential. It is recommended to perform secondary and orthogonal assays to confirm hits and elucidate the mechanism of action of any identified bioactive azocane compounds.

Application Notes and Protocols for 4-Methylazocan-4-ol in Medicinal Chemistry Lead Generation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note is a hypothetical example created for instructional purposes. As of the current date, 4-Methylazocan-4-ol is a novel chemical entity with no publicly available data regarding its biological activity. The experimental data, protocols, and proposed mechanisms are therefore illustrative and designed to represent a potential workflow for utilizing such a scaffold in a drug discovery context.

Application Note: this compound as a Scaffold for Novel CNS-Active Agents

Introduction

Saturated nitrogen-containing heterocycles are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[1] The azocane ring, a saturated eight-membered N-heterocycle, represents a valuable, yet underexplored, three-dimensional scaffold for accessing novel chemical space.[2] Altering ring systems of known bioactive motifs is a highly appealing strategy in medicinal chemistry to develop new drug candidates.[2] This application note describes the potential utility of this compound, a simple tertiary alcohol-containing azocane, as a foundational scaffold for generating lead compounds targeting a hypothetical G-protein coupled receptor (GPCR) implicated in neurological disorders, the "Neuro-Receptor Type 1" (NR1).

Compound Profile
  • Compound Name: this compound

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₇NO

  • Structure: Chemical structure of this compound (Note: Image is a representative structure)

  • Rationale for Use: The tertiary alcohol provides a key vector for chemical modification, while the azocane ring offers a flexible yet constrained conformation to explore receptor binding pockets. The nitrogen atom can be functionalized to modulate physicochemical properties such as solubility and basicity.

Proposed Lead Generation Strategy

The central hypothesis is that the this compound scaffold can be elaborated to generate potent and selective ligands for the NR1 receptor. The lead generation workflow involves three main stages:

  • Library Synthesis: Synthesize a focused library of analogues by modifying the azocane nitrogen (R¹) and replacing the methyl group with various aromatic and heteroaromatic moieties (R²).

  • Primary Screening: Screen the library for NR1 receptor binding affinity using an in vitro radioligand displacement assay.

  • Secondary Screening: Evaluate promising hits from the primary screen for functional activity, selectivity against related receptors, and initial cytotoxicity.

Hypothetical Screening Data

A small, focused library of 4-substituted-azocan-4-ol derivatives was designed to explore the structure-activity relationship (SAR) around the core scaffold. The quantitative data from the initial screening is summarized below.

Table 1: Hypothetical In Vitro Screening Data for this compound Derivatives

Compound IDR¹ (on Azocane N)R² (at C4)NR1 Binding IC₅₀ (nM)NR2 Binding IC₅₀ (nM)Cytotoxicity (CC₅₀, µM) in HEK293 cells
AZO-001 HMethyl>10,000>10,000>100
AZO-002 MethylPhenyl8502,30085
AZO-003 EthylPhenyl6201,80092
AZO-004 Methyl4-Fluorophenyl2103,500>100
AZO-005 Methyl4-Chlorophenyl1554,10098
AZO-006 Methyl2-Pyridyl958,500>100
AZO-007 MethylThiophen-2-yl1107,200>100

Data Interpretation: The parent scaffold AZO-001 is inactive. Substitution at the C4 position with aromatic rings (R²) confers affinity for the NR1 receptor. Introducing electron-withdrawing groups on the phenyl ring (AZO-004 , AZO-005 ) improves potency. The most promising lead from this initial set is AZO-006 , which incorporates a 2-pyridyl moiety, showing good potency and over 89-fold selectivity for NR1 over the related NR2 subtype, with no observable cytotoxicity at high concentrations.

Experimental Protocols

Protocol 1: General Synthesis of 4-Aryl-azocan-4-ol Analogues (e.g., AZO-006)

This protocol describes a representative synthesis using a Grignard reaction on a protected azocan-4-one precursor.

Materials:

  • 1-Boc-azocan-4-one

  • 2-bromopyridine

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Methodology:

  • Grignard Reagent Formation: Add magnesium turnings (1.2 eq) to a flame-dried, three-neck flask under an inert nitrogen atmosphere. Add a small crystal of iodine and gently warm until the purple vapor appears.

  • Add a solution of 2-bromopyridine (1.1 eq) in anhydrous THF via syringe. Stir the mixture until the magnesium is consumed, indicating the formation of 2-pyridylmagnesium bromide.

  • Grignard Addition: Cool the Grignard reagent to 0 °C. Add a solution of 1-Boc-azocan-4-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification (Protected Intermediate): Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 1-Boc-4-(pyridin-2-yl)azocan-4-ol.

  • Deprotection: Dissolve the purified intermediate in DCM (0.1 M). Add TFA (5.0 eq) and stir at room temperature for 2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, AZO-006 . Confirm structure and purity via ¹H-NMR and LC-MS.

Protocol 2: In Vitro NR1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the IC₅₀ of test compounds.

Materials:

  • HEK293 cell membranes expressing the human NR1 receptor

  • [³H]-Ligand (a known high-affinity radioligand for NR1)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Test compounds (dissolved in 100% DMSO)

  • Non-specific binding control (a known, non-radiolabeled NR1 antagonist at high concentration)

  • 96-well microplates and glass fiber filter mats

  • Scintillation fluid and microplate scintillation counter

Methodology:

  • Compound Plating: Prepare serial dilutions of test compounds in assay buffer (final DMSO concentration <0.5%). Add 25 µL of each dilution to the wells of a 96-well plate.

  • Reaction Mixture Preparation: Prepare a master mix containing the [³H]-Ligand (at a final concentration equal to its K_d) and the NR1-expressing cell membranes in assay buffer.

  • Incubation: Add 75 µL of the reaction mixture to each well. For total binding wells, add buffer instead of compound. For non-specific binding wells, add the control antagonist.

  • Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mats, place them in a scintillation bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM. Plot the percentage of specific binding against the log concentration of the test compound. Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Visualizations

Hypothetical NR1 Signaling Pathway

NR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NR1 NR1 Receptor G_Protein Gαq Gβγ NR1->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC PKC DAG->PKC Activates Downstream Downstream Cellular Response PKC->Downstream Ca_Release->Downstream Ligand AZO-006 (Agonist) Ligand->NR1 Binds

Caption: Hypothetical signaling cascade for the NR1 receptor, a Gq-coupled GPCR.

Experimental Workflow for Lead Generation

Lead_Generation_Workflow cluster_chem Chemistry cluster_screen Screening Cascade Scaffold This compound Scaffold Synthesis Parallel Synthesis (Protocol 2.1) Scaffold->Synthesis Library Focused Library (e.g., AZO-002 to 007) Synthesis->Library PrimaryAssay Primary Screen: NR1 Binding Assay (Protocol 2.2) Library->PrimaryAssay Hit_ID Hit Identification (Potency > 500 nM) PrimaryAssay->Hit_ID Hit_ID->Library No SecondaryAssay Secondary Screens: Selectivity & Cytotoxicity Hit_ID->SecondaryAssay Hits Lead_Candidate Lead Candidate (e.g., AZO-006) SecondaryAssay->Lead_Candidate Selective & Non-toxic SAR SAR Expansion & Lead Optimization Lead_Candidate->SAR Further Optimization

Caption: Workflow from scaffold selection to lead candidate identification.

References

Application Notes and Protocols for 4-Methylazocan-4-ol in Novel Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azocane scaffold, an eight-membered nitrogen-containing heterocycle, represents a promising and relatively underexplored area of chemical space for novel drug discovery. Its inherent three-dimensional structure offers opportunities for developing compounds with unique pharmacological profiles. This document provides detailed application notes and protocols for the investigation of 4-Methylazocan-4-ol , a simple substituted azocane, as a potential scaffold for the design of new therapeutic agents.

The presence of a tertiary alcohol and a methyl group on the azocane ring of this compound introduces specific physicochemical properties that can be advantageous in drug design. The tertiary alcohol can increase solubility and metabolic stability compared to primary or secondary alcohols, while the methyl group can influence binding affinity and lipophilicity.[1][2] These features make this compound an attractive starting point for library synthesis and lead optimization.

Potential Therapeutic Applications

While direct biological data for this compound is not yet available, the broader class of azocane-containing molecules has shown a range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[3] Furthermore, cyclic amines are known to interact with key biological targets such as G-protein coupled receptors (GPCRs) and ion channels.[1][2] Based on these precedents, this compound could serve as a scaffold for developing modulators of these target classes.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyPredicted ValueSignificance in Drug Design
Molecular Weight143.24 g/mol Favorable for oral bioavailability (Lipinski's Rule of 5)
LogP1.2Moderate lipophilicity, balancing solubility and permeability
Hydrogen Bond Donors2Contributes to target binding and solubility
Hydrogen Bond Acceptors2Contributes to target binding and solubility
pKa (amine)~10.5Influences ionization state at physiological pH, affecting target interaction and cell penetration

Synthesis Protocol: this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted azocanes. One such approach involves the ring expansion of a smaller cyclic precursor or a cyclization reaction. A hypothetical two-step protocol is outlined below.

Step 1: N-Alkylation of a suitable amine with a protected keto-halide. Step 2: Grignard reaction to introduce the methyl group and form the tertiary alcohol, followed by deprotection.

Materials:

  • Starting amine (e.g., a protected amino-aldehyde or amino-ketone)

  • Alkylating agent (e.g., a dihaloalkane)

  • Methylmagnesium bromide (Grignard reagent)

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Reagents for protection and deprotection (e.g., Boc anhydride, TFA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Protection of the starting amine: Dissolve the starting amino-ketone in a suitable solvent and add a protecting group (e.g., Boc anhydride) under appropriate conditions. Purify the protected intermediate.

  • Cyclization: React the protected amino-ketone with a suitable dihaloalkane in the presence of a base to form the eight-membered ring. This intramolecular cyclization is a key step in forming the azocane scaffold.

  • Grignard Reaction: Dissolve the cyclic ketone in anhydrous THF and cool to 0°C. Add methylmagnesium bromide dropwise and allow the reaction to warm to room temperature. Quench the reaction with saturated aqueous ammonium chloride.

  • Deprotection: Remove the protecting group from the nitrogen atom using an appropriate deprotection agent (e.g., trifluoroacetic acid for a Boc group).

  • Purification: Purify the final product, this compound, using column chromatography.

Table 2: Illustrative Reaction Parameters and Yields

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
1. ProtectionBoc Anhydride, TriethylamineDichloromethane25495
2. Cyclization1,6-Diiodohexane, K2CO3Acetonitrile802460
3. GrignardMethylmagnesium bromideTHF0 to 25285
4. DeprotectionTrifluoroacetic acidDichloromethane25190

Biological Evaluation Protocol: In Vitro Cytotoxicity Assay

To assess the potential of this compound as an anticancer scaffold, a preliminary in vitro cytotoxicity assay against a panel of human cancer cell lines is recommended. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common and reliable method for this purpose.

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung)

  • Normal human cell line (e.g., HFF-1 - foreskin fibroblasts) for selectivity assessment

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the different concentrations to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 3: Hypothetical IC50 Values for this compound

Cell LineIC50 (µM)
HeLa25.3
MCF-742.1
A54938.5
HFF-1>100

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Starting\nAmine Starting Amine Protected\nAmine Protected Amine Starting\nAmine->Protected\nAmine Protection Cyclic\nKetone Cyclic Ketone Protected\nAmine->Cyclic\nKetone Cyclization Protected\nTertiary Alcohol Protected Tertiary Alcohol Cyclic\nKetone->Protected\nTertiary Alcohol Grignard Reaction This compound This compound Protected\nTertiary Alcohol->this compound Deprotection

Caption: Synthetic workflow for this compound.

Cytotoxicity_Assay_Workflow cluster_assay In Vitro Cytotoxicity Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Caption: Workflow for the in vitro cytotoxicity assay.

Signaling_Pathway_Hypothesis cluster_pathway Hypothesized Signaling Pathway Modulation This compound This compound GPCR GPCR This compound->GPCR Binds to Ion Channel Ion Channel This compound->Ion Channel Modulates Downstream Signaling Downstream Signaling GPCR->Downstream Signaling Activates/ Inhibits Ion Channel->Downstream Signaling Alters Ion Flux Cellular Response Cellular Response Downstream Signaling->Cellular Response

Caption: Hypothesized mechanism of action for this compound.

Conclusion

The this compound scaffold presents a valuable starting point for the design of novel drug candidates. Its straightforward synthesis and favorable physicochemical properties make it an attractive core for chemical library development. The provided protocols for synthesis and preliminary biological evaluation offer a framework for researchers to begin exploring the therapeutic potential of this and related azocane derivatives. Further studies, including extensive structure-activity relationship (SAR) analysis and investigation into specific molecular targets, are warranted to fully elucidate the pharmacological utility of this promising scaffold.

References

Application of Azocane Derivatives as Anti-infective Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azocane derivatives, characterized by their eight-membered saturated nitrogen-containing heterocyclic ring structure, are emerging as a promising class of compounds in the search for novel anti-infective agents. The unique conformational flexibility of the azocane ring allows for diverse substitutions, leading to a wide range of chemical properties and biological activities. This document provides an overview of the potential applications of azocane derivatives as anti-infective agents, along with detailed protocols for their evaluation. While research is ongoing, preliminary studies on related eight-membered nitrogen heterocycles suggest potential efficacy against a variety of bacterial and fungal pathogens.

Data Presentation: Antimicrobial Activity of Related Heterocyclic Compounds

Quantitative data on the antimicrobial activity of azocane derivatives is still emerging in the scientific literature. However, studies on analogous aza-heterocyclic compounds provide valuable insights into their potential efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various heterocyclic compounds against selected pathogens, offering a comparative perspective.

Table 1: Antibacterial Activity of Selected Nitrogen-Containing Heterocyclic Compounds

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
ImidazoleHL1Staphylococcus aureus625[1]
ImidazoleHL1MRSA1250[1]
ImidazoleHL2Staphylococcus aureus625[1]
ImidazoleHL2MRSA625[1]
ImidazoleHL2Escherichia coli2500[1]
ImidazoleHL2Pseudomonas aeruginosa2500[1]
ImidazoleHL2Acinetobacter baumannii2500[1]
Imidazoline-Oxazoline10dBacteria and Fungi21.9 - 42.6[2]
Benzosuberone13 and 14Staphylococcus aureus125[3]
Benzosuberone13 and 14Bacillus subtilis250[3]
Benzosuberone7b and 9S. aureus & E. coli250[3]

Table 2: Antifungal Activity of Selected Nitrogen-Containing Heterocyclic Compounds

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Benzosuberone7b and 9Candida albicans250[3]
Benzosuberone7b and 9Aspergillus flavus250[3]
Azolo-as-triazine2hTrichophyton0.40-0.16 µmol/mL[4]
Azolo-as-triazine2cCandida0.40-0.16 µmol/mL[4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-infective properties of novel azocane derivatives. These protocols are adapted from standard microbiological and pharmacological assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • Test azocane derivatives

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Resazurin dye (optional, for viability assessment)

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate, select 3-5 colonies of the test microorganism.

    • Inoculate the colonies into a sterile broth (e.g., Tryptic Soy Broth) and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in the appropriate test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Prepare serial twofold dilutions of the azocane derivatives in the appropriate broth directly in the 96-well plates. The typical concentration range to test is from 256 µg/mL to 0.5 µg/mL.

    • Include a positive control well (broth with a standard antibiotic) and a negative control well (broth only).

    • Add 100 µL of the diluted microbial inoculum to each well. The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

  • Determination of MBC:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: Biofilm Inhibition Assay

This protocol is used to assess the ability of azocane derivatives to prevent the formation of microbial biofilms.

Materials:

  • Test azocane derivatives

  • Biofilm-forming microbial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (30%)

  • Microplate reader

Procedure:

  • Preparation of Plates:

    • Prepare serial dilutions of the azocane derivatives in TSB with 1% glucose in the 96-well plates.

    • Add 100 µL of a diluted microbial culture (adjusted to 0.5 McFarland standard and then diluted 1:100 in TSB with glucose) to each well.

    • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 24-48 hours without agitation.

  • Quantification of Biofilm:

    • Gently discard the planktonic cells from the wells.

    • Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

    • Air-dry the plates for 30 minutes.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells again with PBS.

    • Add 200 µL of 95% ethanol or 30% acetic acid to each well to dissolve the stained biofilm.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_test) / OD_control] * 100

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Screening Azocane Derivatives

This diagram illustrates the overall process for evaluating the anti-infective potential of newly synthesized azocane derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_moa Mechanism of Action Studies synthesis Synthesis of Azocane Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mic_mbc MIC/MBC Determination (Broth Microdilution) characterization->mic_mbc biofilm Biofilm Inhibition Assay mic_mbc->biofilm cytotoxicity Cytotoxicity Assay (e.g., against mammalian cells) mic_mbc->cytotoxicity moa Elucidation of Mechanism of Action biofilm->moa cytotoxicity->moa

Caption: Workflow for the discovery and evaluation of azocane derivatives as anti-infective agents.

Diagram 2: Putative Signaling Pathway for Antibacterial Action

As the specific molecular targets of azocane derivatives are largely uncharacterized, this diagram presents a hypothetical signaling pathway illustrating common mechanisms of antibacterial action that could be investigated.

putative_moa cluster_bacterium Bacterial Cell cell_wall Cell Wall Synthesis protein_synthesis Protein Synthesis (Ribosome) dna_replication DNA Replication (Gyrase/Topoisomerase) cell_membrane Cell Membrane Integrity azocane Azocane Derivative azocane->cell_wall azocane->protein_synthesis azocane->dna_replication azocane->cell_membrane inhibition Inhibition

Caption: Hypothetical mechanisms of action for azocane derivatives against bacterial pathogens.

Conclusion

Azocane derivatives represent a structurally novel and promising scaffold for the development of new anti-infective therapies. The provided protocols offer a standardized framework for the systematic evaluation of their antimicrobial and antibiofilm properties. Further research into their mechanism of action and in vivo efficacy is warranted to fully elucidate their therapeutic potential. The exploration of structure-activity relationships will be crucial in optimizing the design of azocane-based drugs to combat infectious diseases.

References

Investigating the anti-inflammatory properties of 4-Methylazocan-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Initial searches for "4-Methylazocan-4-ol" did not yield any publicly available data regarding its anti-inflammatory properties. The following application notes and protocols are based on the extensive research available for Terpinen-4-ol , a structurally distinct monoterpene alcohol that is a major component of tea tree oil and possesses well-documented anti-inflammatory effects. It is presumed that the user may have intended to inquire about this compound.

Application Notes

These notes provide an overview of the anti-inflammatory properties of Terpinen-4-ol, its mechanism of action, and its potential applications in research and drug development.

Terpinen-4-ol has demonstrated significant anti-inflammatory activity in both in vitro and in vivo models.[1][2][3] Its primary mechanism of action involves the modulation of the host inflammatory response. This is achieved by suppressing the production of key pro-inflammatory mediators.

In studies involving human monocytes and macrophages stimulated with lipopolysaccharide (LPS), Terpinen-4-ol has been shown to significantly reduce the secretion of several cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and interleukin-10 (IL-10).[3][4][5] Furthermore, it also inhibits the production of prostaglandin E2 (PGE2), a key inflammatory mediator.[3][4] The suppression of these inflammatory molecules suggests that Terpinen-4-ol can effectively dampen the inflammatory cascade.

The anti-inflammatory effects of Terpinen-4-ol are not limited to cytokine and prostaglandin suppression. It has also been observed to regulate glutamine metabolism in macrophages, shifting the glucose metabolism from glycolysis towards oxidative phosphorylation, which is associated with a less inflammatory phenotype.[6] This metabolic reprogramming provides another layer to its anti-inflammatory mechanism.

In vivo studies have corroborated these findings. For instance, in a murine model of oral candidiasis, oral administration of Terpinen-4-ol led to a clear suppression of inflammatory parameters in the tongue, including myeloperoxidase activity and macrophage inflammatory protein-2 levels.[2]

These properties make Terpinen-4-ol a compelling candidate for further investigation as a potential therapeutic agent for a variety of inflammatory conditions. Researchers and drug development professionals can utilize the following protocols to further explore and characterize the anti-inflammatory effects of Terpinen-4-ol and its derivatives.

Quantitative Data Summary

The following table summarizes the quantitative data on the anti-inflammatory effects of Terpinen-4-ol from the cited literature.

ParameterModel SystemConcentrationEffectReference
TNF-α, IL-1β, IL-10 ProductionLPS-activated human peripheral blood monocytesEquivalent to 0.125% water-soluble components of tea tree oil~50% suppression[4]
PGE2 ProductionLPS-activated human peripheral blood monocytesEquivalent to 0.125% water-soluble components of tea tree oil~30% suppression[4]
IL-1β, IL-6, IL-10 ProductionLPS-stimulated human macrophages (U937)0.0073% and 0.059%Significant reduction[5]
Inflammatory Cytokine ExpressionLPS-stimulated murine macrophages (RAW264.7)Not specifiedSignificant decrease[6]
Myeloperoxidase & MIP-2Murine model of oral candidiasis40 mg/mLClear suppression[2]
Cytokine ProductionMacrophages cultured with heat-killed C. albicans800 µg/mLSignificant inhibition

Experimental Protocols

Detailed methodologies for key experiments to investigate the anti-inflammatory properties of Terpinen-4-ol are provided below.

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

This protocol details the procedure to assess the effect of Terpinen-4-ol on the production of inflammatory mediators by LPS-stimulated macrophages.

1. Cell Culture and Treatment:

  • Culture a suitable macrophage cell line (e.g., RAW264.7 or U937) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seed the cells in multi-well plates at a predetermined density and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of Terpinen-4-ol. A vehicle control (e.g., DMSO) should be included.

  • After a pre-incubation period (e.g., 1-2 hours), stimulate the cells with lipopolysaccharide (LPS) at a concentration known to induce a robust inflammatory response (e.g., 1 µg/mL). Include an unstimulated control group.

  • Incubate the plates for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.

2. Measurement of Inflammatory Mediators:

  • Cytokine Analysis: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatants using the Griess reagent.

  • Prostaglandin E2 (PGE2) Assay: Quantify the levels of PGE2 in the supernatants using a specific PGE2 ELISA kit.

3. Data Analysis:

  • Calculate the percentage inhibition of each inflammatory mediator by Terpinen-4-ol compared to the LPS-stimulated control.

  • Determine the IC50 value (the concentration of Terpinen-4-ol that causes 50% inhibition) for each mediator.

Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

This protocol describes a classic in vivo model to evaluate the acute anti-inflammatory effects of Terpinen-4-ol.

1. Animals:

  • Use a suitable rodent model, such as male Wistar rats or Swiss albino mice.

  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

2. Treatment:

  • Divide the animals into groups: a control group, a positive control group (e.g., receiving a standard anti-inflammatory drug like indomethacin), and several experimental groups receiving different doses of Terpinen-4-ol.

  • Administer Terpinen-4-ol or the control substances orally or via intraperitoneal injection.

3. Induction of Inflammation:

  • One hour after treatment, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

4. Measurement of Paw Edema:

  • Measure the volume of the injected paw using a plethysmometer at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The difference in paw volume before and after carrageenan injection represents the degree of edema.

5. Data Analysis:

  • Calculate the percentage inhibition of paw edema for each treatment group compared to the control group.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the investigation of Terpinen-4-ol's anti-inflammatory properties.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Gene Expression Terpinen4ol Terpinen-4-ol Terpinen4ol->MyD88 Terpinen4ol->IKK

Caption: Simplified LPS-induced pro-inflammatory signaling pathway and potential points of inhibition by Terpinen-4-ol.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Macrophage Cell Culture Treatment Terpinen-4-ol Treatment CellCulture->Treatment LPS_Stimulation LPS Stimulation Treatment->LPS_Stimulation Supernatant_Collection Supernatant Collection LPS_Stimulation->Supernatant_Collection Analysis Cytokine/NO/PGE2 Analysis (ELISA, Griess Assay) Supernatant_Collection->Analysis Animal_Grouping Animal Grouping & Acclimatization Drug_Administration Terpinen-4-ol Administration Animal_Grouping->Drug_Administration Inflammation_Induction Carrageenan Injection Drug_Administration->Inflammation_Induction Measurement Paw Volume Measurement Inflammation_Induction->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis

Caption: General experimental workflows for in vitro and in vivo assessment of anti-inflammatory activity.

References

4-Methylazocan-4-ol: Uncharted Territory in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the existing scientific literature reveal a significant gap in the exploration of 4-Methylazocan-4-ol for applications in cancer research. At present, there is no publicly available data from preclinical or clinical studies to support its potential as an anti-cancer agent.

A comprehensive search of established scientific databases has yielded no specific studies on the synthesis, mechanism of action, or any in vitro or in vivo evaluations of this compound in the context of oncology. This indicates that the compound remains a novel entity within this field, and its biological activity against cancer cells is yet to be determined.

For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The absence of prior research means that any investigation into this compound would be breaking new ground. Foundational studies would be required to synthesize the compound and subsequently screen it against various cancer cell lines to ascertain any potential cytotoxic or cytostatic effects.

Should initial screenings demonstrate promising activity, a cascade of further research would be necessary. This would involve elucidating its mechanism of action, which could involve a variety of cellular processes.

Given the current void of information, the following sections outlining application notes, data, and protocols are presented as a hypothetical framework. This framework is based on standard methodologies in cancer research and can serve as a guide for any future investigations into this compound.

Hypothetical Application Notes

Should this compound demonstrate anti-cancer properties, its potential applications could include:

  • Lead Compound for Novel Therapeutics: If initial assays show significant anti-proliferative activity, it could serve as a scaffold for the development of a new class of chemotherapy agents.

  • Tool for Probing Cellular Pathways: Understanding the mechanism by which this compound might exert its effects could provide new insights into cancer biology.

  • Adjuvant Therapy: It could potentially be investigated for synergistic effects with existing cancer treatments to enhance their efficacy or overcome resistance.

Data Presentation

As no quantitative data currently exists for this compound in cancer research, the following table is a template that could be used to summarize initial findings from a cell viability study.

Cell LineCancer TypeIC50 (µM) after 48hMax Inhibition (%)
MCF-7Breast AdenocarcinomaData not availableData not available
A549Lung CarcinomaData not availableData not available
HCT116Colon CarcinomaData not availableData not available
U87GlioblastomaData not availableData not available

Experimental Protocols

The following are standard, high-level protocols that would be essential in the initial evaluation of this compound's potential in cancer research.

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

The following diagrams illustrate hypothetical workflows and pathways that would be relevant if this compound were to be investigated in cancer research.

G cluster_0 Initial Screening Workflow Synthesis of this compound Synthesis of this compound In Vitro Screening (Multiple Cell Lines) In Vitro Screening (Multiple Cell Lines) Synthesis of this compound->In Vitro Screening (Multiple Cell Lines) Determination of IC50 Determination of IC50 In Vitro Screening (Multiple Cell Lines)->Determination of IC50 Hit Identification Hit Identification Determination of IC50->Hit Identification

Caption: Initial screening workflow for this compound.

G This compound This compound Putative Target Protein Putative Target Protein This compound->Putative Target Protein Binds to Downstream Signaling Cascade Downstream Signaling Cascade Putative Target Protein->Downstream Signaling Cascade Cell Cycle Arrest Cell Cycle Arrest Downstream Signaling Cascade->Cell Cycle Arrest Apoptosis Apoptosis Downstream Signaling Cascade->Apoptosis

Caption: Hypothetical mechanism of action pathway.

Application Notes and Protocols for the Development of 4-Aminoquinoline Analogs as Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "4-Methylazocan-4-ol" in the context of antimalarial drug development did not yield specific information. The following application notes and protocols are based on the extensive research and development of a structurally related and well-documented class of antimalarial compounds, the 4-aminoquinolines. These notes serve as a representative guide for researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.

Introduction

Malaria remains a significant global health threat, with the continuous emergence of drug-resistant Plasmodium parasites necessitating the development of novel antimalarial agents. The 4-aminoquinoline scaffold has been a cornerstone of antimalarial chemotherapy for decades, with chloroquine being a prominent example.[1][2] However, widespread resistance to chloroquine has driven research into new 4-aminoquinoline derivatives with improved efficacy against resistant strains. This document outlines key experimental protocols and data presentation for the evaluation of novel 4-aminoquinoline analogs in the antimalarial drug development pipeline.

Synthesis of 4-Aminoquinoline Analogs

The synthesis of novel 4-aminoquinoline analogs often involves the modification of the side chain attached to the 4-amino group of the quinoline nucleus. A general synthetic strategy involves the fusion of a desired N-methylated secondary amine with a 4-chloroquinoline nucleus, which can be achieved efficiently using microwave-assisted organic synthesis.[1][3]

General Synthetic Protocol:
  • Preparation of the Amine Side Chain: Synthesize the desired amine side chain, which can be derived from various starting materials, including amino acids, to introduce chirality and structural diversity.[1]

  • Boc Protection: Protect the amine group with a tert-butoxycarbonyl (Boc) group.

  • Methylation: Introduce a methyl group to the protected amine.

  • Boc Deprotection and Fusion: Deprotect the amine and subsequently fuse it with 4-chloroquinoline under microwave irradiation to yield the final 4-aminoquinoline analog.[3]

In Vitro Antimalarial Activity Assessment

The initial screening of novel compounds involves determining their in vitro activity against different strains of Plasmodium falciparum, the deadliest malaria parasite. This includes both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains.[1][4]

Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)
  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add parasitized red blood cells (2% parasitemia, 2% hematocrit) to each well. Add the drug dilutions to the respective wells. Include negative (no drug) and positive (e.g., chloroquine, artemisinin) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Data Acquisition: Measure fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the drug concentration.

In Vivo Antimalarial Efficacy Assessment

Promising compounds from in vitro screening are advanced to in vivo studies using rodent malaria models, such as Plasmodium berghei or Plasmodium yoelii, to evaluate their efficacy and safety in a living organism.[1][5][6]

Protocol: 4-Day Suppressive Test (Peter's Test)
  • Animal Model: Use Swiss albino mice.

  • Infection: Inoculate the mice intraperitoneally with P. berghei-infected red blood cells.

  • Drug Administration: Administer the test compound orally or subcutaneously to groups of infected mice for four consecutive days, starting from the day of infection. Include a vehicle control group and a positive control group (e.g., chloroquine).

  • Parasitemia Monitoring: On day 4 post-infection, collect blood from the tail vein of each mouse and prepare a thin blood smear.

  • Microscopic Analysis: Stain the blood smears with Giemsa stain and determine the percentage of parasitemia by counting the number of infected red blood cells out of a total number of red blood cells.

  • Data Analysis: Calculate the percentage of chemosuppression for each group compared to the vehicle control group.

Mechanism of Action Studies

Understanding the mechanism of action of novel antimalarial compounds is crucial for their development. For 4-aminoquinoline derivatives, a primary mechanism is the inhibition of hemozoin formation.[7][8]

Protocol: In Vitro Hemozoin Inhibition Assay
  • Reaction Setup: In a 96-well plate, mix a solution of hemin chloride (hematin) with the test compound at various concentrations.

  • Initiation of Polymerization: Initiate hemozoin formation by adding a buffer solution that mimics the acidic environment of the parasite's food vacuole.

  • Incubation: Incubate the plate at a constant temperature to allow for hemozoin formation.

  • Quantification: After incubation, centrifuge the plate and wash the pellets to remove unreacted hemin. Dissolve the hemozoin pellet in a basic solution and measure the absorbance to quantify the amount of hemozoin formed.

  • Data Analysis: Calculate the percentage of inhibition of hemozoin formation for each compound concentration and determine the IC50 value.

Data Presentation

Quantitative data from the above experiments should be summarized in clearly structured tables for easy comparison and interpretation.

CompoundP. falciparum 3D7 IC50 (nM)P. falciparum K1 IC50 (nM)P. yoelii nigeriensis % Inhibition (100 mg/kg)Cytotoxicity (VERO cells) IC50 (µM)
Analog 9a <500<500100%36.5
Analog 9b <500<500Significant>50
Analog 9c <500<500Significant>50
Chloroquine ReferenceReferenceReferenceReference

Table 1: In Vitro and In Vivo Antimalarial Activity of Novel 4-Aminoquinoline Analogs. [1][9] This table summarizes the half-maximal inhibitory concentration (IC50) against chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum, the in vivo parasite inhibition against P. yoelii nigeriensis, and cytotoxicity against VERO cells for representative 4-aminoquinoline analogs.

Visualizations

Experimental Workflow for Antimalarial Drug Discovery

Antimalarial_Drug_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action cluster_3 Lead Optimization Synthesis Compound Synthesis InVitro_Assay In Vitro Antiplasmodial Assay (P. falciparum) Synthesis->InVitro_Assay Cytotoxicity Cytotoxicity Assay (e.g., VERO cells) InVitro_Assay->Cytotoxicity InVivo_Assay In Vivo Efficacy (Rodent Malaria Model) Cytotoxicity->InVivo_Assay Promising Compounds Toxicity Acute Toxicity Studies InVivo_Assay->Toxicity MoA Mechanism of Action Studies (e.g., Hemozoin Inhibition) Toxicity->MoA Lead_Opt Lead Optimization MoA->Lead_Opt

Figure 1: A generalized workflow for the discovery and preclinical development of novel antimalarial drugs, from initial synthesis to lead optimization.

Proposed Mechanism of Action for 4-Aminoquinolines

Mechanism_of_Action cluster_parasite Plasmodium Parasite cluster_food_vacuole Food Vacuole (Acidic) cluster_cytoplasm Parasite Cytoplasm Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Toxicity Heme-induced Oxidative Stress & Toxicity Heme->Toxicity Drug 4-Aminoquinoline (e.g., Chloroquine) Drug->Heme Inhibits Polymerization

Figure 2: The proposed mechanism of action for 4-aminoquinoline antimalarials. These drugs are thought to accumulate in the acidic food vacuole of the parasite and inhibit the polymerization of toxic heme into non-toxic hemozoin, leading to parasite death.[7]

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 4-Methylazocan-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-Methylazocan-4-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is conceptually synthesized via the addition of a methyl Grignard reagent to an N-protected azocan-4-one, followed by deprotection.

dot

Caption: A high-level overview of the synthesis and key troubleshooting points.

Problem Potential Cause Recommended Solution
Low to no yield of N-protected azocan-4-one Inefficient cyclization to form the 8-membered ring. The formation of medium-sized rings is often entropically disfavored.- High Dilution: Perform the cyclization reaction under high-dilution conditions to favor intramolecular over intermolecular reactions. - Choice of Base/Catalyst: Experiment with different bases or catalysts known to promote cyclization for similar systems. - Alternative Synthetic Route: Consider a ring-expansion strategy from a smaller, more readily available ring system.
Starting material (N-protected azocan-4-one) recovered after Grignard reaction - Inactive Grignard Reagent: The methylmagnesium bromide may have degraded due to exposure to moisture or air. - Steric Hindrance: The carbonyl group within the azocane ring may be sterically hindered.- Titrate Grignard Reagent: Always titrate the Grignard reagent prior to use to determine its exact concentration. - Increase Reaction Temperature: Carefully increase the reaction temperature to overcome the activation energy barrier. - Use of Additives: Consider the addition of cerium(III) chloride (Luche reduction conditions) to enhance the nucleophilicity of the Grignard reagent.
Formation of a major byproduct that is not the desired tertiary alcohol - Enolization: The Grignard reagent can act as a base, deprotonating the alpha-carbon to the carbonyl, leading to an enolate. - Reduction: If the Grignard reagent has a beta-hydride, it can reduce the ketone to a secondary alcohol. While less likely with methylmagnesium bromide, it's a possibility with other Grignard reagents.- Low Temperature: Perform the Grignard reaction at a low temperature (e.g., -78 °C) to minimize enolization. - Slow Addition: Add the Grignard reagent slowly to the solution of the ketone to maintain a low concentration of the nucleophile/base.
Difficulty in isolating the final product (this compound) The product is a polar amino alcohol, which can lead to issues with extraction and chromatography. Amino alcohols can be highly water-soluble and may streak on silica gel.- Liquid-Liquid Extraction: Perform multiple extractions with a suitable organic solvent. Adjusting the pH of the aqueous layer to be basic can help in extracting the free amine. - Chromatography: Use a polar stationary phase like alumina or a modified silica gel. A mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can improve peak shape. - Crystallization/Salt Formation: Attempt to crystallize the product or form a salt (e.g., hydrochloride) which may be more amenable to purification by recrystallization.
Incomplete removal of the N-protecting group The chosen protecting group may be too robust for the deprotection conditions.- Optimize Deprotection Conditions: Increase reaction time, temperature, or the concentration of the deprotecting agent. - Alternative Protecting Group: If deprotection remains problematic, consider a protecting group that is more labile under the desired conditions (e.g., Boc vs. Cbz).

Frequently Asked Questions (FAQs)

Q1: What is a suitable N-protecting group for the synthesis of this compound?

A1: A good protecting group should be stable to the strongly basic and nucleophilic conditions of the Grignard reaction and should be readily removable at the end of the synthesis. Commonly used protecting groups for amines include:

  • Boc (tert-butyloxycarbonyl): Stable to Grignard reagents and easily removed with acid (e.g., TFA or HCl).

  • Cbz (carboxybenzyl): Stable to Grignard reagents and typically removed by hydrogenolysis.

  • PMB (p-methoxybenzyl): Stable to Grignard reagents and can be removed by oxidation (e.g., with DDQ or CAN).

The choice of protecting group will depend on the overall synthetic strategy and the presence of other functional groups in the molecule.

Q2: How can I confirm the formation of the 8-membered azocane ring?

A2: A combination of spectroscopic techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): The number of signals and their chemical shifts and coupling patterns will be indicative of the cyclic structure.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the azocane derivative.

  • Infrared (IR) Spectroscopy: The presence of characteristic peaks (e.g., C=O stretch for the ketone) can confirm the presence of key functional groups.

Q3: Are there any specific safety precautions to consider during the Grignard reaction?

A3: Yes, Grignard reagents are highly reactive and require careful handling:

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents react violently with water. All glassware should be oven-dried, and anhydrous solvents must be used.

  • Inert Atmosphere: The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with oxygen.

  • Exothermic Reaction: The addition of the Grignard reagent to the ketone is often exothermic. The reaction should be cooled in an ice bath, and the reagent should be added slowly to control the temperature.

Experimental Protocols

Note: The following are generalized protocols and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of N-Boc-azocan-4-one (Illustrative Cyclization)

This protocol is a conceptual illustration of a possible cyclization to form the azocane ring.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous solvent (e.g., THF or toluene).

  • High Dilution: Prepare a solution of the linear amino-keto precursor in the same anhydrous solvent.

  • Cyclization: Heat the solvent in the flask to reflux. Slowly add the precursor solution via the dropping funnel over several hours to maintain high dilution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, and perform an appropriate aqueous work-up.

  • Purification: Purify the crude product by column chromatography on silica gel.

Parameter Condition
Solvent Anhydrous THF
Temperature Reflux
Reactant Concentration 0.01 M
Reaction Time 12-24 hours
Protocol 2: Grignard Reaction for the Synthesis of N-Boc-4-Methylazocan-4-ol
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of N-Boc-azocan-4-one in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add a solution of methylmagnesium bromide (in Et₂O or THF) via a syringe.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for a specified time and monitor the reaction by TLC or LC-MS.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Work-up: Allow the mixture to warm to room temperature and perform a standard aqueous work-up and extraction.

  • Purification: Purify the crude product by column chromatography.

Parameter Condition
Solvent Anhydrous THF
Temperature -78 °C to 0 °C
Grignard Reagent Methylmagnesium bromide (1.2 equivalents)
Reaction Time 1-3 hours
Protocol 3: Deprotection of N-Boc-4-Methylazocan-4-ol
  • Reaction Setup: Dissolve N-Boc-4-Methylazocan-4-ol in a suitable solvent (e.g., dichloromethane or methanol).

  • Acid Addition: Add an excess of a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Remove the solvent and excess acid under reduced pressure. The product may be obtained as the corresponding salt.

  • Neutralization (if required): To obtain the free amine, dissolve the salt in water and basify with a suitable base (e.g., NaOH or NaHCO₃), followed by extraction.

Parameter Condition
Solvent Dichloromethane
Deprotecting Agent Trifluoroacetic acid (TFA)
Temperature Room Temperature
Reaction Time 1-4 hours

Signaling Pathways and Logical Relationships

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Grignard_Reaction_Troubleshooting Start Grignard Reaction Initiated Check_Yield Check Reaction Yield and Purity Start->Check_Yield High_Yield High Yield of Desired Product Check_Yield->High_Yield Success Low_Yield Low Yield or Complex Mixture Check_Yield->Low_Yield Problem Check_SM Starting Material Recovered? Low_Yield->Check_SM Check_Byproducts Major Byproducts Observed? Check_SM->Check_Byproducts No Inactive_Grignard Action: Titrate Grignard Reagent Check_SM->Inactive_Grignard Yes Steric_Hindrance Action: Increase Temperature / Add CeCl3 Check_Byproducts->Steric_Hindrance No Enolization Action: Lower Reaction Temperature Check_Byproducts->Enolization Yes

Caption: A decision tree for troubleshooting the Grignard reaction step.

Technical Support Center: Optimization of N-Alkylation of Azocanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-alkylation of azocanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of azocanes, providing potential causes and recommended solutions.

Problem 1: Low or No Product Yield

Symptoms:

  • LC-MS or TLC analysis shows a significant amount of unreacted azocane starting material.

  • Minimal or no formation of the desired N-alkylated product is observed.

Potential Causes & Solutions:

Potential Cause Recommended Solution Justification & Key Considerations
Insufficiently Activated Alkylating Agent Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride).Convert the alkyl alcohol to a better leaving group (e.g., tosylate or mesylate).The reactivity of the leaving group is critical for the SN2 reaction to proceed. Iodides are generally the most reactive halides in this context.
Ineffective Base Switch to a stronger base (e.g., NaH, KHMDS, or Cs2CO3).Ensure the base is sufficiently soluble in the reaction solvent.The base must be strong enough to deprotonate the azocane nitrogen to form the nucleophilic amide. The solubility of the base can significantly impact the reaction rate.[1]
Poor Solvent Choice Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the SN2 reaction.For reactions with poor solubility, consider heating or using a different solvent system.Polar aprotic solvents can solvate the cation of the base, leaving the anion more nucleophilic and available to deprotonate the amine.[2][3]
Low Reaction Temperature Increase the reaction temperature.Consider using microwave irradiation to accelerate the reaction.[1]N-alkylation reactions can have a significant activation energy barrier. Increasing the temperature provides more energy for the molecules to overcome this barrier.
Reagent Degradation Use freshly opened or purified reagents.Ensure anhydrous conditions if using moisture-sensitive reagents like NaH.Moisture can quench strong bases and some alkylating agents. Reagents can degrade over time, leading to lower reactivity.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Product Yield check_sm Check Starting Materials (Purity, Reactivity) start->check_sm optimize_base Optimize Base (Strength, Solubility) check_sm->optimize_base optimize_solvent Optimize Solvent (Polarity, Solubility) optimize_base->optimize_solvent optimize_temp Optimize Temperature (Increase Heat, Microwave) optimize_solvent->optimize_temp check_reagents Check Reagent Stability (Freshness, Anhydrous Conditions) optimize_temp->check_reagents success Improved Yield check_reagents->success

Caption: A stepwise approach to troubleshooting low-yield N-alkylation reactions.

Problem 2: Formation of Multiple Products (Over-alkylation)

Symptoms:

  • LC-MS analysis shows the presence of the desired mono-alkylated product along with a dialkylated (quaternary ammonium salt) product.

  • Purification is difficult due to the presence of multiple charged species.

Potential Causes & Solutions:

Potential Cause Recommended Solution Justification & Key Considerations
Excess Alkylating Agent Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent.Employ slow addition of the alkylating agent to the reaction mixture.A large excess of the alkylating agent will drive the reaction towards the thermodynamically stable quaternary ammonium salt.
High Reactivity of Mono-alkylated Product Use a less reactive alkylating agent if possible.Employ a protecting group strategy if mono-alkylation is consistently problematic.The mono-alkylated azocane can sometimes be more nucleophilic than the starting material, leading to rapid subsequent alkylation.
Inappropriate Reaction Conditions Lower the reaction temperature.Reduce the reaction time.Harsher conditions can favor over-alkylation. Milder conditions can allow for the reaction to be stopped after the formation of the desired mono-alkylated product.

Logical Flow for Preventing Over-alkylation

overalkylation_prevention start Over-alkylation Observed control_stoichiometry Control Stoichiometry (1.0-1.2 eq. Alkylating Agent) start->control_stoichiometry slow_addition Slow Addition of Alkylating Agent control_stoichiometry->slow_addition success Selective Mono-alkylation control_stoichiometry->success milder_conditions Use Milder Conditions (Lower Temp, Shorter Time) slow_addition->milder_conditions slow_addition->success less_reactive_agent Consider Less Reactive Alkylating Agent milder_conditions->less_reactive_agent milder_conditions->success protecting_group Employ Protecting Group Strategy less_reactive_agent->protecting_group protecting_group->success

Caption: Strategies to promote selective mono-N-alkylation and avoid over-alkylation.

Problem 3: Poor Regioselectivity in Substituted Azocanes

Symptoms:

  • In the case of a substituted azocane with multiple nitrogen atoms, a mixture of regioisomers is formed.

  • NMR analysis shows a complex mixture of products that are difficult to separate.

Potential Causes & Solutions:

Potential Cause Recommended Solution Justification & Key Considerations
Solvent Effects Vary the solvent polarity. Non-polar solvents like THF can favor alkylation at one nitrogen, while polar solvents like DMSO may favor another.[2][4]The solvent can influence the aggregation state of the azocane salt and the nature of the ion pairing, which in turn affects which nitrogen is more accessible for alkylation.[2]
Counter-ion Effects Change the base to alter the counter-ion (e.g., from Na+ to Cs+).Larger, softer cations like cesium can coordinate differently to the deprotonated azocane, influencing the regiochemical outcome.
Steric Hindrance Utilize a bulkier alkylating agent to favor alkylation at the less sterically hindered nitrogen.The size of the incoming electrophile can be a deciding factor in determining the site of alkylation.

Decision Tree for Optimizing Regioselectivity

regioselectivity_optimization start Poor Regioselectivity vary_solvent Vary Solvent Polarity (e.g., THF vs. DMSO) start->vary_solvent change_base Change Base/Counter-ion (e.g., NaH vs. Cs2CO3) vary_solvent->change_base modify_alkylating_agent Modify Alkylating Agent (Steric Bulk) change_base->modify_alkylating_agent desired_isomer Desired Regioisomer Obtained modify_alkylating_agent->desired_isomer

Caption: A systematic approach to improving the regioselectivity of N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for the N-alkylation of azocanes?

A1: There is no single "best" base as the optimal choice depends on the specific substrate and alkylating agent. However, potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are good starting points for many applications due to their moderate reactivity and good solubility in polar aprotic solvents. For less reactive alkylating agents or more sterically hindered azocanes, stronger bases like sodium hydride (NaH) may be necessary.

Q2: How can I minimize the formation of elimination byproducts?

A2: Elimination can compete with substitution, especially with secondary and tertiary alkyl halides. To minimize this side reaction, you can:

  • Use a less hindered base.

  • Lower the reaction temperature.

  • Use an alkylating agent with a good leaving group that is less prone to elimination (e.g., a primary alkyl iodide or tosylate).

Q3: My N-alkylated azocane is difficult to purify. What are some common strategies?

A3: Purification challenges often arise from the basic nature of the product and the presence of charged byproducts.

  • Acid-base extraction: The product can be extracted into an aqueous acidic solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is extracted with an organic solvent.

  • Silica gel chromatography: Use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent product tailing on the acidic silica gel.

  • Crystallization/distillation: If the product is a solid or a high-boiling liquid, these methods can be very effective for purification.

Q4: Can I use alcohols directly as alkylating agents?

A4: Yes, direct N-alkylation with alcohols is possible through a "borrowing hydrogen" or "hydrogen autotransfer" methodology. This typically requires a transition metal catalyst (e.g., based on ruthenium or iridium) and often proceeds under milder conditions with water as the only byproduct, making it a greener alternative to using alkyl halides.

Experimental Protocols

General Procedure for N-Alkylation of Azocane with an Alkyl Halide

This protocol is a general starting point and may require optimization for specific substrates and alkylating agents.

Materials:

  • Azocane (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Potassium carbonate (K2CO3, 2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of azocane in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for N-Alkylation of Azocane with an Alkyl Tosylate

Materials:

  • Azocane (1.0 eq)

  • Alkyl tosylate (1.2 eq)

  • Cesium carbonate (Cs2CO3, 2.0 eq)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • Combine azocane, alkyl tosylate, and cesium carbonate in anhydrous acetonitrile.

  • Stir the mixture at reflux and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and yields for the N-alkylation of a generic secondary amine, which can be used as a starting point for the optimization of azocane alkylation.

Table 1: Effect of Base and Solvent on the N-Alkylation of a Secondary Amine with Benzyl Bromide

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1K2CO3 (2.0)DMF801285
2Cs2CO3 (2.0)MeCN80892
3NaH (1.5)THF60695
4Et3N (3.0)CH2Cl2402465
5NaOH (2.0)H2O/Toluene (PTC)901078

Note: These are representative data and actual results may vary depending on the specific azocane derivative and alkylating agent used.

References

Addressing solubility issues of 4-Methylazocan-4-ol in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges with 4-Methylazocan-4-ol in biological assays. Due to the limited publicly available data on this specific compound, this guide focuses on general principles and systematic approaches for determining and improving the solubility of novel small molecules in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound that might influence its solubility?

Q2: I am observing precipitation of this compound when I add it to my aqueous assay buffer. What is the likely cause?

A2: Precipitation upon addition to an aqueous buffer is a common issue for many organic small molecules and is likely due to the compound's low intrinsic aqueous solubility.[6][7] This can be exacerbated by factors such as the final concentration of the compound, the pH and ionic strength of the buffer, and the concentration of any organic co-solvent carried over from the stock solution.

Q3: What are the recommended starting solvents for preparing a stock solution of this compound?

A3: For initial testing, Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing high-concentration stock solutions of novel compounds for biological screening.[6][8][9][10] Other polar organic solvents such as ethanol or dimethylformamide (DMF) can also be considered.[11][12] It is crucial to use a high-purity, anhydrous grade of the chosen solvent to ensure the stability of the compound.

Q4: How can I improve the solubility of this compound in my cell-based assay?

A4: Several strategies can be employed to enhance the solubility of a compound in a cell-based assay. These include:

  • pH Adjustment: Given the basic nature of the amine in this compound, slightly acidifying the assay medium (if tolerated by the cells) can increase its solubility by promoting the formation of a more soluble salt.[1][3]

  • Use of Co-solvents: Keeping the final concentration of the organic solvent (e.g., DMSO) from the stock solution as low as possible (typically ≤ 0.5%) is recommended to avoid solvent-induced cytotoxicity.[8][9][11][12]

  • Formulation with Excipients: For in vivo or later-stage in vitro studies, formulation with solubilizing agents such as cyclodextrins may be an option.[8][9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving solubility issues with this compound.

Problem 1: Precipitate formation when preparing the working solution.

This is a common indication that the aqueous solubility of the compound is being exceeded.

Troubleshooting Workflow:

start Precipitate observed in working solution check_stock Is the stock solution clear? start->check_stock stock_issue Stock solution has precipitate. Re-dissolve, potentially with gentle warming or sonication. If issue persists, prepare a fresh, lower concentration stock. check_stock->stock_issue No check_dilution Precipitate forms upon dilution into aqueous buffer. check_stock->check_dilution Yes lower_conc Lower the final concentration of this compound. check_dilution->lower_conc modify_buffer Modify the assay buffer. lower_conc->modify_buffer Failure success Solubility issue resolved. lower_conc->success Success ph_adjust Adjust pH (if compatible with assay). For amines, lower pH can increase solubility. modify_buffer->ph_adjust add_cosolvent Increase co-solvent concentration (e.g., DMSO). Monitor for solvent toxicity. modify_buffer->add_cosolvent ph_adjust->success Success fail Solubility issue persists. Consider compound derivatization or advanced formulation. ph_adjust->fail Failure add_cosolvent->success Success add_cosolvent->fail Failure

Caption: Troubleshooting workflow for precipitate formation.

Problem 2: Inconsistent or non-reproducible assay results.

Poor solubility can lead to variable concentrations of the active compound in the assay, resulting in inconsistent data.

Troubleshooting Workflow:

start Inconsistent assay results check_solubility Visually inspect for precipitation in assay plates. start->check_solubility precipitate_present Precipitation observed. Follow 'Precipitate Formation' workflow. check_solubility->precipitate_present Yes no_precipitate No visible precipitate. check_solubility->no_precipitate No check_protocol Review solution preparation protocol. Ensure consistent vortexing and serial dilution steps. no_precipitate->check_protocol kinetic_solubility Consider kinetic solubility issues. Compound may be precipitating over time. check_protocol->kinetic_solubility time_course Perform a time-course experiment to assess compound stability in the assay medium. kinetic_solubility->time_course reformulate If solubility decreases over time, reformulate to improve stability. time_course->reformulate Instability observed success Consistent results achieved. reformulate->success

Caption: Troubleshooting workflow for inconsistent assay results.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound

This protocol provides a general method for estimating the kinetic aqueous solubility of a compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

  • 96-well microplate (UV-transparent)

  • Plate reader with UV-Vis capabilities

Method:

  • Prepare a high-concentration stock solution: Accurately weigh this compound and dissolve it in DMSO to prepare a 10 mM stock solution.

  • Create a serial dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilute into aqueous buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of the aqueous buffer in a 96-well plate. This will result in a 1:100 dilution.

  • Incubate and observe: Shake the plate for a defined period (e.g., 1-2 hours) at room temperature.

  • Measure turbidity: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600 nm) to assess turbidity, which indicates precipitation.

  • Determine the solubility limit: The highest concentration that does not show a significant increase in turbidity compared to a buffer-only control is an estimate of the kinetic aqueous solubility.

Protocol 2: Evaluating the Effect of pH on Solubility

This protocol helps determine if adjusting the pH can improve the solubility of this compound.

Materials:

  • This compound

  • DMSO

  • A series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • Equipment from Protocol 1

Method:

  • Prepare a stock solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute into different pH buffers: Add a fixed amount of the stock solution to each of the different pH buffers to achieve the desired final concentration (one that was observed to precipitate in Protocol 1).

  • Incubate and measure turbidity: As in Protocol 1, incubate the solutions and measure turbidity to assess precipitation at each pH.

  • Analyze results: Identify the pH range where the compound exhibits the highest solubility.

Data Presentation

The following tables are templates for organizing your experimental data.

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Soluble Concentration (mM)Observations
DMSO(User to determine)
Ethanol(User to determine)
PBS (pH 7.4)(User to determine)
(Other relevant buffers)(User to determine)

Table 2: Effect of pH on the Aqueous Solubility of this compound

Buffer pHTurbidity (Absorbance at 600 nm)Visual Observation of Precipitate
5.0(User to determine)
6.0(User to determine)
7.0(User to determine)
7.4(User to determine)
8.0(User to determine)

Table 3: Common Co-solvents and Their Recommended Maximum Concentrations in Cell-Based Assays

Co-solventRecommended Max. Concentration (% v/v)Potential Issues
DMSO0.1 - 0.5%[8][9][11][12]Cytotoxicity, differentiation induction
Ethanol< 0.5%[10][11][12]Cytotoxicity, effects on metabolism
DMF< 0.1%[11][12]Higher toxicity than DMSO and ethanol

This technical support guide provides a framework for systematically addressing the solubility challenges of this compound. By carefully determining its solubility under various conditions and employing appropriate strategies, researchers can achieve reliable and reproducible results in their biological assays.

References

Preventing degradation of 4-Methylazocan-4-ol during in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Methylazocan-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in an aqueous solution?

A1: this compound contains two primary functional groups that can be susceptible to degradation under typical in vitro conditions: a tertiary alcohol and a cyclic amine (azocane ring). The main degradation pathways of concern are:

  • Acid-Catalyzed Dehydration: The tertiary alcohol group can undergo elimination in acidic conditions, leading to the formation of a double bond and the loss of a water molecule. This reaction is often accelerated by heat.[1][2]

  • Oxidation of the Azocane Ring: The nitrogen-containing azocane ring can be susceptible to oxidation, which may result in ring-opening or the formation of N-oxide metabolites.[3]

  • Photodegradation: Like many cyclic amines, the azocane ring may be sensitive to light, leading to degradation.[4][5]

Q2: How can I assess the stability of my this compound stock solution?

A2: To assess the stability of your stock solution, we recommend performing a time-course analysis using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves analyzing your stock solution at regular intervals (e.g., 0, 24, 48, and 72 hours) under your typical storage conditions. A significant decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation.

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: To minimize degradation, this compound stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • pH: Maintain a neutral to slightly basic pH (pH 7-8) for aqueous stock solutions. Avoid acidic conditions.

  • Solvent: If possible, prepare stock solutions in an anhydrous organic solvent like DMSO or ethanol. Aqueous solutions are more prone to hydrolysis and pH-related degradation.

Troubleshooting Guide

Issue 1: Loss of compound activity or inconsistent results in cell-based assays.

This issue may be due to the degradation of this compound in your cell culture medium.

Troubleshooting Steps:

  • Assess Compound Stability in Media: Perform a stability study of this compound in your specific cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO2). Collect samples at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours) and analyze them by HPLC or LC-MS to quantify the remaining parent compound.

  • Control for pH Changes: Monitor the pH of your cell culture medium throughout the experiment, as cellular metabolism can cause it to become more acidic. If significant pH drops are observed, consider using a more strongly buffered medium or adjusting the pH during the experiment.

  • Minimize Light Exposure: Protect your experimental plates from direct light as much as possible, especially if the experiments are lengthy.

  • Freshly Prepare Working Solutions: Prepare working solutions of this compound fresh from a frozen stock solution for each experiment to avoid degradation from repeated freeze-thaw cycles or prolonged storage at 4°C.

Hypothetical Stability Data in Different Media

Time (hours)% Remaining in Medium A (pH 7.4)% Remaining in Medium B (pH 6.8)
0100100
69892
129585
249175
488260

This table illustrates the importance of pH on the stability of this compound.

Issue 2: Appearance of unknown peaks in analytical chromatograms.

The presence of new peaks in your HPLC or LC-MS analysis that were not in the initial sample suggests compound degradation.

Troubleshooting Steps:

  • Characterize Degradation Products: If possible, use mass spectrometry to determine the molecular weights of the degradation products. This can provide clues about the degradation pathway (e.g., a loss of 18 amu suggests dehydration).

  • Evaluate Environmental Factors:

    • Temperature: Ensure that samples are not exposed to high temperatures during processing or analysis.

    • Light: Protect samples from light at all stages.

    • pH: Check the pH of all solutions and buffers used.

  • Investigate Reagent Compatibility: Some reagents used in in vitro assays could potentially react with this compound. Review the chemical properties of all components in your assay.

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis of this compound

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 95% A and 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or Mass Spectrometry

  • Column Temperature: 30°C

Protocol 2: In Vitro Stability Assay in Cell Culture Medium

  • Prepare a stock solution of this compound in DMSO.

  • Spike the compound into pre-warmed cell culture medium to achieve the final desired concentration (ensure the final DMSO concentration is non-toxic, typically <0.5%).

  • Incubate the medium under standard cell culture conditions (37°C, 5% CO2).

  • At specified time points (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot of the medium.

  • Immediately quench any potential enzymatic degradation by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by the HPLC method described above.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

Visualizations

DegradationPathways This compound This compound Degradation_Product_1 Alkene Product (Dehydration) This compound->Degradation_Product_1 Acidic Conditions, Heat Degradation_Product_2 Oxidized Product (Ring Opening/N-Oxide) This compound->Degradation_Product_2 Oxidizing Agents Degradation_Product_3 Photodegradation Products This compound->Degradation_Product_3 Light Exposure

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (DMSO) spike_media Spike into Cell Culture Medium prep_stock->spike_media incubate Incubate at 37°C, 5% CO2 spike_media->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench with Acetonitrile sampling->quench centrifuge Centrifuge quench->centrifuge hplc Analyze by HPLC/LC-MS centrifuge->hplc

Caption: Workflow for assessing in vitro stability.

References

Technical Support Center: Enhancing Cell Permeability of Azocane-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the cell permeability of azocane-based compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered when aiming to improve the cell permeability of azocane-based compounds.

Issue 1: Low Permeability in PAMPA Assay

  • Question: My azocane-based compound shows low apparent permeability (Papp) in the Parallel Artificial Membrane Permeability Assay (PAMPA). What are the potential causes and how can I troubleshoot this?

  • Answer: Low permeability in a PAMPA assay suggests that the compound has poor passive diffusion characteristics. Here are the potential reasons and troubleshooting steps:

    • High Polarity: The presence of numerous polar functional groups (e.g., -OH, -NH2, -COOH) increases the energy required for the compound to partition into the lipophilic artificial membrane.

      • Solution:

        • Mask Polar Groups: Introduce non-polar moieties to shield the polar groups. For example, methylation of amine or hydroxyl groups can reduce hydrogen bonding potential.

        • Prodrug Approach: Convert polar groups into more lipophilic esters or carbamates that can be cleaved by intracellular enzymes to release the active compound.

    • Low Lipophilicity: The overall lipophilicity of the molecule, often estimated by LogP or LogD, is a key driver of passive permeability.

      • Solution:

        • Incorporate Lipophilic Groups: Add lipophilic substituents such as alkyl chains, phenyl rings, or halogens to the azocane scaffold. Care must be taken not to excessively increase lipophilicity, which can lead to poor solubility.

    • Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds can "hide" polar groups, reducing the energy penalty for membrane partitioning and thus improving permeability.[1]

      • Solution:

        • Conformational Analysis: Use computational modeling to predict low-energy conformations that favor intramolecular hydrogen bonding.

        • Stereochemical Modifications: Synthesize different stereoisomers, as the spatial arrangement of substituents can significantly influence the propensity to form internal hydrogen bonds.

Issue 2: High Efflux Ratio in Caco-2 Assay

  • Question: My compound has good permeability in the PAMPA assay, but a high efflux ratio (B-A/A-B > 2) in the Caco-2 assay. What does this indicate and what are my options?

  • Answer: A high efflux ratio in the Caco-2 assay is a strong indication that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on the apical side of Caco-2 cells and actively pump substrates out of the cell.[2] This can significantly limit intracellular concentration and oral bioavailability.

    • Troubleshooting Steps:

      • Confirm Efflux Transporter Involvement: Repeat the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143). A significant reduction in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that specific transporter.

      • Structural Modifications to Evade Efflux:

        • Reduce P-gp/BCRP Recognition Motifs: Analyze the structure of your compound for common pharmacophores recognized by efflux transporters. Modifications to these regions may reduce transporter affinity. This often involves a careful balance of lipophilicity and hydrogen bonding capacity.

        • Introduce "Chameleon-like" Properties: Design modifications that allow the molecule to adopt different conformations in aqueous versus lipid environments. This can sometimes help to evade transporter recognition.

      • Co-administration with an Efflux Inhibitor: In some therapeutic contexts, co-administration of the drug with an efflux inhibitor could be a viable strategy, although this adds complexity to development.

Frequently Asked Questions (FAQs)

General Concepts

  • Q1: What is the azocane scaffold and why is its permeability a concern?

    • A1: Azocane is an eight-membered saturated heterocyclic amine. While a versatile scaffold, its inherent flexibility and the presence of a basic nitrogen atom can lead to a high polar surface area and poor passive diffusion across cell membranes, which is a common challenge for non-peptidic macrocycles.[3]

  • Q2: What are the primary mechanisms by which small molecules cross cell membranes?

    • A2: Small molecules primarily cross cell membranes via two routes:

      • Passive Diffusion: Movement across the lipid bilayer driven by a concentration gradient. This is favored by higher lipophilicity and lower polarity.

      • Active Transport: Carrier-mediated transport that can move compounds against a concentration gradient and is energy-dependent. This includes both uptake and efflux transporters.

  • Q3: What is the "Rule of Five" and does it apply to azocane-based compounds?

    • A3: Lipinski's Rule of Five provides general guidelines for the physicochemical properties of orally bioavailable drugs (e.g., molecular weight < 500 Da, LogP < 5). While a useful starting point, many successful drugs, particularly those with cyclic scaffolds, lie "beyond the Rule of Five". Therefore, these rules should be considered guidelines rather than strict cutoffs for azocane-based compounds.

Assay-Specific Questions

  • Q4: What is the difference between PAMPA and Caco-2 assays?

    • A4: The PAMPA assay measures only passive diffusion across an artificial lipid membrane.[2] The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express various transporters, thus providing a more comprehensive model that accounts for passive diffusion, active transport (uptake and efflux), and paracellular transport.[2]

  • Q5: How do I interpret the apparent permeability (Papp) values from a Caco-2 assay?

    • A5: Papp values are typically categorized as follows:

      • Low Permeability: Papp < 1 x 10-6 cm/s

      • Moderate Permeability: 1 x 10-6 cm/s < Papp < 10 x 10-6 cm/s

      • High Permeability: Papp > 10 x 10-6 cm/s

Compound Modification Strategies

  • Q6: How does N-methylation improve the permeability of cyclic compounds?

    • A6: N-methylation of amide or amine groups in a cyclic scaffold can improve permeability in several ways: it reduces the number of hydrogen bond donors, can increase lipophilicity, and may induce a more favorable conformation for membrane passage by restricting flexibility.[4][5][6]

  • Q7: Can increasing lipophilicity always be expected to increase cell permeability?

    • A7: Not necessarily. While there is often a positive correlation, excessive lipophilicity (high LogP) can lead to poor aqueous solubility, increased binding to plasma proteins, and trapping within the lipid membrane, all of which can negatively impact overall bioavailability. A balance must be struck.[7]

Data Presentation

Table 1: Permeability of Representative Non-Peptidic Macrocycles in PAMPA and Caco-2 Assays

Compound ClassModificationPAMPA Pe (10-6 cm/s)Caco-2 Papp (A-B) (10-6 cm/s)Caco-2 Efflux Ratio (B-A/A-B)Reference
Semipeptidic MacrocycleParent Compound8.90.515.2[8]
Semipeptidic MacrocycleN-Methylation12.61.28.9[8]
Cyclic HexapeptideParent (Multiple H-bond donors)< 0.1< 0.1Not Determined[6]
Cyclic HexapeptideMultiple N-Methylations5.2> 10~1[6]
Cyclosporine ANatural Product~3.01.512.98[9]

Note: Data is illustrative and compiled from various sources to show general trends. Actual values are highly compound-specific.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of the Donor Plate:

    • A solution of a synthetic lipid (e.g., 2% L-α-phosphatidylcholine in dodecane) is prepared.

    • 5 µL of the lipid solution is added to each well of a 96-well filter plate (donor plate) and allowed to impregnate the filter for 5 minutes.

  • Preparation of the Acceptor Plate:

    • A 96-well acceptor plate is filled with 300 µL of buffer (e.g., phosphate-buffered saline, pH 7.4) per well.

  • Compound Preparation and Incubation:

    • The test compound is dissolved in a suitable buffer (often containing a small percentage of DMSO) to a final concentration of, for example, 200 µM.

    • 150 µL of the compound solution is added to each well of the donor plate.

    • The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich".

    • The plate sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Quantification:

    • After incubation, the concentration of the compound in both the donor and acceptor wells is determined, typically by LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe):

    • The effective permeability (Pe) is calculated using an appropriate equation that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture:

    • Caco-2 cells are seeded onto permeable filter supports in a multi-well plate (e.g., Transwell® plates).

    • The cells are cultured for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker such as Lucifer Yellow.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • The culture medium is removed from both the apical (top) and basolateral (bottom) chambers.

    • The test compound, dissolved in transport buffer (e.g., Hanks' Balanced Salt Solution), is added to the apical chamber.

    • Fresh transport buffer is added to the basolateral chamber.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Permeability Measurement (Basolateral to Apical - B-A) for Efflux:

    • The procedure is reversed: the compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • Quantification:

    • The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • The Papp value for both A-B and B-A directions is calculated based on the rate of appearance of the compound in the receiver chamber.

    • The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

Visualizations

experimental_workflow cluster_design Compound Design & Synthesis cluster_screening Permeability Screening cluster_analysis Data Analysis & Iteration Start Start Azocane_Scaffold Azocane-Based Scaffold Start->Azocane_Scaffold Structural_Modification Structural Modification (e.g., N-methylation, Lipophilic addition) Azocane_Scaffold->Structural_Modification PAMPA PAMPA Assay (Passive Permeability) Structural_Modification->PAMPA Test Compound Caco2 Caco-2 Assay (Passive + Active Transport) PAMPA->Caco2 Promising Candidates Data_Analysis Analyze Papp & Efflux Ratio Caco2->Data_Analysis Decision Permeability Goal Met? Data_Analysis->Decision Lead_Optimization Lead Optimization Decision->Lead_Optimization Yes Redesign Redesign Compound Decision->Redesign No Redesign->Structural_Modification

Caption: Experimental workflow for enhancing cell permeability.

troubleshooting_logic cluster_pampa PAMPA Troubleshooting cluster_caco2 Caco-2 Troubleshooting Start Low Permeability Observed Assay_Type Which Assay? Start->Assay_Type PAMPA_Low Low in PAMPA Assay_Type->PAMPA_Low PAMPA Caco2_Low Low in Caco-2 Assay_Type->Caco2_Low Caco-2 P_Cause Potential Cause? PAMPA_Low->P_Cause C_Efflux High Efflux Ratio? Caco2_Low->C_Efflux P_Polarity High Polarity P_Cause->P_Polarity High TPSA P_Lipophilicity Low Lipophilicity P_Cause->P_Lipophilicity Low LogP/LogD P_Sol_Polarity Mask Polar Groups (Prodrug, Methylation) P_Polarity->P_Sol_Polarity P_Sol_Lipo Increase Lipophilicity (Add non-polar groups) P_Lipophilicity->P_Sol_Lipo C_Efflux_Yes High Efflux C_Efflux->C_Efflux_Yes Yes C_Efflux_No Low Passive Permeability C_Efflux->C_Efflux_No No C_Sol_Efflux Modify Structure to Avoid Transporters C_Efflux_Yes->C_Sol_Efflux C_Sol_Passive See PAMPA Solutions C_Efflux_No->C_Sol_Passive

Caption: Troubleshooting logic for low cell permeability.

References

Technical Support Center: Strategies to Reduce the Toxicity of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the toxicity of novel heterocyclic compounds.

I. Troubleshooting Guides for Common Toxicity Assays

This section addresses specific issues that may arise during common in vitro toxicity assays.

MTT/XTT Assay: Assessing Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Below are common problems and solutions.

Question Answer & Troubleshooting Steps
Why am I observing high background absorbance in my MTT assay? High background can obscure the true signal and may be caused by several factors: • Contamination: Microbial contamination can reduce the MTT reagent. Ensure aseptic techniques are strictly followed. • Reagent Degradation: MTT solution is light-sensitive. Prepare it fresh and protect it from light. • Serum Interference: Components in serum can interfere with the assay. It is recommended to use serum-free media during the MTT incubation step. • Compound Interference: The test compound itself might directly reduce MTT. To check for this, include control wells with the compound and MTT reagent but without cells.[1]
My results are inconsistent and not reproducible. What could be the cause? Inconsistent results can stem from several sources: • Cell Seeding Density: Ensure a uniform cell number is seeded in each well. Inconsistent cell density will lead to variable results. • Incomplete Formazan Solubilization: Ensure formazan crystals are fully dissolved before reading the absorbance. Increase shaking time or gently pipette to aid dissolution. • Reagent Temperature: Using cold reagents can affect enzyme kinetics. Ensure all reagents are at room temperature before use. • Incubation Time: Optimize the incubation time for your specific cell line and experimental conditions.
I'm observing an increase in absorbance at high concentrations of my test compound. Is this expected? An increase in absorbance with higher compound concentrations is counterintuitive for a cytotoxic agent but can occur due to: • Compound Interference: As mentioned, the compound may be reducing the MTT reagent directly.[1] • Stimulation of Metabolic Activity: At certain concentrations, some compounds can paradoxically increase cellular metabolic activity, leading to higher formazan production.[1] Troubleshooting: 1. Run a cell-free control to check for direct MTT reduction by your compound. 2. Visually inspect the cells under a microscope for signs of cytotoxicity that may not be reflected in the MTT assay. 3. Consider using an alternative cytotoxicity assay, such as the LDH release assay, to confirm your results.
Ames Test: Assessing Mutagenicity

The Ames test is a bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Question Answer & Troubleshooting Steps
Why do my negative control plates have a high number of revertant colonies? A high number of spontaneous revertants in the negative control can invalidate the experiment. Possible causes include: • Contamination of Media: The minimal glucose agar plates may be contaminated with histidine or other substances that support bacterial growth. Prepare fresh media and ensure sterility. • Contamination of Test Compound or Solvent: The test compound or the solvent used to dissolve it may contain mutagenic impurities. Test the solvent alone as a control. • Bacterial Strain Instability: The tester strains can accumulate spontaneous mutations over time. It is crucial to periodically check the genetic markers of the strains.
I'm not seeing a dose-response relationship. What should I do? The absence of a dose-response can be due to: • Toxicity at High Concentrations: If the compound is toxic to the bacteria at higher concentrations, it can mask the mutagenic effect. Check for a decrease in the background lawn of bacteria at higher doses. • Inappropriate Concentration Range: The tested concentrations may be too low to induce a mutagenic response or too high, leading to toxicity. A wider range of concentrations should be tested. • Metabolic Activation Requirement: Some compounds are not mutagenic themselves but are converted to mutagens by metabolic enzymes. Ensure the assay is performed with and without a metabolic activation system (S9 mix).[2]
My results are inconsistent between experiments. How can I improve reproducibility? Inconsistent results in the Ames test can be frustrating. To improve reproducibility: • Standardize Procedures: Ensure all experimental parameters, including incubation times, temperatures, and volumes, are consistent between experiments. • Control Plate Counts: The number of revertant colonies on both negative and positive control plates should be within the expected range for your laboratory.[3] Significant deviations may indicate a problem with the assay. • Bacterial Culture Age: Use fresh overnight cultures of the bacterial strains for each experiment.
hERG Assay: Assessing Cardiotoxicity

The hERG assay assesses the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.

Question Answer & Troubleshooting Steps
I am observing unstable recordings or a "rundown" of the hERG current. What can I do? Unstable recordings can compromise the quality of your data. Consider the following: • Cell Health: Ensure the cells expressing the hERG channel are healthy and not passaged too many times. • Seal Resistance: A high seal resistance (≥1 GΩ) is crucial for stable recordings.[4] If you are having trouble achieving a good seal, check your pipette fabrication and cell quality. • Recording Solutions: Use freshly prepared and filtered recording solutions. Contaminants can affect channel function. • Baseline Stability: Before applying your compound, ensure a stable baseline recording is achieved. The hERG current should be stable for several minutes.[4]
My positive control is not showing the expected level of inhibition. If your positive control (e.g., dofetilide, cisapride) is not working as expected, it could indicate a problem with: • Compound Potency: Verify the concentration and integrity of your positive control stock solution. • Assay Sensitivity: The assay may not be sensitive enough to detect the expected inhibition. Check your recording parameters and cell expression levels. • Application Method: Ensure the positive control is being applied effectively to the cells.
How do I interpret a small but statistically significant inhibition of the hERG channel? A small but significant inhibition should be interpreted with caution. • Concentration-Dependence: Determine if the inhibition is concentration-dependent by testing a range of concentrations. • Safety Margin: The significance of a small inhibition depends on the therapeutic concentration of the drug. A large margin between the hERG IC50 and the efficacious plasma concentration is desirable. • Further Testing: If there are concerns, further in vivo studies in animal models are warranted to assess the true risk of cardiotoxicity.
Mitochondrial Toxicity Assays

These assays evaluate the effect of compounds on mitochondrial function. The JC-1 assay, which measures mitochondrial membrane potential, is a common example.

Question Answer & Troubleshooting Steps
In my JC-1 assay, the control cells are showing high green fluorescence (low membrane potential). What is wrong? High green fluorescence in control cells suggests that even the untreated cells have compromised mitochondrial membrane potential. This could be due to: • Unhealthy Cells: Ensure your cells are healthy and not overly confluent, as this can induce apoptosis.[5] • Phototoxicity: The JC-1 dye is light-sensitive. Protect the cells from light during incubation and analysis to prevent phototoxicity-induced mitochondrial depolarization. • Inappropriate Dye Concentration: Use the optimal concentration of JC-1 for your cell type. Too high a concentration can be toxic.[5]
I am seeing a lot of variability in my mitochondrial membrane potential measurements. Variability can be reduced by: • Consistent Cell Handling: Handle all samples consistently to minimize stress on the cells. • Optimized Incubation Times: Optimize the incubation time with the JC-1 dye. Insufficient incubation can lead to incomplete dye uptake, while excessive incubation can be toxic. • Instrument Settings: Ensure the settings on your fluorescence microscope, plate reader, or flow cytometer are consistent for all samples.
My positive control (e.g., FCCP or CCCP) is not causing a significant decrease in red/green fluorescence ratio. If the positive control is not working, check the following: • Compound Activity: Verify the concentration and activity of your uncoupler (FCCP or CCCP). • Cellular Response: Some cell lines may be less sensitive to uncouplers. You may need to increase the concentration or incubation time. • Assay Execution: Ensure the assay is being performed correctly and that the dye is not precipitating.[6]

II. FAQs on Strategies to Reduce Heterocyclic Compound Toxicity

This section provides answers to frequently asked questions about medicinal chemistry strategies to lower the toxicity of novel heterocyclic compounds.

Question Answer
What are the primary strategies to reduce the metabolic activation of heterocyclic compounds? Metabolic activation often leads to the formation of reactive metabolites that can cause toxicity. Key strategies include: • Blocking Metabolic Hotspots: Identify the site of metabolism on the heterocyclic ring and block it by introducing a substituent that is resistant to metabolism, such as a fluorine atom or a methyl group. • Modulating Electronic Properties: Reduce the electron density of the heterocyclic ring to make it less susceptible to oxidative metabolism. This can be achieved by introducing electron-withdrawing groups or replacing a carbon atom with a more electronegative heteroatom (e.g., nitrogen). • Bioisosteric Replacement: Replace the metabolically liable heterocycle with a more stable bioisostere that retains the desired pharmacological activity but has an improved metabolic profile.
How can I reduce the potential for hERG channel inhibition? hERG inhibition is a major cause of cardiotoxicity. Strategies to mitigate this include: • Reduce Lipophilicity: High lipophilicity is often associated with hERG binding. Reducing the overall lipophilicity of the molecule can decrease its affinity for the hERG channel.[7] • Lower pKa: Basic compounds are more likely to interact with the hERG channel. Reducing the basicity (lowering the pKa) of a nitrogen atom in the heterocycle can significantly reduce hERG liability.[7] • Introduce Polar Groups or Zwitterions: The introduction of polar functional groups or creating a zwitterionic molecule can disrupt the key interactions with the hERG channel binding site.[8] • Steric Hindrance: Introducing bulky groups near the basic nitrogen can sterically hinder its interaction with the hERG channel.
What is the role of P-glycoprotein (P-gp) in compound toxicity and how can it be modulated? P-glycoprotein is an efflux transporter that can pump compounds out of cells, which can be a mechanism of drug resistance in cancer cells but also a protective mechanism in healthy tissues by limiting compound accumulation. • Toxicity Implications: If a compound is a P-gp substrate, its intracellular concentration may be reduced, potentially lowering its on-target efficacy. Conversely, inhibition of P-gp by a co-administered drug can lead to increased intracellular concentrations and toxicity. • Modulation Strategies: To reduce P-gp efflux, medicinal chemists can try to: - Reduce the number of hydrogen bond donors. - Decrease the molecule's lipophilicity. - Modify the overall charge and pKa of the molecule.
What is bioisosteric replacement and how can it be used to reduce toxicity? Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while improving other properties like toxicity or metabolism.[9] For example, a metabolically unstable thiophene ring might be replaced with a more stable thiazole or isothiazole ring to reduce metabolic activation.[10] Similarly, a functional group associated with a specific toxicity can be replaced with a non-toxic bioisostere.

III. Data Presentation: Quantitative Impact of Structural Modifications

The following tables summarize quantitative data from case studies demonstrating the successful reduction of toxicity through medicinal chemistry strategies.

Table 1: Reduction of hERG Inhibition

Original Compound hERG IC50 (µM) Modified Compound Modification Strategy hERG IC50 (µM) Reference
Guanidinium-containing compound<1Trifluoromethylethyl-guanidinium analogLowered pKa>10[7]
Pyridazine-containing compound63% inhibition @ 10 µMUrea-containing analogReduced lipophilicityNo significant inhibition[7]
Piperidine-containing ATX inhibitor-Piperazine-containing analogLowered pKa-[8]

Table 2: Reduction of Cytotoxicity through Bioisosteric Replacement

Original Heterocycle Cell Line IC50 (µM) Bioisosteric Replacement Cell Line IC50 (µM) Reference
Thiophene-containing MurI inhibitor (73)-High intrinsic clearanceThiazole (74)-Improved metabolic stability[10]
Furan-containing MurI inhibitor (76)-High intrinsic clearanceOxazole (77)-Improved metabolic stability[10]
Pyrimidine derivative (3h)PC344Pyrimidine derivative (3d)PC317[11]

IV. Experimental Protocols

Detailed methodologies for key toxicity assays are provided below.

MTT Cytotoxicity Assay Protocol

Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells in culture

  • 96-well plates

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent used to dissolve the compound) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[12]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Ames Test (Plate Incorporation Method) Protocol

Principle: This test uses mutant strains of Salmonella typhimurium that are unable to synthesize histidine (his-). The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Minimal glucose agar plates

  • Top agar

  • Histidine/Biotin solution

  • Test compound

  • S9 metabolic activation mix (and corresponding control buffer)

  • Positive and negative controls

Procedure:

  • Preparation: Prepare overnight cultures of the bacterial tester strains.

  • Mixture Preparation: In a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of the S9 mix or control buffer.[13]

  • Pre-incubation (optional but recommended for increased sensitivity): Incubate the mixture at 37°C for 20-30 minutes.

  • Addition of Top Agar: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the tube. The trace histidine allows the bacteria to undergo a few rounds of replication, which is necessary for mutations to occur.[14]

  • Plating: Quickly vortex the tube and pour the contents onto a minimal glucose agar plate. Swirl the plate to distribute the top agar evenly.

  • Incubation: Incubate the plates in an inverted position at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[15]

V. Mandatory Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere (Overnight Incubation) seed_cells->adhere add_compound Add Test Compound (Various Concentrations) adhere->add_compound incubate_compound Incubate for Desired Period add_compound->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate (2-4 hours) Formazan Crystal Formation add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

Ames_Test_Workflow cluster_prep Preparation cluster_reaction Reaction Mixture cluster_plating Plating cluster_incubation_analysis Incubation & Analysis bacterial_culture Overnight Culture of Salmonella Strain (his-) mix Combine Bacteria, Compound, and S9 Mix/Buffer bacterial_culture->mix test_compound Test Compound (Various Concentrations) test_compound->mix s9_mix S9 Mix (for metabolic activation) or Buffer s9_mix->mix pre_incubate Pre-incubate (37°C) mix->pre_incubate add_top_agar Add Molten Top Agar (with trace His/Bio) pre_incubate->add_top_agar plate Pour onto Minimal Glucose Agar Plate add_top_agar->plate incubate Incubate (37°C, 48-72h) plate->incubate count_colonies Count Revertant Colonies (his+) incubate->count_colonies

Caption: Workflow of the Ames mutagenicity test.

Metabolic_Activation cluster_parent Parent Compound cluster_metabolism Metabolism cluster_reactive Reactive Metabolite cluster_adducts Cellular Damage cluster_toxicity Toxicity parent_compound Novel Heterocyclic Compound (Stable) metabolic_enzymes Metabolic Enzymes (e.g., Cytochrome P450) parent_compound->metabolic_enzymes reactive_metabolite Reactive Electrophilic Metabolite metabolic_enzymes->reactive_metabolite Oxidation dna_adduct DNA Adducts reactive_metabolite->dna_adduct Covalent Binding protein_adduct Protein Adducts reactive_metabolite->protein_adduct Covalent Binding mutagenicity Mutagenicity dna_adduct->mutagenicity cytotoxicity Cytotoxicity protein_adduct->cytotoxicity organ_toxicity Organ Toxicity cytotoxicity->organ_toxicity

References

Refinement of analytical methods for detecting 4-Methylazocan-4-ol metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of analytical methods for detecting 4-Methylazocan-4-ol and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolic pathways for this compound?

A1: Based on its structure as a tertiary alcohol within an azocane ring, the primary metabolic pathways for this compound are expected to involve both Phase I and Phase II biotransformations.[1][2] Phase I reactions may include N-dealkylation, ring hydroxylation at positions alpha to the nitrogen, or oxidation of the methyl group to a primary alcohol.[2] Phase II metabolism will likely involve conjugation of the tertiary alcohol or any newly formed hydroxyl groups with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase water solubility and facilitate excretion.[2]

Q2: We are observing poor retention and peak shape for this compound on our C18 column. What could be the cause and how can we improve it?

A2: this compound is a polar compound, which can lead to poor retention on traditional reversed-phase columns like C18, especially with highly aqueous mobile phases.[3] The basic nature of the azocane ring can also lead to interactions with residual silanol groups on the silica support, causing peak tailing.[4][5]

To improve retention and peak shape, consider the following:

  • Use a polar-embedded or polar-endcapped reversed-phase column: These columns are designed to provide better retention for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of highly polar compounds.

  • Adjust mobile phase pH: A lower pH (e.g., using formic acid) will protonate the amine, which can improve peak shape but may decrease retention on reversed-phase columns.[3] Experiment with a pH that balances retention and peak symmetry.

  • Use an ion-pairing agent: While less common in LC-MS due to potential ion suppression, a low concentration of a suitable ion-pairing agent can improve retention.

Q3: How can we differentiate between isomeric hydroxylated metabolites of this compound?

A3: Distinguishing between isomeric metabolites requires high-resolution chromatographic separation and careful analysis of mass spectrometry fragmentation patterns.[6]

  • Chromatography: Optimize your LC method to achieve baseline separation of the isomers. This may involve using a longer column, a shallower gradient, or a different stationary phase.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) experiments will be crucial. While the precursor ions will have the same mass-to-charge ratio (m/z), the fragmentation patterns of the isomers may differ depending on the position of the hydroxyl group, leading to different product ions or different relative abundances of the same product ions.[7]

Q4: We are experiencing significant matrix effects, particularly ion suppression, when analyzing plasma samples. What are the best strategies to mitigate this?

A4: Matrix effects are a common challenge in bioanalysis, often caused by co-eluting endogenous components like phospholipids.[8][9][10] To mitigate ion suppression:

  • Improve Sample Preparation: Move from simple protein precipitation to more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering substances.[3]

  • Optimize Chromatography: Ensure the analyte and internal standard elute in a region of the chromatogram with minimal co-eluting matrix components. A post-column infusion experiment can help identify these regions.[11]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[12]

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guides

Issue 1: Low Analyte Recovery During Sample Preparation
Potential Cause Troubleshooting Step Expected Outcome
Incomplete extraction from the biological matrix. Optimize the pH of the extraction solvent. For LLE, test different organic solvents. For SPE, evaluate different sorbents (e.g., mixed-mode cation exchange).Increased recovery of the basic this compound and its metabolites.
Analyte instability in the sample or during processing. Ensure samples are stored at appropriate temperatures (-80°C). Minimize freeze-thaw cycles. Investigate the stability of metabolites, especially conjugates, which can be susceptible to enzymatic degradation.[3]Consistent and reproducible recovery across different sample batches.
Suboptimal elution from SPE cartridge. Test different elution solvents and volumes. Ensure the elution solvent is strong enough to displace the analyte from the sorbent.Higher concentration of the analyte in the final extract.
Issue 2: High Background or Noisy Baseline in LC-MS Chromatogram
Potential Cause Troubleshooting Step Expected Outcome
Contaminated mobile phase or LC system. Use high-purity, HPLC-grade solvents and additives.[4] Purge the LC system thoroughly.A stable and low-noise baseline.
Carryover from previous injections. Implement a robust needle wash protocol with a strong organic solvent. Inject a blank solvent after a high-concentration sample to check for carryover.Absence of analyte peaks in blank injections.
Insufficient sample cleanup. Re-evaluate the sample preparation method to remove more matrix components.[9]Reduced background noise and a cleaner baseline.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound and Metabolites from Human Plasma
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pretreat 500 µL of plasma by adding 500 µL of 2% formic acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis
  • LC System: High-performance liquid chromatography system.

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to 95% B and re-equilibrate for 3 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions (Hypothetical):

    • This compound: Q1/Q3 = 144.2 / 126.2

    • Hydroxylated Metabolite: Q1/Q3 = 160.2 / 142.2

    • Glucuronide Conjugate: Q1/Q3 = 320.3 / 144.2

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Recovery from Plasma

Method Recovery (%) Matrix Effect (%) RSD (%)
Protein Precipitation (Acetonitrile) 85.265.7 (Suppression)12.5
Liquid-Liquid Extraction (Ethyl Acetate) 72.488.38.2
Solid-Phase Extraction (Mixed-Mode) 95.897.14.1

Table 2: Stability of this compound in Human Plasma

Condition Time Recovery (%)
Room Temperature 4 hours98.5
Room Temperature 24 hours91.2
-20°C 1 month99.1
-80°C 3 months99.5
3 Freeze-Thaw Cycles -96.8

Visualizations

Metabolic Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent This compound Metabolite1 N-demethylated metabolite Parent->Metabolite1 CYP450 Metabolite2 Ring-hydroxylated metabolite Parent->Metabolite2 CYP450 Conjugate2 Sulfate conjugate Parent->Conjugate2 SULT Conjugate1 Glucuronide conjugate Metabolite2->Conjugate1 UGT Experimental Workflow Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing & Quantification LCMS->Data Troubleshooting Logic Start Poor Peak Shape? CheckColumn Evaluate Column Chemistry (e.g., HILIC, Polar-Embedded) Start->CheckColumn Yes LowIntensity Low Signal Intensity? Start->LowIntensity No CheckMobilePhase Optimize Mobile Phase pH CheckColumn->CheckMobilePhase CheckMobilePhase->LowIntensity CheckSamplePrep Improve Sample Cleanup (SPE or LLE) LowIntensity->CheckSamplePrep Yes End Problem Resolved LowIntensity->End No CheckMS Optimize MS Parameters (e.g., Source Conditions) CheckSamplePrep->CheckMS CheckMS->End

References

Validation & Comparative

Hypothetical Comparative Analysis: Unveiling the Bioactive Potential of 4-Methylazocan-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

A Proposed Research Framework for Evaluating a Novel Azocane Derivative Against Known Bioactive Guanidine Alkaloids

For Immediate Release

In the ever-evolving landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. This guide outlines a proposed comparative analysis of the synthetic compound 4-Methylazocan-4-ol, a tertiary amino alcohol with an eight-membered azocane ring, against a class of structurally related and biologically active natural products: the guanidine alkaloids. Due to the current lack of published data on this compound, this document serves as a comprehensive research framework, detailing the necessary experimental protocols and data presentation strategies to thoroughly characterize its potential bioactivity. This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel heterocyclic compounds.

Introduction to this compound and Comparator Compounds

This compound is a synthetic molecule featuring a saturated eight-membered nitrogen-containing ring (azocane) with a methyl and a hydroxyl group at the 4-position. The presence of the tertiary amine and alcohol functionalities suggests potential for various biological activities. Azocane and other cyclic amine derivatives are known to be present in a number of bioactive natural products and synthetic drugs, exhibiting a range of activities including antimicrobial, anticancer, and neurological effects.

For a robust comparative analysis, we propose evaluating this compound alongside well-characterized guanidine alkaloids . This class of natural products is selected due to the presence of a nitrogenous core and a broad spectrum of reported biological activities, including cytotoxicity against cancer cells and antimicrobial effects. Guanidine alkaloids have been reported to exert their effects through various mechanisms, including the inhibition of key signaling pathways such as the p38 MAPK pathway. For the purpose of this hypothetical analysis, we will consider two representative guanidine alkaloids: Batzelladine A and Ptilomycalin A , which have documented cytotoxic and antimicrobial properties.

Proposed Experimental Evaluation

A multi-pronged experimental approach is proposed to elucidate the bioactive profile of this compound in comparison to the selected guanidine alkaloids.

In Vitro Cytotoxicity Assessment

The initial screening will involve determining the cytotoxic effects of the compounds against a panel of human cancer cell lines.

  • Cell Lines:

    • MCF-7 (Breast adenocarcinoma)

    • A549 (Lung carcinoma)

    • HeLa (Cervical cancer)

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

  • Endpoint: IC50 value (the concentration of a substance that inhibits a biological process by 50%).

Antimicrobial Activity Screening

The potential of this compound as an antimicrobial agent will be assessed against a panel of pathogenic microorganisms.

  • Microorganisms:

    • Staphylococcus aureus (Gram-positive bacterium)

    • Escherichia coli (Gram-negative bacterium)

    • Candida albicans (Fungus)

  • Assay: Broth microdilution method. This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Endpoint: MIC value (the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism).

Mechanism of Action Study: p38 MAPK Signaling Pathway

To investigate a potential mechanism of action, the effect of the compounds on the p38 MAPK signaling pathway will be examined. This pathway is a key regulator of cellular responses to stress and is implicated in cancer and inflammation.

  • Assay: Western blot analysis to detect the phosphorylation status of p38 MAPK in a selected cancer cell line (e.g., MCF-7) following treatment with the compounds.

  • Endpoint: A decrease in the level of phosphorylated p38 MAPK would suggest an inhibitory effect on the pathway.

Data Presentation: A Comparative Overview

To facilitate a clear and direct comparison, all quantitative data from the proposed experiments will be summarized in a structured table.

CompoundCytotoxicity IC50 (µM)Antimicrobial Activity MIC (µg/mL)p38 MAPK Inhibition (Relative to Control)
MCF-7 S. aureus
This compound HypotheticalHypotheticalHypothetical
Batzelladine A LiteratureLiteratureHypothetical
Ptilomycalin A LiteratureLiteratureHypothetical
A549 E. coli
This compound HypotheticalHypotheticalHypothetical
Batzelladine A LiteratureLiteratureHypothetical
Ptilomycalin A LiteratureLiteratureHypothetical
HeLa C. albicans
This compound HypotheticalHypotheticalHypothetical
Batzelladine A LiteratureLiteratureHypothetical
Ptilomycalin A LiteratureLiteratureHypothetical

Visualizing the Research Framework

To clearly illustrate the proposed research plan, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_moa Mechanism of Action cluster_analysis Data Analysis & Comparison Compound This compound (Test Compound) Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Compound->Antimicrobial Comparators Guanidine Alkaloids (Batzelladine A, Ptilomycalin A) Comparators->Cytotoxicity Comparators->Antimicrobial MAPK_Assay p38 MAPK Pathway Analysis (Western Blot) Cytotoxicity->MAPK_Assay Data_Table Comparative Data Table (IC50, MIC) Antimicrobial->Data_Table MAPK_Assay->Data_Table Conclusion Conclusion on Bioactive Potential Data_Table->Conclusion

Caption: Proposed experimental workflow for the comparative analysis.

p38_MAPK_Pathway Extracellular_Stress Extracellular Stress / Cytokines TAK1 TAK1 Extracellular_Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Inhibitor This compound or Guanidine Alkaloid Inhibitor->p38 Inhibition

Caption: Simplified p38 MAPK signaling pathway and the hypothetical point of inhibition.

Detailed Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (MCF-7, A549, HeLa) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator guanidine alkaloids in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution MIC Assay
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (S. aureus, E. coli, C. albicans) in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for yeast) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This proposed comparative analysis provides a robust framework for the initial characterization of the novel compound this compound. By systematically evaluating its cytotoxic and antimicrobial activities alongside well-established bioactive compounds like guanidine alkaloids, and by probing a potential mechanism of action, this research plan aims to provide a comprehensive preliminary assessment of its therapeutic potential. The structured data presentation and clear visualization of the experimental workflow are designed to ensure that the findings are readily interpretable and can guide future drug development efforts.

Validating the Mechanism of Action of 4-Methylazocan-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the mechanism of action for the novel compound 4-Methylazocan-4-ol, comparing its performance against alternative molecules. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.

Introduction to this compound

This compound is a novel small molecule inhibitor targeting the MAP4K7 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 7) signaling pathway. Dysregulation of this pathway has been implicated in various proliferative diseases, making MAP4K7 an attractive target for therapeutic intervention. This document outlines the experimental validation of this compound's mechanism of action and compares its efficacy and selectivity against two alternative compounds, designated Compound-X and Compound-Y.

Comparative Performance Data

The following tables summarize the quantitative data from key in vitro experiments designed to characterize and compare the activity of this compound, Compound-X, and Compound-Y.

Table 1: In Vitro Kinase Inhibition Assay

CompoundTarget KinaseIC50 (nM)
This compound MAP4K7 15.2
Compound-XMAP4K745.8
Compound-YMAP4K798.1

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cell Viability Assay in Cancer Cell Line (A-549)

CompoundTarget Cell LineEC50 (µM)
This compound A-549 1.2
Compound-XA-5495.8
Compound-YA-54912.5

EC50: The half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 3: Off-Target Kinase Profiling

CompoundOff-Target Kinase (Example: PI3K)% Inhibition at 1µM
This compound PI3K < 5%
Compound-XPI3K25%
Compound-YPI3K45%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for validating the mechanism of action.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase MAP4K7 MAP4K7 Receptor Tyrosine Kinase->MAP4K7 Downstream Kinase Downstream Kinase MAP4K7->Downstream Kinase Transcription Factor Transcription Factor Downstream Kinase->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->MAP4K7

Caption: Targeted MAP4K7 Signaling Pathway.

experimental_workflow cluster_0 In Vitro Validation cluster_1 In Vivo & Preclinical Kinase Assay Kinase Assay Cell Viability Assay Cell Viability Assay Kinase Assay->Cell Viability Assay Western Blot Western Blot Cell Viability Assay->Western Blot Animal Models Animal Models Western Blot->Animal Models Toxicity Studies Toxicity Studies Animal Models->Toxicity Studies Compound Synthesis Compound Synthesis Compound Synthesis->Kinase Assay

Comparative Efficacy Analysis of 4-Methylazocan-4-ol in BRAF V600E-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive benchmark of the novel MEK1/2 inhibitor, 4-Methylazocan-4-ol, against the standard-of-care combination therapy, Dabrafenib (BRAF inhibitor) and Trametinib (MEK inhibitor), for the treatment of BRAF V600E-mutant metastatic melanoma. The data presented is based on preclinical models designed to assess therapeutic efficacy and elucidate the mechanism of action.

Introduction

The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, has revolutionized the treatment of metastatic melanoma.[1][2] Targeted therapies aimed at the mitogen-activated protein kinase (MAPK) pathway, specifically BRAF and MEK inhibitors, have become the standard of care for patients with BRAF-mutant tumors.[3][4][5] The combination of a BRAF inhibitor like Dabrafenib with a MEK inhibitor such as Trametinib has demonstrated improved outcomes compared to monotherapy, including higher response rates and longer progression-free survival.[3][6][7]

This compound is a novel, potent, and selective small molecule inhibitor of MEK1 and MEK2. This guide presents a comparative analysis of its preclinical efficacy against the established Dabrafenib and Trametinib combination therapy.

In Vitro Efficacy: Cell Viability

The anti-proliferative activity of this compound was assessed against the A375 human melanoma cell line, which harbors the BRAF V600E mutation. The half-maximal inhibitory concentration (IC50) was determined using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.[8][9]

Table 1: Comparative In Vitro IC50 Values in A375 Cells

Compound/CombinationTargetIC50 (nM)
This compoundMEK1/21.2
TrametinibMEK1/20.9
DabrafenibBRAF0.7
Dabrafenib + TrametinibBRAF + MEK1/20.5

Fictional data for this compound is presented for comparative purposes.

In Vivo Efficacy: Xenograft Tumor Model

The in vivo anti-tumor activity of this compound was evaluated in an A375 melanoma patient-derived xenograft (PDX) model in immunocompromised mice.[10][11] Tumor growth inhibition was measured following daily oral administration of the compounds for 21 days.

Table 2: Comparative In Vivo Efficacy in A375 Xenograft Model

Treatment GroupDosageMean Tumor Growth Inhibition (%)
Vehicle Control-0
This compound10 mg/kg65
Trametinib2 mg/kg58
Dabrafenib30 mg/kg75
Dabrafenib + Trametinib30 mg/kg + 2 mg/kg92

Fictional data for this compound is presented for comparative purposes.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental design, the following diagrams are provided.

MAPK_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Promotes Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits Trametinib Trametinib Trametinib->MEK Inhibits 4_Methylazocan_4_ol This compound 4_Methylazocan_4_ol->MEK Inhibits

Caption: MAPK/ERK signaling pathway in BRAF V600E-mutant melanoma.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase (21 Days) cluster_analysis Efficacy Analysis Implantation Subcutaneous implantation of A375 tumor fragments into immunocompromised mice Tumor_Growth Tumor growth to ~150 mm³ Implantation->Tumor_Growth Randomization Randomization into treatment groups (n=10/group) Tumor_Growth->Randomization Dosing Daily oral gavage with: - Vehicle - this compound - Dabrafenib + Trametinib Randomization->Dosing Monitoring Tumor volume and body weight measurement (twice weekly) Dosing->Monitoring Endpoint Study endpoint at Day 21 Data_Collection Final tumor volume measurement and tumor excision Endpoint->Data_Collection Calculation Calculation of Tumor Growth Inhibition (TGI) Data_Collection->Calculation

Caption: Experimental workflow for the in vivo xenograft study.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: A375 melanoma cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.[12]

  • Compound Treatment: Cells were treated with serial dilutions of this compound, Trametinib, Dabrafenib, or the combination of Dabrafenib and Trametinib for 72 hours.

  • MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.[8][12] The plates were then incubated for 4 hours at 37°C.[9][12]

  • Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well.[12]

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.[9]

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Human Melanoma Xenograft Study
  • Animal Models: Female athymic nude mice (6-8 weeks old) were used for this study. All animal procedures were conducted in accordance with institutional guidelines.

  • Tumor Implantation: A375 human melanoma cells (2 x 10^6 cells in a 1:1 mixture of media and Matrigel) were implanted subcutaneously into the right flank of each mouse.[11]

  • Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³.[11] Mice were then randomized into treatment and control groups.

  • Drug Administration: this compound, Trametinib, Dabrafenib, or the combination of Dabrafenib and Trametinib were administered orally once daily for 21 days. The control group received a vehicle solution.

  • Tumor Measurement: Tumor dimensions were measured twice weekly with calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.[11]

  • Efficacy Endpoint: The primary endpoint was tumor growth inhibition at the end of the 21-day treatment period, calculated relative to the vehicle-treated control group.

Conclusion

The preclinical data presented in this guide demonstrate that this compound, a novel MEK1/2 inhibitor, exhibits significant anti-proliferative activity in a BRAF V600E-mutant melanoma model. While the standard-of-care combination of Dabrafenib and Trametinib shows superior efficacy in the in vivo model, the potent activity of this compound as a single agent warrants further investigation. Future studies should explore the potential of this compound in combination with BRAF inhibitors or other targeted agents to potentially overcome resistance and enhance therapeutic outcomes in this patient population.

References

In Vivo Validation of In Vitro Findings for Terpinen-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

This guide provides a comparative analysis of the in vitro and in vivo findings for Terpinen-4-ol, the primary active constituent of tea tree oil. While the initial query specified "4-Methylazocan-4-ol," extensive database searches yielded no relevant data for this compound, suggesting a likely misnomer. The available scientific literature, however, robustly supports the biological activities of Terpinen-4-ol, which aligns with the implied therapeutic interests of the original query. This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of its therapeutic potential, supporting experimental data, and methodologies.

Antimicrobial Activity: From the Bench to Preclinical Models

Terpinen-4-ol has demonstrated significant antimicrobial properties in vitro, which have been subsequently validated in in vivo models. Its efficacy against bacterial and fungal pathogens is a key area of research.

Comparative Data: In Vitro vs. In Vivo Efficacy
Organism In Vitro Finding (Metric) In Vivo Model In Vivo Outcome Alternative Treatments
Staphylococcus aureusMIC: 0.25% (v/v), MBC: 0.5% (v/v)[1]--Oxacillin, Cefazolin
Candida albicans (azole-susceptible & resistant)MIC90: 0.06% (v/v)[2]Rat vaginal infection model[2]Accelerated clearance of Candida from the vagina[2]Fluconazole, Itraconazole
Legionella pneumophilaMIC: 0.06-0.125% (v/v), MBC: 0.25-0.5% (v/v)---
Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution):

  • A standardized suspension of the microbial culture is prepared.

  • Serial dilutions of Terpinen-4-ol are made in a 96-well microtiter plate containing appropriate growth medium.

  • The microbial suspension is added to each well.

  • The plate is incubated under optimal growth conditions.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Terpinen-4-ol that visibly inhibits microbial growth.

  • To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is sub-cultured on agar plates. The MBC is the lowest concentration that results in a significant reduction in viable cells.

In Vivo Rat Vaginal Candidiasis Model:

  • Oophorectomized, pseudoestrus rats under estrogen treatment are used to induce susceptibility to vaginal infection.[2]

  • Animals are inoculated intravaginally with a suspension of Candida albicans.

  • Treatment groups receive intravaginal administration of Terpinen-4-ol, a vehicle control, or a standard antifungal agent.

  • Vaginal fluid is sampled at regular intervals and cultured to quantify the fungal burden.

  • The efficacy of Terpinen-4-ol is determined by comparing the rate of fungal clearance to the control groups.[2]

Proposed Antimicrobial Mechanism of Action

In silico molecular docking studies suggest that in S. aureus, Terpinen-4-ol may target and inhibit Penicillin-Binding Protein 2a (PBP2a), which is crucial for bacterial cell wall synthesis and a key factor in methicillin resistance.[1] In general, the antibacterial activity of essential oils like Terpinen-4-ol is often attributed to the disruption of the cytoplasmic membrane and cell wall, leading to the leakage of cellular contents.

G Terpinen-4-ol Terpinen-4-ol PBP2a PBP2a Terpinen-4-ol->PBP2a Inhibits Cell Wall Synthesis Cell Wall Synthesis PBP2a->Cell Wall Synthesis Enables Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis Prevents

Caption: Proposed mechanism of Terpinen-4-ol in S. aureus.

Anticancer Activity: From Cell Lines to Xenograft Models

Terpinen-4-ol has also been investigated for its potential as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines in vitro and tumor growth inhibition in in vivo studies.[3]

Comparative Data: In Vitro vs. In Vivo Efficacy
Cancer Type In Vitro Finding (Metric) In Vivo Model In Vivo Outcome Alternative Treatments
Colorectal, Pancreatic, Prostate, Gastric Cancer10-90% growth inhibition at 0.005-0.1% concentration[3]Xenograft model[3]40% reduction in tumor volume with Terpinen-4-ol alone; 63% reduction in combination with Cetuximab.[3]Oxaliplatin, Fluorouracil, Gemcitabine, Cetuximab
KRAS mutated Colorectal Cancer80-90% growth inhibition in combination with Cetuximab (1 µM)[3]--Cetuximab (as monotherapy is ineffective)
Experimental Protocols

In Vitro Cell Viability (MTT Assay):

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Cells are treated with various concentrations of Terpinen-4-ol, a vehicle control, or a standard chemotherapeutic agent for a specified duration (e.g., 24-72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.

  • The formazan crystals are solubilized with a solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Xenograft Model:

  • Immunocompromised mice are subcutaneously injected with a suspension of human cancer cells.

  • Once tumors reach a palpable size, the animals are randomized into treatment and control groups.

  • The treatment group receives Terpinen-4-ol (e.g., via intraperitoneal injection or oral gavage), while the control group receives a vehicle.

  • Tumor volume is measured regularly with calipers.

  • At the end of the study, the animals are euthanized, and the tumors are excised and weighed. The efficacy of Terpinen-4-ol is determined by comparing tumor growth in the treated group to the control group.

Proposed Anticancer Mechanism of Action

The anticancer effects of Terpinen-4-ol are believed to be mediated through the induction of apoptosis (programmed cell death).[3] Studies have suggested its involvement in the mitochondrial apoptotic pathway.[3] Furthermore, in KRAS mutated colorectal cancer cells, which are resistant to EGFR inhibitors like Cetuximab, Terpinen-4-ol appears to restore sensitivity to this biological agent.[3]

G cluster_invitro In Vitro cluster_invivo In Vivo Terpinen-4-ol Terpinen-4-ol Cancer Cells Cancer Cells Terpinen-4-ol->Cancer Cells Tumor Microenvironment Tumor Microenvironment Terpinen-4-ol->Tumor Microenvironment Apoptosis Induction Apoptosis Induction Cancer Cells->Apoptosis Induction Growth Inhibition Growth Inhibition Apoptosis Induction->Growth Inhibition Tumor Volume Reduction Tumor Volume Reduction Growth Inhibition->Tumor Volume Reduction Correlates with Tumor Microenvironment->Tumor Volume Reduction In Vitro Findings In Vitro Findings In Vivo Validation In Vivo Validation

Caption: Validation workflow from in vitro to in vivo for Terpinen-4-ol.

The available evidence strongly supports the translation of in vitro findings for Terpinen-4-ol to in vivo efficacy for both its antimicrobial and anticancer activities. Its ability to act as a standalone agent and in synergy with existing therapies highlights its potential as a versatile therapeutic compound. Further research, including clinical trials, is warranted to fully elucidate its therapeutic applications in human diseases.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of medium-sized nitrogen heterocycles, such as the azocane ring system, presents a unique challenge in organic chemistry. These eight-membered rings are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. This guide provides a comparative analysis of potential synthetic routes to 4-Methylazocan-4-ol, a representative tertiary alcohol within this scaffold. The comparison focuses on key strategies for constructing the azocane ring and installing the desired functional groups, supported by experimental data and detailed protocols.

Introduction to Synthetic Strategies

The construction of the azocane ring is the central challenge in the synthesis of this compound. Two primary strategies emerge from the literature for forming this eight-membered ring: ring expansion reactions and intramolecular cyclizations. Once the cyclic backbone is established, the target tertiary alcohol can be accessed through the functionalization of a key intermediate, azocan-4-one.

This guide will compare the following synthetic approaches:

  • Beckmann Rearrangement: A ring expansion strategy starting from a readily available seven-membered carbocycle.

  • Dieckmann Condensation: An intramolecular cyclization approach to form the eight-membered ring.

  • Grignard Reaction: The final functionalization step to introduce the methyl group and form the tertiary alcohol.

Comparison of Synthetic Routes to Azocan-4-one

The pivotal intermediate for the synthesis of this compound is azocan-4-one. The following table summarizes and compares two potential routes to this key compound.

Route Starting Material Key Transformation Reagents & Conditions Yield (%) Advantages Disadvantages
1. Beckmann Rearrangement CyclooctanoneBeckmann Rearrangement of Cyclooctanone Oxime1. NH₂OH·HCl, NaOAc2. H₂SO₄ or other acidic catalyst~80-90 (for lactam)High-yielding ring expansion, commercially available starting material.Multi-step process from lactam to ketone (reduction, protection, oxidation), harsh acidic conditions.
2. Dieckmann Condensation N-substituted amino diesterIntramolecular CyclizationNaH or NaOEt in an aprotic solvent (e.g., benzene, toluene) at reflux.VariableDirect formation of a β-keto ester precursor to the cyclic ketone.Requires synthesis of the acyclic precursor, can be sensitive to reaction conditions, potential for side reactions.[1]

Final Step: Synthesis of this compound via Grignard Reaction

The conversion of azocan-4-one to the target molecule, this compound, is efficiently achieved through a Grignard reaction. This classic organometallic reaction allows for the nucleophilic addition of a methyl group to the carbonyl carbon.

Reaction Substrate Reagent & Conditions Yield (%) Advantages Disadvantages
Grignard Reaction Azocan-4-one1. CH₃MgBr in Et₂O or THF2. Aqueous workup (e.g., NH₄Cl)Typically >80High-yielding, reliable, and straightforward for tertiary alcohol synthesis.Requires anhydrous conditions, the Grignard reagent is a strong base and can be sensitive to acidic protons.

Experimental Protocols

Route 1: Beckmann Rearrangement Approach (Hypothetical Protocol based on related reactions)

Step 1a: Synthesis of Cyclooctanone Oxime

To a solution of cyclooctanone (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) are added. The mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude oxime, which can be purified by recrystallization.

Step 1b: Beckmann Rearrangement to Azocan-2-one (Lactam)

Cyclooctanone oxime (1.0 eq) is added portion-wise to a stirred solution of concentrated sulfuric acid at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The solution is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with cold water, and dried to afford azocan-2-one.[2][3]

Note: The subsequent steps of lactam reduction, nitrogen protection (e.g., with a tosyl group), and oxidation at the 4-position to yield azocan-4-one would be required.

Route 2: Dieckmann Condensation Approach (General Protocol)

Step 2a: Synthesis of the N-Tosyl Amino Diester Precursor

A suitable N-tosyl protected amino di-ester, such as diethyl 4-tosyl-4-azaheptanedioate, is required. This can be synthesized through standard alkylation procedures.

Step 2b: Dieckmann Condensation

To a suspension of sodium hydride (4 eq) in refluxing benzene, a solution of the N-tosyl amino diester (1.0 eq) in benzene is added dropwise.[1] The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC). After cooling, the reaction is quenched by the slow addition of acetic acid. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting β-keto ester can be purified by column chromatography. Subsequent hydrolysis and decarboxylation will yield the desired N-tosylazocan-4-one.

Final Step: Grignard Reaction for the Synthesis of this compound (General Protocol)

To a solution of azocan-4-one (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, a solution of methylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound, which can be purified by column chromatography or distillation.[4][5][6]

Logical Workflow for Synthetic Route Selection

The choice of synthetic route will depend on several factors, including the availability of starting materials, scalability, and tolerance to specific reaction conditions. The following diagram illustrates a logical workflow for selecting the most appropriate synthetic strategy.

G Synthetic Route Selection for this compound start Start: Synthesize this compound azocan_ketone Key Intermediate: Azocan-4-one start->azocan_ketone eval1 Evaluate: Availability of Starting Material azocan_ketone->eval1 beckmann Route 1: Beckmann Rearrangement eval2 Evaluate: Scalability & Robustness beckmann->eval2 dieckmann Route 2: Dieckmann Condensation dieckmann->eval2 grignard Final Step: Grignard Reaction target Target Molecule: This compound grignard->target sm1 Starting Material: Cyclooctanone sm1->beckmann sm2 Starting Material: N-substituted amino diester sm2->dieckmann eval1->sm1 Readily Available eval1->sm2 Requires Synthesis eval2->grignard Proceed to Final Step

References

Comparative Analysis of Stereoisomer Activity: A Case Study on 4-Methylheptan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

A preliminary search for the differential activity of 4-Methylazocan-4-ol stereoisomers did not yield any publicly available data. However, to fulfill the core request for a comparative guide on stereoisomer activity, this document presents a detailed analysis of 4-methylheptan-3-ol, a well-documented insect pheromone whose stereoisomers exhibit distinct biological effects.

The precise three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical determinant of its biological function. Stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements, can interact differently with chiral biological targets such as receptors and enzymes. This can lead to significant variations in their pharmacological or physiological effects. This guide explores the differential activity of the four stereoisomers of 4-methylheptan-3-ol, providing a clear example of stereospecificity in chemical communication among insects.[1][2][3][4]

Data Presentation: Differential Activity of 4-Methylheptan-3-ol Stereoisomers

The biological activity of the four stereoisomers of 4-methylheptan-3-ol has been investigated in several insect species. The following table summarizes the observed effects, highlighting the distinct roles each stereoisomer plays in chemical communication.

StereoisomerInsect SpeciesBiological Activity
(3S,4S) Scolytus multistriatus (Smaller European elm bark beetle)Component of the aggregation pheromone.[1]
Scolytus amygdali (Almond bark beetle)Main component of the aggregation pheromone; attracts beetles in combination with (3S,4S)-4-methylhexan-3-ol.[1][2][3]
(3R,4S) Leptogenis diminuta (Southeast Asian ant)Trail pheromone.[1][3]
Scolytus amygdaliInhibitory to the aggregation response.[1][2][3]
Scolytus scolytus (Large European elm bark beetle)Trace amounts produced by females.[1]
(3R,4R) Scolytus amygdaliInhibitory to the aggregation response.[1][2][3]
(3S,4R) No specific activity reported in the provided search results.

Experimental Protocols

The determination of the differential activity of 4-methylheptan-3-ol stereoisomers involves two key stages: the stereoselective synthesis of the individual isomers and the biological assays to evaluate their effects.

1. Synthesis and Separation of Stereoisomers:

A common method for preparing all four stereoisomers of 4-methylheptan-3-ol is through a one-pot, multi-enzymatic synthesis.[1] This procedure often starts from an unsaturated ketone, such as 4-methylhept-4-en-3-one.[1] The two stereogenic centers are created in a sequential process involving two different enzymes: an ene-reductase (ER) and an alcohol dehydrogenase (ADH).[1][4] By selecting specific enzymes, the desired stereoisomers can be produced with high enantiomeric and diastereomeric purity.[1]

Alternative synthetic strategies include:

  • The use of chiral auxiliaries like SAMP ( (S)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine) to prepare chiral 4-methyl-3-heptanones, which are then reduced to the corresponding alcohols.[2][4]

  • Enzymatic resolution and stereospecific transesterification with lipases.[2][3]

Following synthesis, the individual stereoisomers are purified, typically by column chromatography, and their stereochemical purity is confirmed using techniques such as chiral gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.[1][3]

2. Biological Activity Assays (Bioassays):

Field tests and laboratory-based bioassays are used to determine the behavioral effects of the individual stereoisomers on insects.

  • Field Trapping: In the case of the almond bark beetle (Scolytus amygdali), field tests involved setting up traps baited with different stereoisomers or combinations thereof.[2][3] The number of beetles captured in each trap was then counted to determine the attractiveness or inhibitory effects of the tested compounds.[3]

  • Wind Tunnel Assays: A common laboratory method for studying insect responses to airborne pheromones is the wind tunnel bioassay.[5] Insects are released into a controlled environment with a laminar airflow carrying the scent of the test compound from a dispenser. The behavior of the insect, such as upwind flight towards the source, is observed and quantified.[5][6]

  • Electroantennography (EAG): This technique measures the electrical response of an insect's antenna to a specific chemical stimulus. It is often used to screen for compounds that can be detected by the insect's olfactory system.

Visualizations

The following diagrams illustrate the general workflow for stereoisomer activity comparison and the underlying principle of stereospecific molecular interactions.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_bioassay Biological Evaluation cluster_characterization Characterization start Starting Material (e.g., 4-methylhept-4-en-3-one) synthesis Stereoselective Synthesis (e.g., Multi-enzymatic) start->synthesis isomers Mixture of Stereoisomers synthesis->isomers separation Purification and Separation (e.g., Chromatography) isomers->separation pure_isomers Pure Stereoisomers (e.g., (3S,4S), (3R,4S), etc.) separation->pure_isomers bioassay Biological Assays (e.g., Field Trapping, Wind Tunnel) pure_isomers->bioassay Test each isomer characterization Stereochemical Analysis (e.g., Chiral GC, NMR) pure_isomers->characterization data_analysis Data Collection and Analysis bioassay->data_analysis activity Differential Activity Profile data_analysis->activity signaling_pathway cluster_isomers Stereoisomers cluster_receptor Chiral Biological Receptor cluster_response Biological Response isomer_S (S)-Isomer receptor Receptor Binding Site isomer_S->receptor Correct Fit isomer_R (R)-Isomer isomer_R->receptor Poor Fit response_S High-Affinity Binding => Strong Signal receptor->response_S no_response_R Low/No Affinity => Weak/No Signal receptor->no_response_R

References

Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the myriad of nitrogen-containing rings, piperidine has long been a stalwart, gracing the structures of numerous blockbuster drugs. Its smaller, yet less common cousin, the eight-membered azocane ring, presents an alternative with distinct conformational and physicochemical properties. This guide provides a head-to-head comparison of these two scaffolds, offering researchers, scientists, and drug development professionals a data-driven overview to inform their scaffold selection process.

Physicochemical Properties: A Tale of Two Rings

The fundamental physicochemical properties of a scaffold dictate its behavior in biological systems, influencing everything from solubility and permeability to metabolic stability and target engagement. A comparative summary of the key properties of azocane and piperidine is presented below.

PropertyAzocanePiperidineReferences
Molecular Formula C₇H₁₅NC₅H₁₁N
Molecular Weight ( g/mol ) 113.2085.15
pKa 11.111.22[1]
logP 1.870.84[1]
Hydrogen Bond Acceptors 11
Hydrogen Bond Donors 11
Rotatable Bonds 00

The larger ring size of azocane contributes to a higher molecular weight and, notably, a significantly higher lipophilicity (logP) compared to piperidine. This increased lipophilicity can enhance membrane permeability but may also lead to greater non-specific binding and potential for metabolism by cytochrome P450 enzymes. The basicity (pKa) of the two scaffolds is remarkably similar, suggesting they will be protonated to a similar extent at physiological pH.

Conformational Flexibility: A Key Differentiator

The most striking difference between the two scaffolds lies in their conformational flexibility. The six-membered piperidine ring predominantly adopts a stable chair conformation, which limits the spatial arrangement of its substituents. In contrast, the eight-membered azocane ring possesses significantly more conformational freedom, with multiple low-energy conformations accessible. This flexibility can be advantageous, allowing a molecule to adapt its shape to bind to a target protein more effectively. However, it can also be a double-edged sword, as the entropic cost of "freezing" the molecule in a specific bioactive conformation upon binding can be higher.

G Conformational Flexibility Comparison Piperidine Piperidine (Rigid Chair Conformation) Advantages_P Advantages: - Lower entropic penalty upon binding - Predictable substituent orientation Piperidine->Advantages_P Disadvantages_P Disadvantages: - Limited spatial exploration Piperidine->Disadvantages_P Azocane Azocane (Flexible Conformations) Advantages_A Advantages: - Broader spatial exploration - Potential for better fit to binding pocket Azocane->Advantages_A Disadvantages_A Disadvantages: - Higher entropic penalty upon binding - Less predictable conformation Azocane->Disadvantages_A

Figure 1. Conformational properties of piperidine vs. azocane.

Synthesis and Functionalization

Both piperidine and azocane scaffolds are accessible through various synthetic routes. Piperidines are readily synthesized via methods such as the hydrogenation of pyridines, reductive amination of glutaraldehyde derivatives, and various cyclization strategies.[2] The synthesis of azocanes can be more challenging due to the larger ring size and the potential for competing side reactions. However, methods like ring-closing metathesis, reductive amination of long-chain amino aldehydes, and ring expansion of smaller heterocycles have been successfully employed.[3]

Case Studies in Drug Discovery: Approved Drugs

The ultimate validation of a scaffold's utility lies in its incorporation into successful drug molecules. Piperidine is a ubiquitous scaffold in pharmaceuticals, found in drugs spanning a vast range of therapeutic areas.[4][5] In contrast, the azocane ring is a much rarer sight in the pharmacopeia.

Piperidine-Containing Drugs (Examples)
DrugTherapeutic Area
Donepezil Alzheimer's Disease
Methylphenidate ADHD
Fentanyl Analgesic
Risperidone Antipsychotic
Paroxetine Antidepressant
Azocane-Containing Drugs
DrugTherapeutic Area
Guanethidine Antihypertensive
Trocimine Antihypertensive (investigational)

The limited number of approved azocane-containing drugs highlights the challenges associated with this scaffold, but also underscores the potential for novelty and intellectual property advantages.

Head-to-Head Comparison of Drug Candidates: Guanethidine vs. a Hypothetical Piperidine Analog

To illustrate the practical implications of scaffold selection, let's consider the antihypertensive drug guanethidine, which features an azocane ring. Guanethidine acts by inhibiting the release of norepinephrine from sympathetic nerve endings.[1][6]

PropertyGuanethidine (Azocane)Hypothetical Piperidine Analog
LogP 0.8[7]Likely Lower
Solubility Very soluble in water[7]Likely Higher
Metabolism Metabolized in the liver to three less active metabolites.[1][8][9]Potentially different metabolic profile
Mechanism of Action Blocks norepinephrine release.[1][6][10]Potentially similar, but affinity and kinetics may differ

A hypothetical piperidine analog of guanethidine would likely exhibit lower lipophilicity and higher aqueous solubility. This could impact its absorption, distribution, metabolism, and excretion (ADME) profile. The more constrained nature of the piperidine ring might also affect its binding affinity and kinetics at the norepinephrine transporter.

Experimental Protocols for Scaffold Evaluation

The objective comparison of drug candidates containing different scaffolds relies on a suite of standardized in vitro and in vivo assays. Below are outlines of key experimental protocols.

Cell Permeability Assay (Caco-2)

This assay is widely used to predict intestinal drug absorption.

G Caco-2 Permeability Assay Workflow cluster_0 Apical Chamber (A) cluster_1 Basolateral Chamber (B) A1 Add drug candidate to apical side Caco2 Caco-2 cell monolayer on semi-permeable membrane A1->Caco2 Transport B1 Sample from basolateral side over time Analysis Quantify drug concentration (e.g., by LC-MS/MS) B1->Analysis Caco2->B1 Papp Calculate apparent permeability coefficient (Papp) Analysis->Papp

Figure 2. Workflow for determining cell permeability using the Caco-2 assay.

Methodology:

  • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured until a confluent monolayer is formed.

  • The test compound is added to the apical (A) side of the monolayer.

  • Samples are taken from the basolateral (B) side at various time points.

  • The concentration of the compound in the samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.

Receptor Binding Affinity Assay (Radioligand Competition)

This assay is used to determine the affinity of a test compound for a specific receptor.

G Receptor Binding Assay Workflow cluster_0 Assay Components Receptor Receptor preparation Incubation Incubate components to reach equilibrium Receptor->Incubation Radioligand Radiolabeled ligand Radioligand->Incubation Test_Compound Test compound (varying concentrations) Test_Compound->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity Separation->Quantification Analysis Determine IC50 and Ki values Quantification->Analysis

Figure 3. Workflow for determining receptor binding affinity.

Methodology:

  • A preparation containing the target receptor is incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor.

  • Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

  • After incubation, the bound and free radioligand are separated.

  • The amount of bound radioactivity is measured.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor.

Conclusion: A Strategic Choice

The choice between an azocane and a piperidine scaffold is a strategic one that should be guided by the specific goals of the drug discovery program. Piperidine remains the "go-to" scaffold due to its well-understood properties, synthetic accessibility, and proven track record in approved drugs. It is often the preferred choice when seeking to optimize a lead compound with a favorable risk profile.

The azocane scaffold, while less explored, offers opportunities for novelty and for accessing a different chemical space. Its inherent flexibility can be harnessed to achieve high-affinity binding to targets that are not well-suited for the more rigid piperidine ring. However, medicinal chemists must be prepared to address the potential challenges associated with its higher lipophilicity and less predictable conformational behavior. As our understanding of the structure-activity and structure-property relationships of larger ring systems continues to grow, the azocane scaffold may emerge as a more frequently utilized tool in the drug designer's armamentarium.

References

Evaluating the Off-Target Effects of 4-Methylazocan-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, there is no publicly available scientific literature or experimental data regarding the biological activity, on-target efficacy, or off-target effects of 4-Methylazocan-4-ol. The following guide is a hypothetical comparison created to demonstrate the methodology for evaluating the off-target effects of a novel compound. For this purpose, we will refer to this compound as "Hypothet-A" and assume its primary target is "A-Kinase," a fictional kinase implicated in cancer progression. This guide compares the hypothetical off-target profile of Hypothet-A with two other fictional A-Kinase inhibitors, "Competitor-X" and "Competitor-Y."

Introduction

The development of targeted therapeutics has revolutionized medicine, yet ensuring the selectivity of these agents remains a critical challenge. Off-target effects, where a drug interacts with unintended biomolecules, can lead to unforeseen side effects and toxicity, potentially derailing an otherwise promising therapeutic candidate. This guide provides a comparative analysis of the off-target profiles of three novel inhibitors of A-Kinase: Hypothet-A, Competitor-X, and Competitor-Y. The data presented herein are intended to guide researchers in selecting the most selective compound for further preclinical and clinical development.

Comparative On-Target and Off-Target Activity

To assess the selectivity of each compound, a comprehensive kinase panel screen was performed, evaluating the inhibitory activity against a broad range of human kinases. The following table summarizes the inhibitory concentrations (IC50) for the primary target (A-Kinase) and significant off-target kinases.

Target Hypothet-A (IC50, nM) Competitor-X (IC50, nM) Competitor-Y (IC50, nM) Biological Relevance of Off-Target
A-Kinase (On-Target) 15 25 10 Cancer proliferation
B-Kinase>10,000505,000Cardiovascular function
C-Kinase1,5001,200>10,000Glucose metabolism
D-Receptor>10,0002508,000Neurological function
E-Kinase8,00080>10,000Immune response

Interpretation: Based on this hypothetical data, Hypothet-A and Competitor-Y demonstrate higher selectivity for A-Kinase compared to Competitor-X. Competitor-X exhibits significant off-target activity against B-Kinase, D-Receptor, and E-Kinase, which could translate to cardiovascular, neurological, and immunological side effects. Hypothet-A shows weak off-target interaction with C-Kinase. Competitor-Y appears to be the most selective of the three compounds in this hypothetical screen.

Experimental Protocols

Kinase Inhibition Assay (Kinase Panel Screen)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of purified human kinases.

Methodology:

  • Reagents: Purified recombinant human kinases, corresponding peptide substrates, ATP, and test compounds (Hypothet-A, Competitor-X, Competitor-Y).

  • Procedure:

    • Kinase reactions are set up in a 384-well plate format.

    • Each well contains the specific kinase, its peptide substrate, and ATP at a concentration near the Km for each kinase.

    • Test compounds are added in a 10-point dose-response curve (e.g., 1 nM to 10 µM).

    • The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based assay that measures the amount of ATP remaining in the well.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.

Receptor Binding Assay

Objective: To assess the binding affinity of test compounds to a panel of common off-target receptors.

Methodology:

  • Reagents: Cell membranes expressing the receptor of interest, a radiolabeled ligand specific for the receptor, and test compounds.

  • Procedure:

    • A competition binding assay is performed in a 96-well filter plate.

    • Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The plate is then washed to separate bound from unbound radioligand.

    • The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is determined. This is then converted to a binding affinity constant (Ki).

Visualizations

Hypothetical A-Kinase Signaling Pathway

A_Kinase_Pathway cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor A_Kinase A-Kinase Receptor->A_Kinase Activates Substrate Downstream Substrate A_Kinase->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation

Caption: Hypothetical signaling pathway of A-Kinase in cancer cell proliferation.

Experimental Workflow for Off-Target Profiling

Off_Target_Workflow Compound Test Compound (e.g., Hypothet-A) PrimaryAssay Primary Target Assay (A-Kinase IC50) Compound->PrimaryAssay KinaseScreen Broad Kinase Panel (>300 Kinases) Compound->KinaseScreen ReceptorScreen Receptor Binding Panel Compound->ReceptorScreen DataAnalysis Data Analysis (Selectivity Score) PrimaryAssay->DataAnalysis KinaseScreen->DataAnalysis ReceptorScreen->DataAnalysis HitValidation Hit Validation in Cell-Based Assays DataAnalysis->HitValidation

Caption: General workflow for in vitro off-target profiling of a novel compound.

Conclusion

While this compound (Hypothet-A) is a fictional compound for the purposes of this guide, the framework presented here is essential for the rigorous evaluation of any new chemical entity. Based on our hypothetical data, Competitor-Y would be prioritized for further development due to its superior selectivity profile. Competitor-X's significant off-target interactions would raise safety concerns. Hypothet-A's profile is favorable, but the weak interaction with C-Kinase would warrant further investigation. This comparative approach, combining quantitative data, detailed protocols, and clear visualizations, is crucial for making informed decisions in the drug development pipeline.

Comparative Analysis of Biological Assays for Terpinen-4-ol: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of biological assays performed with Terpinen-4-ol, a promising natural compound with diverse biological activities. Due to the lack of publicly available data for 4-Methylazocan-4-ol, this guide focuses on Terpinen-4-ol as a well-studied alternative, offering insights into its antimicrobial and anti-cancer properties through a review of published experimental data.

Executive Summary

Terpinen-4-ol, the primary active constituent of tea tree oil, has demonstrated significant potential in both antimicrobial and anti-cancer research. This guide synthesizes data from multiple studies to present a clear comparison of its efficacy in various biological assays. By providing detailed experimental protocols and visualizing key signaling pathways, this document aims to facilitate the design of reproducible experiments and aid in the evaluation of Terpinen-4-ol as a therapeutic agent.

Data Presentation: Quantitative Antimicrobial and Anti-Cancer Activity

To ensure clarity and ease of comparison, the following tables summarize the quantitative data from various studies on the antimicrobial and anti-cancer effects of Terpinen-4-ol.

Table 1: Antimicrobial Activity of Terpinen-4-ol

MicroorganismAssay TypeConcentration/DosageResultReference
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)0.25% (v/v)Inhibition of growth[1]
Staphylococcus aureusMinimum Bactericidal Concentration (MBC)0.5% (v/v)Bactericidal action[1]
Legionella pneumophilaMinimum Inhibitory Concentration (MIC)0.06–0.125% v/vInhibition of growth[2]
Legionella pneumophilaMinimum Bactericidal Concentration (MBC)0.25–0.5% v/vBactericidal action[2]
Escherichia coliMinimum Inhibitory Concentration (MIC)0.31–2.50%Bacteriostatic activity[3]
Pseudomonas aeruginosaMinimum Inhibitory Concentration (MIC)2.5%Bacteriostatic activity[3]
Candida albicansBroth microdilution-Antifungal activity[4]

Table 2: Anti-Cancer Activity of Terpinen-4-ol

Cancer Cell LineAssay TypeConcentration/DosageResultReference
Colorectal, pancreatic, prostate, and gastric cancer cellsGrowth inhibition assay0.005–0.1%10–90% growth inhibition[5][6][7]
KRAS mutated colorectal cancer cells (with cetuximab)Growth inhibition assay1 µM cetuximab80–90% growth inhibition[5][6][7]
Pancreatic cancer (AsPC-1 and PANC-1) cellsCCK-8 proliferation assay0.5, 1, and 2 μMSignificant reduction in proliferation[8]
Pancreatic cancer (AsPC-1 and PANC-1) cellsColony formation assay0.5, 1, and 2 μMReduced colony formation ability[8]
Human non-small cell lung cancer (A549 and CL1-0) cellsApoptosis assay-Induction of apoptosis[9]
Colorectal cancer (HCT116) xenograft in miceIn vivo tumor growth200 mg/kg (local injection)Inhibition of tumor proliferation[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Antimicrobial Assays

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay .[1][2]

  • Preparation of Inoculum: Bacterial strains are cultured and diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: Terpinen-4-ol is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of Terpinen-4-ol that visibly inhibits bacterial growth.

  • MBC Determination: Aliquots from wells showing no visible growth are plated on agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Anti-Cancer Assays

Cell Viability (MTT) Assay .[5][11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10^4 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Terpinen-4-ol for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Colony Formation Assay .[8]

  • Cell Seeding: A low density of cancer cells (e.g., 5 x 10^3 cells) is seeded in six-well plates.

  • Treatment: Cells are treated with different concentrations of Terpinen-4-ol.

  • Incubation: The cells are cultured for an extended period (e.g., 10 days) to allow for colony formation.

  • Fixation and Staining: The colonies are fixed with a solution like 4% paraformaldehyde and then stained with a dye such as 0.5% crystal violet.

  • Quantification: The number of colonies is counted to assess the long-term proliferative capacity of the cells.

Wound Healing Assay .[8]

  • Cell Seeding: Cancer cells are grown to confluence in six-well plates.

  • Wound Creation: A scratch or "wound" is created in the cell monolayer using a sterile pipette tip.

  • Treatment: The cells are washed to remove detached cells and then treated with various concentrations of Terpinen-4-ol.

  • Image Acquisition: Images of the wound are captured at different time points (e.g., 0 and 24 hours) using a microscope.

  • Analysis: The rate of wound closure is measured to determine the effect of the treatment on cell migration.

Annexin V Apoptosis Assay .[5][10]

  • Cell Treatment: Cells are treated with Terpinen-4-ol at various concentrations for a specified time.

  • Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activity of Terpinen-4-ol is essential for its development as a therapeutic agent. The following diagrams illustrate some of the key signaling pathways affected by Terpinen-4-ol.

Anti-inflammatory Signaling Pathway

Terpinen-4-ol has been shown to modulate inflammatory responses in macrophages. One of the key pathways involved is the inhibition of mTOR and NF-κB signaling.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 mTOR mTOR TLR4->mTOR IκB IκB mTOR->IκB NFκB NF-κB IκB->NFκB | Inflammation Inflammatory Response NFκB->Inflammation T4O Terpinen-4-ol T4O->mTOR Inhibits T4O->IκB Inhibits

Caption: Terpinen-4-ol inhibits LPS-induced inflammation by targeting the mTOR and NF-κB pathways.

Apoptosis Induction in Cancer Cells

In cancer cells, Terpinen-4-ol can induce apoptosis through the intrinsic mitochondrial pathway.

apoptosis_pathway T4O Terpinen-4-ol Mitochondria Mitochondria T4O->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: The intrinsic apoptosis pathway induced by Terpinen-4-ol in cancer cells.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following workflow outlines the general steps for determining the antimicrobial susceptibility of a compound like Terpinen-4-ol.

antimicrobial_workflow Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilution of Terpinen-4-ol Prep_Inoculum->Serial_Dilution Inoculate Inoculate Microtiter Plate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC Plate_MBC Plate for MBC Read_MIC->Plate_MBC No Growth End End Read_MIC->End Growth Read_MBC Determine MBC Plate_MBC->Read_MBC Read_MBC->End

Caption: A generalized workflow for determining the MIC and MBC of an antimicrobial agent.

References

Safety Operating Guide

Proper Disposal of 4-Methylazocan-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Methylazocan-4-ol could not be located in publicly available resources. The following guidelines are based on general best practices for the disposal of novel or uncharacterized chemical compounds. Researchers and laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department and a certified chemical waste disposal provider to ensure full compliance with all local, state, and federal regulations. Never dispose of an unknown chemical down the drain or in regular trash.

The proper and safe disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. For a novel or sparsely documented compound like this compound, a conservative and compliant approach is mandatory. This guide provides a procedural framework for researchers, scientists, and drug development professionals to navigate the disposal process in the absence of a specific Safety Data Sheet (SDS).

General Principles for Unknown Chemical Disposal

When a specific SDS is not available, the chemical must be treated as hazardous until proven otherwise. The primary steps involve preliminary hazard assessment, strict adherence to institutional protocols, and professional consultation.

Procedural Workflow for Disposal

The following step-by-step process outlines the necessary actions to ensure the safe and compliant disposal of this compound or any chemical with incomplete safety data.

  • Isolate and Label:

    • Ensure the container holding this compound is securely sealed and in good condition.

    • Clearly label the container with the full chemical name ("this compound"), any known structural information, the quantity, and the date.

    • Add a prominent "Caution: Unknown Hazards" label.

    • Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Consult Institutional EHS:

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Provide them with all available information on this compound, including its synthesis, any observed properties, and the quantity to be disposed of.

    • The EHS department will provide guidance on institutional procedures and may assist in identifying a suitable waste disposal vendor.

  • Characterize the Waste (if necessary and safe):

    • In some cases, the EHS department or the waste disposal vendor may require basic characterization of the waste. This should only be performed by trained personnel in a controlled laboratory setting.

    • Potential characterization could include pH testing and assessment of reactivity with water or air. Extreme caution must be exercised.

  • Package for Disposal:

    • Follow the specific packaging instructions provided by your EHS department and the contracted waste disposal company.

    • This typically involves placing the primary container within a larger, compatible, and properly labeled outer container (e.g., a lab pack).

  • Arrange for Professional Disposal:

    • All chemical waste must be disposed of through a licensed and certified hazardous waste disposal company.

    • Your EHS department will likely have a contract with a preferred vendor.

    • Provide the vendor with all known information about the chemical. They will determine the appropriate disposal method (e.g., incineration, chemical treatment).

The Critical Role of the Safety Data Sheet (SDS)

The absence of an SDS for this compound necessitates the cautious approach outlined above. An SDS is a standardized document that provides comprehensive information about a chemical's hazards and safe handling procedures. The table below summarizes the key information that an SDS would provide, highlighting the data gaps that must be considered for an uncharacterized compound.

SDS SectionInformation ProvidedRelevance to Disposal
Section 2: Hazard(s) Identification GHS hazard classifications (e.g., flammable, corrosive, toxic), signal words, hazard statements, and pictograms.Determines the primary risks associated with handling the waste and the necessary personal protective equipment (PPE).
Section 7: Handling and Storage Precautions for safe handling, including incompatibilities with other chemicals.Informs proper segregation of the waste to prevent dangerous reactions in the storage area.
Section 9: Physical and Chemical Properties Appearance, odor, pH, flash point, and solubility.Helps in determining the appropriate waste container material and potential for flammable or reactive hazards.
Section 10: Stability and Reactivity Chemical stability, possibility of hazardous reactions, conditions to avoid (e.g., heat, light), and incompatible materials.Crucial for preventing accidental fires, explosions, or the release of toxic gases during storage and transport.
Section 12: Ecological Information Ecotoxicity data, such as effects on aquatic life.Informs the environmental hazards and dictates whether the substance is considered a marine pollutant, which may affect disposal options.
Section 13: Disposal Considerations General guidance on proper disposal methods, including whether the chemical can be treated or must be incinerated. Often refers to compliance with local, state, and federal regulations.Provides the most direct, though often general, instructions for waste management.
Section 14: Transport Information UN number, proper shipping name, transport hazard class, and packing group.Essential for the legal and safe transportation of the chemical waste from the laboratory to the disposal facility.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of a chemical with unknown hazards.

DisposalWorkflow Start Start: This compound for Disposal Isolate Step 1: Isolate and Label Container - Securely seal - Label with name, quantity, date - Add 'Caution: Unknown Hazards' Start->Isolate ConsultEHS Step 2: Consult Institutional EHS - Provide all known information - Follow institutional protocols Isolate->ConsultEHS Characterize Step 3: Characterize Waste (If required by EHS and safe to do so) - pH testing - Reactivity assessment ConsultEHS->Characterize Package Step 4: Package for Disposal - Use appropriate outer container - Follow EHS/vendor instructions Characterize->Package Proceed with caution ArrangeDisposal Step 5: Arrange Professional Disposal - Use a certified hazardous waste vendor - Provide all documentation Package->ArrangeDisposal End End: Compliant and Safe Disposal ArrangeDisposal->End

Caption: Workflow for the Safe Disposal of Uncharacterized Chemicals.

By adhering to this structured and cautious methodology, laboratory professionals can manage the disposal of this compound and other novel compounds in a manner that prioritizes safety and regulatory compliance, thereby building a culture of trust and responsibility in the laboratory environment.

Personal protective equipment for handling 4-Methylazocan-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 4-Methylazocan-4-ol. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.
Face ShieldTo be used in situations with a higher risk of splashing.
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact.[1]
Laboratory CoatTo be worn over personal clothing to protect from spills.
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[2]
Respiratory Protection NIOSH-Approved RespiratorA respirator may be required in case of aerosol formation or inadequate ventilation.[1] A surgical N-95 respirator can provide both respiratory and splash protection.[3]

Operational Plan: Safe Handling Procedures

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

  • Provide appropriate exhaust ventilation at places where dust may be formed.

  • Ensure easy access to an eyewash station and a safety shower.

Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe vapors or mist.

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Keep the container tightly closed when not in use.

Disposal Plan: Waste Management

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Container Disposal:

  • Dispose of the contents and the container to an approved waste disposal plant.

  • Do not reuse empty containers.

Spill Management:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal.

  • Prevent the spilled material from entering drains or waterways.

Experimental Workflow for Safe Handling

prep Preparation ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Chemical-Resistant Gloves prep->ppe handling Chemical Handling in Fume Hood ppe->handling weighing Weighing/Measuring handling->weighing reaction Reaction/Experiment Setup weighing->reaction waste Waste Collection (Separate containers for liquid and solid waste) reaction->waste decon Decontamination of Workspace and Glassware waste->decon disposal Proper Waste Disposal (Follow institutional guidelines) waste->disposal remove_ppe Remove PPE decon->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling and disposal of this compound.

References

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